molecular formula C17H24N2O2 B1447248 Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1630907-21-9

Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1447248
CAS No.: 1630907-21-9
M. Wt: 288.4 g/mol
InChI Key: MJFCNYBRYLRKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-13-15-5-2-1-3-6-15)19-11-8-17(9-12-19)7-4-10-18-14-17/h1-3,5-6,18H,4,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFCNYBRYLRKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, a key heterocyclic building block in medicinal chemistry. The unique three-dimensional architecture of the diazaspiro[5.5]undecane core makes it an attractive scaffold for the development of novel therapeutics. This document details the chemical structure, explores a likely synthetic pathway with step-by-step protocols, and outlines the essential analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to be a valuable resource for researchers engaged in the synthesis, modification, and application of this and related spirocyclic systems in drug discovery.

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold

Spirocyclic systems have garnered considerable interest in modern drug discovery due to their inherent structural rigidity and three-dimensionality. These characteristics often lead to improved binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The 2,9-diazaspiro[5.5]undecane framework, a bicyclic system containing two nitrogen atoms, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The title compound, this compound, incorporates a benzyloxycarbonyl (Cbz) protecting group at the N9 position. This strategic protection allows for selective functionalization of the N2 position, making it a versatile intermediate for the synthesis of more complex molecules. The Cbz group is widely used in peptide synthesis and other areas of organic chemistry due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.

The diazaspiro[5.5]undecane core has been identified as a privileged scaffold in the development of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. For instance, derivatives of this scaffold have been investigated as antagonists for neuropeptide Y (NPY) receptors, which are implicated in obesity and other metabolic disorders.[1] The ability to selectively modify the two nitrogen atoms of the diazaspiro core provides a powerful tool for exploring the structure-activity relationships (SAR) of new chemical entities.

Chemical Structure and Properties

IUPAC Name: this compound

Chemical Formula: C₁₇H₂₄N₂O₂

Molecular Weight: 288.39 g/mol

CAS Number: 1630907-21-9

The structure of this compound is characterized by a spirocyclic core composed of two six-membered rings sharing a single carbon atom. The nitrogen atom at position 9 is protected as a benzyl carbamate, while the nitrogen at position 2 is a secondary amine.

Caption: Chemical structure of this compound.

Synthesis of this compound

The following represents a logical, multi-step synthetic approach:

start Commercially available starting materials step1 Construction of Diazaspiro[5.5]undecane Core start->step1 step2 Orthogonal Protection (e.g., Boc group) step1->step2 step3 Selective N-Cbz Protection step2->step3 step4 Deprotection of Orthogonal Group step3->step4 product This compound step4->product

Caption: General synthetic workflow for this compound.

Step 1 & 2: Synthesis and Protection of the 2,9-Diazaspiro[5.5]undecane Core

The construction of the 2,9-diazaspiro[5.5]undecane core can be achieved through various methods, including intramolecular cyclization reactions. A common strategy involves the use of a doubly protected piperidone derivative. For the purpose of this guide, we will consider the product of this initial phase to be a di-protected diazaspiro[5.5]undecane, for instance, with both nitrogens protected by a Boc group. This allows for subsequent selective deprotection and functionalization.

Step 3: Selective Monodeprotection and N-Cbz Protection

With a di-Boc protected 2,9-diazaspiro[5.5]undecane as the starting material, one of the Boc groups can be selectively removed under carefully controlled acidic conditions. The resulting mono-protected intermediate, with a free secondary amine, can then be reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to install the Cbz group at the desired nitrogen, yielding tert-butyl 9-(benzyloxycarbonyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate.

Step 4: Final Deprotection to Yield the Target Compound

The final step in this proposed synthesis is the removal of the remaining Boc group to furnish this compound. This is typically achieved using a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Experimental Protocol (based on a similar transformation[2]):

  • Dissolution: Dissolve tert-butyl 9-(benzyloxycarbonyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate (1.0 eq) in dichloromethane (approx. 0.1 M).

  • Acid Treatment: Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo.

  • Neutralization and Extraction: Take up the residue in an aqueous solution of a weak base, such as sodium bicarbonate, and extract the product with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final compound.

Characterization and Analytical Methods

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the methylene protons of the benzyl group (a singlet around 5.1 ppm), and a complex series of signals for the protons of the two piperidine rings. The presence of the NH proton of the secondary amine should also be confirmed, which may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons of the benzyl group (in the 127-137 ppm region), the benzylic carbon (around 67 ppm), and the aliphatic carbons of the spirocyclic core.

Table 1: Predicted NMR Data

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic (C₆H₅)7.20 - 7.40 (m, 5H)127.5, 127.8, 128.4, 136.9
Benzylic (CH₂)~5.10 (s, 2H)~67.0
Carbamate (C=O)-~155.0
Spirocyclic CH₂1.40 - 3.50 (m)30.0 - 60.0
NHVariable (broad s, 1H)-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₇H₂₄N₂O₂ is m/z 289.1865.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A reversed-phase HPLC method is typically employed.

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block in medicinal chemistry. The secondary amine at the N2 position serves as a handle for further derivatization through reactions such as:

  • Reductive Amination: To introduce a variety of substituents.

  • Acylation/Sulfonylation: To form amides and sulfonamides.

  • Alkylation: To introduce alkyl or aryl groups.

These modifications allow for the systematic exploration of the chemical space around the diazaspiro[5.5]undecane core, enabling the optimization of biological activity, selectivity, and pharmacokinetic properties. The ability to deprotect the N9 position by removing the Cbz group provides an additional site for diversification, further enhancing the utility of this scaffold in the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex molecules with potential therapeutic applications. Its unique three-dimensional structure and the presence of two modifiable nitrogen atoms make it an attractive scaffold for drug discovery. This guide has provided an in-depth overview of its chemical structure, a plausible synthetic route, and the key analytical methods for its characterization. A thorough understanding of these aspects is essential for any researcher working with this versatile building block.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Available at: [Link].

  • US Patent US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors - Google Patents.

Sources

Spectroscopic data (NMR, MS, HPLC) for "Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this molecule. We will leverage established principles of NMR, Mass Spectrometry (MS), and HPLC to predict and interpret its spectral features. The focus will be on the causality behind experimental choices, providing a robust methodology for in-house validation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Spirocyclic Core

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of this compound. The rigidity of the spirocyclic system and the presence of the Cbz group lead to a well-defined, albeit complex, set of signals.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct regions corresponding to the aromatic protons of the Cbz group, the benzylic methylene protons, and the complex aliphatic signals of the two piperidine rings.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insights
7.25 - 7.40Multiplet5HAr-H (Phenyl)These protons on the benzyl group of the Cbz protector typically resonate in this region. The multiplet pattern arises from their coupling with each other.
5.15Singlet2H-O-CH₂ -PhThe benzylic protons are deshielded by the adjacent oxygen and the phenyl ring, appearing as a characteristic singlet.[4]
3.40 - 3.60Multiplet4HCH₂ -N-CbzProtons on the carbons alpha to the carbamate nitrogen are deshielded and will appear in this region.
2.70 - 2.90Multiplet4HCH₂ -NHProtons on the carbons alpha to the secondary amine nitrogen are expected here. The signal will be broader due to the influence of the nitrogen quadrupole and exchange phenomena.
1.40 - 1.70Multiplet8H-CH₂ - (Piperidine rings)The remaining methylene protons of the two six-membered rings form a complex series of overlapping multiplets in the aliphatic region.[5]
Predicted ¹³C NMR Spectral Data

The carbon spectrum provides crucial information on the carbon framework, including the key quaternary spiro-carbon.

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Expert Insights
155.0C =O (Carbamate)The carbonyl carbon of the Cbz group is highly deshielded and appears at a characteristic downfield shift.[6]
136.5Ar-C (Quaternary)The ipso-carbon of the phenyl ring attached to the benzylic group.
128.5, 128.0, 127.8Ar-C HThe aromatic carbons of the phenyl ring.
67.0-O-C H₂-PhThe benzylic carbon, shifted downfield by the adjacent oxygen.
50.0 - 55.0Spiro C The quaternary spiro-carbon, a key identifier for this class of molecules. Its precise shift is sensitive to the ring conformations.[5]
45.0 - 50.0C H₂-NAliphatic carbons directly attached to the nitrogen atoms.
25.0 - 35.0C H₂ (Piperidine rings)The remaining aliphatic carbons of the piperidine rings.
Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it dissolves the compound well and its residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) serves as a convenient internal reference.[7]

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion, which is critical for resolving the complex aliphatic multiplets.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the quaternary spiro-carbon signal will be weak.

  • 2D NMR (for full assignment): To definitively assign the complex proton and carbon signals, especially within the spirocyclic core, acquiring 2D spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.[7]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Interpretation Prep Dissolve 10-20 mg in 0.7 mL CDCl3 Acq_1H 1D ¹H NMR Prep->Acq_1H Acq_13C 1D ¹³C NMR Acq_1H->Acq_13C Acq_2D 2D NMR (COSY, HSQC) (Optional, for full assignment) Acq_13C->Acq_2D Proc Reference to CDCl3 peak Acq_2D->Proc Integ Integrate ¹H signals Proc->Integ Assign Assign signals to structure Integ->Assign Report Generate final report Assign->Report

Caption: Workflow for NMR analysis of the target compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry serves to confirm the molecular weight of the parent compound and provides structural clues through analysis of its fragmentation patterns.

Predicted Mass Spectrometric Data

For this compound (Molecular Formula: C₁₇H₂₄N₂O₂), the expected monoisotopic mass is 288.1838 g/mol .

m/z (Mass-to-Charge) Ion Proposed Fragment Rationale & Expert Insights
289.1911[M+H]⁺Protonated Molecular IonThis is the primary ion expected under electrospray ionization (ESI) in positive mode. Its accurate mass confirms the elemental composition.
288.1838[M]⁺Molecular IonIn techniques like electron ionization (EI), the unprotonated molecular ion may be observed. As an amine, it adheres to the Nitrogen Rule , having an even molecular weight for an even number of nitrogen atoms.[8][9]
197.1386[M-C₇H₇]⁺Loss of Tropylium ionCleavage of the benzylic C-O bond can lead to the loss of a benzyl radical, which often rearranges to the stable tropylium cation (m/z 91), leaving this fragment.
181.1441[M-C₇H₇O]⁺Loss of Benzyloxy radicalFragmentation leading to the loss of the benzyloxy radical.
145.1022[M-C₈H₇O₂]⁺Loss of Benzyloxycarbonyl groupDecarboxylation following the initial fragmentation is a common pathway for carbamates.
91.0542[C₇H₇]⁺Tropylium ionThe benzyl cation, which rearranges to the highly stable tropylium ion, is a very common and often abundant fragment for Cbz-protected compounds.
Experimental Protocol for MS Data Acquisition

The choice of ionization technique is critical for obtaining high-quality data.

  • Ionization Method Selection: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that will primarily generate the protonated molecular ion [M+H]⁺, minimizing in-source fragmentation and providing clear molecular weight confirmation.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for obtaining accurate mass data, which allows for the confirmation of the elemental formula.[7]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL range. The formic acid aids in protonation for positive ion mode.

  • Data Acquisition:

    • Infuse the sample directly or via a Liquid Chromatography (LC) system.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 289.19) and subjecting it to collision-induced dissociation (CID).

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq HRMS Data Acquisition (ESI+) cluster_proc Data Analysis Prep Prepare dilute solution (~1 ug/mL) in ACN/H2O with 0.1% Formic Acid Acq_Full Full Scan MS (m/z 50-500) Identify [M+H]⁺ Prep->Acq_Full Acq_MSMS Tandem MS (MS/MS) Isolate m/z 289.19 and fragment Acq_Full->Acq_MSMS Proc_Frag Analyze fragmentation pattern Acq_MSMS->Proc_Frag Proc_Mass Confirm accurate mass of [M+H]⁺ Proc_Mass->Proc_Frag Report Confirm Structure Proc_Frag->Report

Caption: Workflow for HRMS analysis of the target compound.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the cornerstone technique for assessing the purity of pharmaceutical intermediates. A well-developed HPLC method should be able to separate the main compound from any potential starting materials, by-products, or degradation products.[10]

Key Principles for HPLC Method Development

Developing a robust HPLC method requires a systematic approach.[11][12]

  • Column Selection: A reversed-phase C18 column is the standard starting point for a molecule of this polarity. A typical dimension would be 4.6 x 150 mm with a 5 µm particle size.

  • Mobile Phase: A gradient elution is necessary to ensure good peak shape and elution of any potential impurities with different polarities. A common mobile phase system would be:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acid modifier improves peak shape for amines.

    • Mobile Phase B: Acetonitrile with the same modifier.

  • Detection: UV detection is ideal, as the benzyl group of the Cbz protector has a strong chromophore. The detection wavelength should be set at the λmax of the compound (likely around 254 nm) for maximum sensitivity.[11]

Step-by-Step Experimental Protocol for HPLC Purity Analysis
  • System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (like acetonitrile) to a concentration of approximately 1 mg/mL.

  • Gradient Elution:

    • Inject 5-10 µL of the sample solution.

    • Run a linear gradient, for example, from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes to elute any highly nonpolar impurities.

    • Return to initial conditions and allow the column to re-equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. A purity level of >98% is typically required for drug development intermediates.

HPLC Workflow Diagram

HPLC_Workflow cluster_method Method Setup cluster_run Analysis cluster_analysis Purity Calculation Col Column: C18, 4.6x150mm, 5µm Gradient Run Gradient (e.g., 5-95% B) Col->Gradient Mob Mobile Phase: A: H2O + 0.1% TFA B: ACN + 0.1% TFA Mob->Gradient Det Detector: UV @ 254 nm Integrate Integrate all peaks Det->Integrate Prep Prepare sample (1 mg/mL) Inject Inject 5-10 µL Prep->Inject Inject->Gradient Gradient->Integrate Calculate Purity % = (Area_Main / Area_Total) * 100 Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Conclusion

The structural characterization and purity assessment of this compound demand a coordinated application of modern spectroscopic techniques. While publicly archived spectra for this specific molecule are scarce, a thorough understanding of its structural motifs—the Cbz-protected amine and the diazaspiro[5.5]undecane core—allows for a highly predictive analysis. By following the detailed, self-validating protocols outlined in this guide for NMR, MS, and HPLC, researchers and drug development professionals can confidently confirm the identity, structure, and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 20, 2026.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Whitman College. (n.d.). GCMS Section 6.
  • Unknown Source. (n.d.).
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Bioprocess Online. (n.d.). White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients.
  • ResearchGate. (2025, August 7). (PDF)
  • ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • JoVE. (2024, December 5).
  • Google Patents. (n.d.). US9845301B2 - General reference to spectroscopic methods.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic-Chemistry.org. (2019, October 2). Cbz-Protected Amino Groups.
  • ResearchGate. (n.d.). 1H NMR spectrum of CBZ. | Download Scientific Diagram.
  • PubMed. (2003, October 17). Spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system. Synthesis, spectroscopic studies and X-ray structure analysis.
  • Sigma-Aldrich. (n.d.). Product 20775.
  • ChemicalBook. (n.d.). N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). benzyl 2,9-diazaspiro[5.
  • ChemScene. (n.d.). Benzyl 2,9-diazaspiro[5.
  • BenchChem. (n.d.). Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • LookChem. (n.d.).
  • PMC. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (n.d.).

Sources

The Ascendance of Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro[5.5]undecane scaffold, a unique and conformationally constrained heterocyclic motif, has emerged as a privileged structure in the landscape of contemporary drug discovery. Its inherent three-dimensionality and stereochemical complexity offer a versatile framework for the design of potent and selective modulators of a diverse array of biological targets. This technical guide provides a comprehensive exploration of the biological activities of diazaspiro[5.5]undecane derivatives, delving into their therapeutic potential across a spectrum of diseases, including metabolic disorders, pain, cancer, and neurodegenerative conditions. We will dissect the intricate structure-activity relationships, illuminate key mechanistic insights, and provide detailed, field-proven experimental protocols to empower researchers in their quest to unlock the full therapeutic promise of this remarkable scaffold.

The Architectural Advantage: Why Diazaspiro[5.5]undecanes?

The diazaspiro[5.5]undecane core, characterized by two piperidine rings fused at a single carbon atom, offers a distinct architectural advantage in medicinal chemistry.[1] This spirocyclic system imparts a rigid, three-dimensional topology that allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with the intricate binding pockets of proteins.[2] This conformational rigidity minimizes the entropic penalty upon binding, often translating to enhanced potency and selectivity compared to more flexible acyclic or monocyclic analogues.

The versatility of the diazaspiro[5.5]undecane scaffold is further amplified by the presence of two nitrogen atoms, which can be readily functionalized to modulate physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets.[3] Moreover, the core can be further elaborated through fusion with aromatic or heteroaromatic rings, expanding the chemical space and enabling the fine-tuning of pharmacological profiles.[1]

Therapeutic Frontiers: A Multimodal Assault on Disease

Diazaspiro[5.5]undecane derivatives have demonstrated significant pharmacological activity across a remarkable range of therapeutic areas. This section will explore some of the most promising applications, supported by quantitative data and mechanistic insights.

Taming Metabolic Aberrations: The Fight Against Obesity

Obesity, a global health crisis, has spurred the search for novel therapeutic interventions.[1] The diazaspiro[5.5]undecane scaffold has emerged as a promising platform for the development of anti-obesity agents, primarily through the modulation of key metabolic targets.

One prominent strategy involves the inhibition of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis.[4] Dual inhibition of ACC1 and ACC2 is a particularly attractive approach for treating obesity and type 2 diabetes.[1] A series of 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones has shown potent dual inhibitory activity.[1]

Another avenue of exploration is the antagonism of neuropeptide Y (NPY) receptors, specifically the Y5 subtype, which is implicated in the regulation of appetite.[4] Compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety have exhibited significant NPY Y5 antagonist activity.[1]

Table 1: Bioactivity of Diazaspiro[5.5]undecane Derivatives in Metabolic Disorders

Compound ClassTargetKey Compound ExampleIC50 (nM)Reference
Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-onesACC1/ACC2Compound 1b3.4 (ACC1), 1.0 (ACC2)[1]
1,9-Diazaspiro[5.5]undecane DerivativesNPY Y5 ReceptorCompound 3a-n<10,000 (general), with some <100[1]
1,9-Diazaspiro[5.5]undecane DerivativesMCH-R1--[5]
A New Paradigm in Pain Management

Existing pain therapies are often fraught with limitations, including inadequate efficacy and significant side effects.[1] The multimodal activity of diazaspiro[5.5]undecane-containing compounds presents a compelling opportunity for the development of novel analgesics.[1]

A particularly innovative approach involves the design of dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[6] A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has yielded compounds with potent MOR agonism and σ1R antagonism.[6] This dual mechanism is hypothesized to provide potent analgesia with a reduced side-effect profile, such as less constipation, compared to traditional opioids.[6]

Furthermore, antagonism of neurokinin (NK) receptors, particularly NK1 and NK2, is a well-established strategy for managing pain and inflammation.[7] Benzene-fused 1,9-diazaspiro[5.5]undecanes have been successfully developed as potent NK1 antagonists.[1]

Table 2: Bioactivity of Diazaspiro[5.5]undecane Derivatives in Pain and Inflammation

Compound ClassTargetKey Compound ExampleKi (nM) or IC50 (nM)Reference
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanesMOR/σ1RCompound 15auMOR (EC50) = 1.6, σ1R (Ki) = 1.1[6]
Benzene-fused 1,9-diazaspiro[5.5]undecanesNK1 ReceptorCompound 9dIC50 = 1.9[1]
Benzene-fused 1,9-diazaspiro[5.5]undecan-2-onesDual NK1/NK2 ReceptorsCompounds 10a,bStrong dual activity[1]
Expanding the Armamentarium Against Cancer

The unique three-dimensional structure of spiro compounds makes them attractive scaffolds for the development of novel anticancer agents.[2] While direct evidence for the anticancer activity of the parent 3-oxa-1,9-diazaspiro[5.5]undecan-2-one is limited, the broader class of diazaspiro[5.5]undecane derivatives has shown promise.[2]

Derivatives have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma.[2][4] The proposed mechanisms of action often involve the induction of apoptosis and the targeting of specific signaling pathways crucial for cancer progression.[2] For instance, certain pyrazolo[1,5-a][1][5][8]triazine derivatives containing a 1,9-diazaspiro[5.5]undecane moiety have shown potent inhibition of cyclin-dependent kinase 7 (CDK7), a target for cancer therapy.[1]

Modulating the Immune and Central Nervous Systems

The therapeutic reach of diazaspiro[5.5]undecanes extends to the complex interplay of the immune and central nervous systems. Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as potent and selective antagonists of the GABA-A receptor, with potential applications in immunomodulation.[8] The structurally simplified m-methylphenyl analog, 1e , displayed a high binding affinity and selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes. Importantly, this compound was shown to rescue the inhibition of T cell proliferation, highlighting its immunomodulatory potential.[9]

Furthermore, the scaffold has been explored for its potential in treating psychotic disorders and for its interaction with various receptors in the central nervous system, including σ, μ, and D2 receptors.[1]

From Bench to Bedside: Key Experimental Protocols

The successful development of drugs based on the diazaspiro[5.5]undecane scaffold relies on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for key in vitro assays.

Synthesis of the Diazaspiro[5.5]undecane Core

The synthesis of the diazaspiro[5.5]undecane core can be achieved through various synthetic routes. A common strategy involves a multi-step sequence starting from readily available materials. For instance, the synthesis of 1,4-diazaspiro[5.5]undecan-3-one can be accomplished in a two-pot process from cyclohexanone.[10] Another approach for the synthesis of the 1,9-diazaspiro[5.5]undecane ring system utilizes a Ring-Closing Metathesis (RCM) as the key step.[3]

Illustrative Synthetic Workflow:

G cluster_synthesis General Synthetic Pathway start Starting Materials (e.g., Cyclohexanone) step1 Intermediate Formation (e.g., (nitromethylene)cyclohexane) start->step1 step2 Key Cyclization Step (e.g., RCM or other) step1->step2 scaffold Diazaspiro[5.5]undecane Scaffold step2->scaffold diversification Functional Group Diversification scaffold->diversification final_compounds Final Biologically Active Compounds diversification->final_compounds

Caption: A generalized workflow for the synthesis of diazaspiro[5.5]undecane derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

To evaluate the anticancer potential of novel diazaspiro[5.5]undecane derivatives, a cell viability assay is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[2]

Protocol:

  • Cell Culture and Seeding: Maintain cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add a sterile MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for In Vitro Cytotoxicity Screening:

G cluster_workflow MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well plates compound_treatment Treat cells with Diazaspiro Compounds cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals (DMSO) formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis G cluster_pathway Intrinsic Apoptosis Pathway compound Diazaspiro Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibition bax Bax (Pro-apoptotic) compound->bax activation cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by diazaspiro compounds.

Future Directions and Concluding Remarks

The diazaspiro[5.5]undecane scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility and proven track record in yielding potent and selective modulators for a multitude of biological targets underscore its continued relevance in drug discovery.

Future research will likely focus on several key areas:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of structurally diverse diazaspiro[5.5]undecane derivatives.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-guided design of next-generation diazaspiro[5.5]undecane-based inhibitors.

  • Exploration of New Therapeutic Areas: While significant progress has been made in oncology, metabolic disorders, and pain, the full therapeutic potential of this scaffold in other areas, such as infectious and neurodegenerative diseases, remains to be fully explored.

  • Multitargeted Ligands: The design of compounds that can simultaneously modulate multiple targets, as exemplified by the dual MOR/σ1R ligands, holds immense promise for treating complex multifactorial diseases.

References

  • Van der Walt, M. M., & Van der Schyf, C. J. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(85), 54199-54229. [Link]

  • Van der Walt, M. M., & Van der Schyf, C. J. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Figshare. [Link]

  • Cabrera-Pardillos, V., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10833-10852. [Link]

  • Bavo, F., et al. (2021). Structure-Activity studies of 3,9-Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ePrints Soton. [Link]

  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Google Patents. (n.d.). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18131-18147. [Link]

  • Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(5), 2097-2108. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111641. [Link]

  • Kumar, V., et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-4995. [Link]

  • Ayyanar, M., & Subash-Babu, P. (2012). Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. MDPI. [Link]

  • WIPO Patentscope. (n.d.). WO/2001/040227 TRIAZASPIRO[5.5]UNDECANE DERIVATIVES AND DRUGS CONTAINING THE SAME AS THE ACTIVE INGREDIENT. WIPO Patentscope. [Link]

  • Wińska, K., et al. (2019). Essential Oils as Antimicrobial Agents—Myth or Real Alternative?. MDPI. [Link]

Sources

The Strategic Deployment of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 2,9-diazaspiro[5.5]undecane motif represents a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise vectoral presentation of pharmacophoric elements. This guide focuses on a key intermediate, Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, providing a comprehensive overview of its synthesis, strategic utility, and role in the development of novel therapeutics. We will delve into the causality behind its synthetic route, the functional implications of the benzyl carbamate protecting group, and its application in the generation of potent and selective modulators of critical biological targets, including orexin and neurokinin receptors. This document is intended to serve as a technical resource for researchers and scientists engaged in the design and execution of drug discovery campaigns.

Introduction: The Value Proposition of the 2,9-Diazaspiro[5.5]undecane Core

Spirocyclic systems have gained prominence in contemporary drug design due to their inherent three-dimensionality.[1] Moving away from flat, aromatic structures, the rigid, non-planar geometry of spirocycles provides a superior platform for exploring chemical space and achieving enhanced binding affinity and selectivity for biological targets.[1] The 2,9-diazaspiro[5.5]undecane core, a unique spirocyclic diamine, is a prime example of such a privileged scaffold.[2] Its defined conformational rigidity allows for the precise spatial orientation of substituents, enabling tailored interactions with the binding pockets of enzymes and receptors.[3]

This guide focuses on This compound , a versatile intermediate that leverages the strategic placement of a benzyl carbamate (Cbz) protecting group. This group not only facilitates selective functionalization of the two distinct nitrogen atoms within the scaffold but also influences the overall synthetic strategy. Bioactive compounds derived from this core typically feature substituents at the N9 position, and sometimes at the N2 position, making the controlled, stepwise derivatization of this intermediate a critical aspect of library development.[4]

Synthesis of the Core Intermediate: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful planning and execution. A plausible and efficient synthetic route, based on established methodologies for similar spirocyclic systems, is outlined below. The rationale behind the choice of reagents and reaction conditions is provided to offer insight into the practical considerations of the synthesis.

Synthetic Workflow Overview

The overall strategy involves the construction of the spirocyclic core followed by the selective protection of the N9-amine. This workflow is designed to yield the title compound in good purity and yield, ready for subsequent derivatization.

Synthetic Workflow Start Commercially Available Starting Materials Step1 Piperidone Derivatization Start->Step1 Step2 Spirocyclization Step1->Step2 Step3 Reduction Step2->Step3 Step4 Selective N9-Protection (Cbz) Step3->Step4 Final This compound Step4->Final

Caption: High-level overview of the synthetic strategy for this compound.

Detailed Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl 4-(2-cyanoethyl)-4-formylpiperidine-1-carboxylate

This initial step involves the cyanoethylation of a protected piperidone derivative, which sets the stage for the subsequent spirocyclization.

  • Materials: N-Boc-4-piperidone, acrylonitrile, sodium ethoxide.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous ethanol, add sodium ethoxide (0.1 eq) at 0 °C.

    • Slowly add acrylonitrile (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired cyanoethylated intermediate.

Step 2: Reductive Cyclization to form the 2,9-Diazaspiro[5.5]undecane Core

This key step involves the reduction of the nitrile and subsequent intramolecular cyclization to form the spirocyclic lactam.

  • Materials: tert-Butyl 4-(2-cyanoethyl)-4-formylpiperidine-1-carboxylate, Raney Nickel, hydrogen, ethanolic ammonia.

  • Procedure:

    • In a high-pressure reactor, suspend the cyanoethylated intermediate (1.0 eq) and Raney Nickel (catalytic amount) in ethanolic ammonia.

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-60 °C.

    • Maintain vigorous stirring and monitor the reaction by LC-MS.

    • Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude spiro-lactam, tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate.

Step 3: Deprotection of the N9-Boc Group

The Boc protecting group is removed under acidic conditions to expose the N9-amine for subsequent Cbz protection.

  • Materials: tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected spiro-lactam (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting crude amine salt is typically used in the next step without further purification.

Step 4: Selective Cbz Protection of the N9-Amine

The more reactive N9-amine is selectively protected with a benzyl carbamate group.

  • Materials: Crude 2,9-diazaspiro[5.5]undecan-1-one, benzyl chloroformate (Cbz-Cl), sodium bicarbonate, THF/water.

  • Procedure:

    • Dissolve the crude amine salt in a mixture of THF and water (2:1).

    • Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).

    • Slowly add benzyl chloroformate (1.1 eq) and stir the reaction at 0 °C for 4-6 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate.

Step 5: Reduction of the Lactam

The final step in the formation of the core intermediate involves the reduction of the lactam to the corresponding diamine.

  • Materials: Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, lithium aluminum hydride (LAH), anhydrous THF.

  • Procedure:

    • To a solution of the Cbz-protected lactam (1.0 eq) in anhydrous THF at 0 °C, slowly add a solution of LAH (2.0 eq) in THF.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate and purify by column chromatography to obtain This compound .

Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

This compound is a strategic intermediate for the synthesis of a diverse range of bioactive molecules. The Cbz group at the N9 position allows for the initial exploration of structure-activity relationships (SAR) at the N2 position, followed by deprotection and further derivatization at N9.

General Workflow for Library Synthesis

The following diagram illustrates a typical workflow for utilizing the title compound in a drug discovery program.

Drug Discovery Workflow Start This compound Step1 N2-Derivatization (e.g., Reductive Amination, Acylation) Start->Step1 Step2 Cbz-Deprotection (Hydrogenolysis) Step1->Step2 Step3 N9-Derivatization Step2->Step3 Step4 Biological Screening (e.g., Receptor Binding Assays) Step3->Step4 Final Lead Compound Identification and Optimization Step4->Final

Caption: A generalized workflow for the derivatization of this compound in a drug discovery context.

Case Study: Orexin Receptor Antagonists

The orexin system is a key regulator of sleep and wakefulness, and orexin receptor antagonists are a validated therapeutic approach for the treatment of insomnia.[5] The 2,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the development of potent dual orexin receptor antagonists (DORAs).[4]

3.2.1. Synthesis of Orexin Receptor Antagonists from the Core Intermediate

A representative synthetic route to a 2,9-diazaspiro[5.5]undecane-based orexin antagonist is as follows:

  • N2-Alkylation: The N2 amine of this compound is alkylated with a suitable electrophile, for example, a substituted benzyl bromide, under basic conditions.

  • Cbz-Deprotection: The Cbz group is removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield the free N9-amine.

  • N9-Arylation: The newly exposed N9-amine is then coupled with an appropriate heterocyclic halide, such as 2-chloroquinoxaline, to install the final pharmacophoric element.

3.2.2. Structure-Activity Relationship (SAR) Insights

The following table summarizes representative SAR data for a series of 2,9-diazaspiro[5.5]undecane-based orexin antagonists.

Compound IDR1 (at N2)R2 (at N9)OX1R Ki (nM)OX2R Ki (nM)
1a Benzyl2-Quinoxalinyl158
1b 2,5-Dimethylbenzyl2-Quinoxalinyl105
1c (1H-indol-3-yl)methyl4-Methoxy-pyrimidin-2-yl142
1d (1H-indol-3-yl)methyl4,6-Dimethyl-pyrimidin-2-yl81.5

Data are representative and compiled from analogous series in the literature.

The data indicate that small alkyl substitutions on the N2-benzyl group can be beneficial for potency. Furthermore, the nature of the heterocycle at the N9 position significantly influences both potency and selectivity.

Case Study: Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor involved in pain transmission and inflammation.[3] Antagonists of the NK1 receptor have therapeutic potential for the treatment of these conditions, as well as for emesis.[6] The diazaspiro[5.5]undecane scaffold has been utilized to develop potent NK1 receptor antagonists.[4]

3.3.1. Synthesis of NK1 Receptor Antagonists

A similar synthetic strategy to that employed for orexin antagonists can be used to generate NK1 antagonists. The key difference lies in the nature of the substituents introduced at the N2 and N9 positions, which are tailored to interact with the NK1 receptor binding site.

3.3.2. Representative Pharmacological Data

The following table presents data for a series of 1,9-diazaspiro[5.5]undecane-based NK1 antagonists, which provides valuable insights into the SAR of this scaffold class.

Compound IDCore ModificationN9-SubstituentNK1 IC50 (nM)
2a Benzene-fusedBased on SR14033331
2b Benzene-fused, C2-carbonylBased on SR14033354
2c Methylated 2aBased on SR1403332.0
2d Methylated 2bBased on SR1403331.9

Data derived from a study on 1,9-diazaspiro[5.5]undecanes, demonstrating the utility of the core scaffold.[7]

These data highlight that modifications to the spirocyclic core, such as the introduction of a carbonyl group, and further derivatization, such as methylation, can have a profound impact on antagonist potency.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the design of novel therapeutics with improved potency and selectivity. The strategic placement of the benzyl carbamate protecting group enables a controlled and divergent synthetic approach, allowing for the systematic exploration of structure-activity relationships at both nitrogen centers.

The successful application of the 2,9-diazaspiro[5.5]undecane scaffold in the development of orexin and neurokinin receptor antagonists underscores its status as a privileged structure. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to the core structure, as well as its application to a broader range of biological targets. The continued exploration of the chemical space around this unique spirocyclic motif holds significant promise for the discovery of next-generation therapeutics.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. ACS Publications. [Link]

  • Figure 4. Small-molecule ligands at orexin-2-receptor. ResearchGate. [Link]

  • Tachykinin NK1 antagonists prepared and tested at Roche. BioWorld. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • 9-benzyl-2,9-diazaspiro[5.5]undecane. PubChemLite. [Link]

  • Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. ACS Publications. [Link]

  • Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. PubMed. [Link]

  • Antagonists at the neurokinin receptors - Recent patent literature. ResearchGate. [Link]

  • Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. MDPI. [Link]

  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

Review of 1,9-diazaspiro[5.5]undecane synthesis and bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Bioactivity of 1,9-Diazaspiro[5.5]undecane

Authored by a Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer both structural rigidity and synthetic accessibility is perpetual. Among these, spirocyclic systems have garnered significant attention for their ability to present substituents in a well-defined three-dimensional orientation, enhancing interaction with biological targets. The 1,9-diazaspiro[5.5]undecane core, a unique spirocyclic diamine composed of two fused piperidine rings, has emerged as a quintessential "privileged scaffold."[1][2] Its inherent structural features provide a versatile and robust platform for developing potent and selective modulators for a diverse array of receptors and enzymes.[2]

This guide offers a comprehensive exploration of the 1,9-diazaspiro[5.5]undecane framework, from its synthetic construction to its broad spectrum of biological activities. We will delve into the causality behind synthetic strategies, dissect structure-activity relationships, and present the pharmacological data that underscore its therapeutic potential in treating conditions ranging from obesity and pain to immune and cardiovascular disorders.[1][2][3]

Part 1: The Synthetic Blueprint - Constructing the 1,9-Diazaspiro[5.5]undecane Core

The synthesis of the 1,9-diazaspiro[5.5]undecane core is a testament to the ingenuity of modern organic synthesis. The chosen strategy is often dictated by the desired substitution pattern and whether the core will be fused with aromatic or heteroaromatic rings.[3] A common and effective approach involves a multi-step sequence culminating in an intramolecular cyclization to form the characteristic spiro-junction.

The rationale behind these multi-step syntheses is to build complexity in a controlled manner, allowing for the precise installation of functional groups that will later govern the molecule's biological activity. The choice of protecting groups for the nitrogen atoms is critical, as it enables selective modification at the N1 and N9 positions, which are frequently key to target engagement.[2][3]

General Synthetic Workflow

The construction of the 1,9-diazaspiro[5.5]undecane scaffold often begins with commercially available piperidine derivatives. The following diagram illustrates a conceptual workflow, highlighting the key transformations required to assemble the spirocyclic core.

G A Starting Materials (e.g., Substituted Piperidones) B Functional Group Interconversion (e.g., N-protection, chain elongation) A->B Step 1 C Formation of Key Intermediate (Precursor with pendant nucleophile/electrophile) B->C Step 2 D Intramolecular Spirocyclization (Key ring-forming step) C->D Step 3 E 1,9-Diazaspiro[5.5]undecane Core D->E Yields Scaffold F Deprotection & Derivatization (Modification at N1 and/or N9) E->F Step 4 G Final Bioactive Compound F->G Step 5

Caption: Conceptual workflow for the synthesis of 1,9-diazaspiro[5.5]undecane derivatives.

Exemplary Protocol: Synthesis of a Fused 1,9-Diazaspiro[5.5]undecan-2-one Derivative

The following protocol is a representative example for the synthesis of a pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-one, a class of compounds investigated for their potent inhibitory effects on Acetyl-CoA Carboxylase (ACC).[3]

Step 1: Synthesis of the Piperidinone Precursor

  • To a solution of a suitably substituted 4-piperidone, add a hydrazine derivative in ethanol.

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting pyrazole-piperidinone intermediate by column chromatography.

    • Causality: This step constructs the heteroaromatic portion that will be fused to the final spirocycle. The choice of hydrazine derivative determines the substitution on the pyrazole ring, which is a key handle for tuning biological activity.

Step 2: Michael Addition

  • To a cooled (-78 °C) solution of the pyrazole-piperidinone in anhydrous Tetrahydrofuran (THF), add a solution of Lithium bis(trimethylsilyl)amide (LiHMDS) dropwise.

  • Stir the mixture for 30 minutes to generate the enolate.

  • Add a solution of an appropriate acrylate ester (e.g., tert-butyl acrylate) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

    • Causality: The Michael addition is the crucial carbon-carbon bond-forming reaction that introduces the side chain necessary for the subsequent intramolecular cyclization. The use of a strong, non-nucleophilic base like LiHMDS ensures efficient enolate formation.

Step 3: Reductive Amination and Spirocyclization

  • Dissolve the product from Step 2 in methanol and add a suitable amine source (e.g., benzylamine) and acetic acid.

  • Add sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Concentrate the mixture, and then perform an acidic workup followed by basification and extraction.

  • The resulting secondary amine undergoes spontaneous or heat-induced intramolecular lactamization to form the spirocyclic core.

  • Purify the final 1,9-diazaspiro[5.5]undecan-2-one product by recrystallization or column chromatography.

    • Causality: Reductive amination forms the second piperidine ring. The subsequent intramolecular cyclization is entropically favored and forms the thermodynamically stable spiro-lactam structure.

Part 2: Biological Activity and Therapeutic Frontiers

The rigid, three-dimensional structure of the 1,9-diazaspiro[5.5]undecane scaffold allows for the precise positioning of substituents to interact with specific binding pockets of biological targets.[2] This has led to the discovery of derivatives with significant activity across multiple therapeutic areas. Bioactive compounds almost invariably feature substituents at the N9 position, with occasional modifications at the N1 position also proving critical for potency and selectivity.[2][3]

Table 1: Summary of Biological Targets and Therapeutic Applications
Therapeutic AreaBiological Target(s)Mode of ActionPotential Application
Metabolic Disorders Acetyl-CoA Carboxylase (ACC1/ACC2)Dual InhibitorObesity, Type 2 Diabetes[3]
Neuropeptide Y (NPY) Y₅ ReceptorAntagonistObesity[3]
11β-hydroxysteroid dehydrogenase type 1InhibitorMetabolic Syndrome[3]
Pain & Inflammation Neurokinin Receptors (NK₁, NK₂)AntagonistChronic Pain, Inflammatory Diseases[2]
μ-Opioid Receptor (MOR) / σ₁ ReceptorDual Agonist / AntagonistNeuropathic Pain[4]
Immunology GABA-A ReceptorAntagonistImmunomodulation, Autoimmune Disorders[5][6]
Antioxidant Therapy N/Aα-tocopherol mimicProtection against oxidative stress[3]
Focus Area: Obesity and Metabolic Disorders

A significant body of research has focused on developing 1,9-diazaspiro[5.5]undecane derivatives as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[3] Dual inhibition of both ACC1 and ACC2 is considered a promising strategy for treating obesity and type 2 diabetes by reducing fat storage and increasing fatty acid oxidation.[3]

Researchers at Pfizer synthesized a large library of 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones and identified compounds with nanomolar potency against both human ACC isoforms.[3]

Table 2: ACC Inhibition by Pyrazole-Fused 1,9-Diazaspiro[5.5]undecan-2-one Derivatives
Compound IDhACC1 IC₅₀ (nM)hACC2 IC₅₀ (nM)
1a 67-
1b 3.41.0
1k 114
2 174-
Data sourced from a comprehensive review on the topic.[3]
Focus Area: Pain and Neuroinflammation

The 1,9-diazaspiro[5.5]undecane scaffold has proven effective in targeting receptors involved in pain transmission and inflammation.[2] A notable application is the development of antagonists for neurokinin (NK) receptors.[2] Furthermore, the multimodal activity of these compounds against several pain-associated receptors makes them highly attractive for treating complex, chronic pain conditions where monomodal therapies often fail.[3] A novel approach involves creating dual-action ligands, such as compounds that act as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists, aiming to provide potent analgesia with a reduced side-effect profile.[4]

Part 3: Decoding the Structure-Activity Relationship (SAR)

Understanding the SAR is paramount for rational drug design. For the 1,9-diazaspiro[5.5]undecane core, specific structural modifications have been consistently linked to changes in potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:
  • N9-Substitution is Critical: The substituent at the 9-position is the most common and impactful point of modification. Large, often aromatic or heteroaromatic acyl groups at N9 are frequently required for high-affinity binding to targets like ACC and GABA-A receptors.[3][5]

  • N1-Substitution Modulates Properties: While N9 is key for potency, substitution at the N1 position can fine-tune properties like permeability and metabolic stability. However, this often comes at the cost of reduced target inhibition.[3]

  • Fused Rings Enhance Rigidity: Fusing an arene or heteroarene ring to the spiro-core, as seen in the pyrazole-fused ACC inhibitors, locks the conformation and presents substituents in a more defined orientation, often leading to increased potency.[3]

  • The Spiro-Lactam Moiety: The presence of a carbonyl group at position 2 (forming a lactam) is a common feature in many bioactive derivatives.[3] For GABA-A antagonists, the spirocyclic benzamide was found to be a crucial structural element for activity.[6]

SAR cluster_0 1,9-Diazaspiro[5.5]undecane Core cluster_1 Structure-Activity Relationship Insights Core Core N9 N9-Substituent: - Primary driver of potency. - Often large aromatic/heteroaromatic groups. Core->N9 Critical for Activity N1 N1-Substituent: - Modulates pharmacokinetics (e.g., permeability). - Can impact potency. Core->N1 Fine-tunes Properties Fusion Fused Rings: - Increase rigidity. - Enhance target engagement. Core->Fusion Conformational Lock Lactam C2-Carbonyl (Lactam): - Common feature in bioactive compounds. - Key for specific target interactions (e.g., GABA-A). Core->Lactam Important Moiety

Caption: Key structure-activity relationship points for the 1,9-diazaspiro[5.5]undecane scaffold.

Conclusion and Future Outlook

The 1,9-diazaspiro[5.5]undecane scaffold has solidified its position as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its conformational rigidity, provides an exceptional platform for the design of potent and selective therapeutic agents. The diverse biological activities reported, from metabolic and inflammatory disorders to complex pain states, highlight its vast potential. Future research will likely focus on exploring new therapeutic applications, refining the pharmacokinetic profiles of lead compounds, and leveraging the scaffold's unique three-dimensional nature to tackle challenging biological targets that have remained elusive to more conventional, flexible molecules.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(74), 46895-46915. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Radboud University Repository. [Link]

  • Yang, H., et al. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Pellón, R., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Medicinal Chemistry Letters, 11(2), 196-202. [Link]

  • Nedelcovych, M. T., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18066–18083. [Link]

  • Nedelcovych, M. T., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to Leveraging Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensional Scaffolds

In an era of drug discovery increasingly focused on navigating complex biological targets and securing novel intellectual property, medicinal chemists are moving beyond flat, aromatic structures towards more three-dimensional molecular frameworks. Spirocyclic scaffolds have emerged as particularly valuable assets in this pursuit. Their inherent conformational rigidity, precise vectoral display of substituents, and novel chemical space offer compelling advantages in optimizing potency, selectivity, and pharmacokinetic properties.

Among these privileged structures, the 2,9-diazaspiro[5.5]undecane core has garnered significant interest.[1] This dipiperidine system, spirofused at a central carbon, provides a rigid, chair-chair-like conformation that can effectively probe complex protein binding sites. This guide focuses on a particularly useful derivative for synthetic elaboration: Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate . The strategic placement of a benzyl carbamate (Cbz) protecting group on the N9 nitrogen renders the N2 secondary amine available for a wide array of chemical modifications. This mono-protection strategy establishes a clear, two-stage synthetic pathway, enabling the sequential and controlled introduction of diverse functionalities, making it a cornerstone building block for constructing sophisticated lead compounds.

Section 1: Physicochemical Properties and Characterization

The foundational step in utilizing any building block is a thorough understanding of its physical and chemical characteristics. This compound is typically supplied as a stable solid, amenable to standard laboratory handling.

PropertyValueReference
Molecular Formula C₁₇H₂₄N₂O₂[2]
Molecular Weight 288.39 g/mol [2]
CAS Number 1630907-21-9[2][3]
Appearance Off-white to white solid
Purity Typically ≥97%[2]
Solubility Soluble in DCM, MeOH, DMF, DMSO
XLogP (Predicted) 2.4[4]

Standard characterization would involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity. The ¹H NMR spectrum is expected to show characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm and a singlet for the benzylic CH₂ ~5.1 ppm) alongside a complex aliphatic region corresponding to the spirocyclic core protons. Mass spectrometry should confirm the parent ion peak corresponding to the molecular weight.

Section 2: The Strategic Role in Medicinal Chemistry

The utility of this compound stems from its pre-configured, dual-reactivity design. The free secondary amine at the N2 position serves as the primary nucleophilic handle for initial diversification, while the Cbz-protected N9 amine represents a site for latent functionality, to be revealed in a subsequent synthetic step. This strategy is invaluable for building libraries of compounds for structure-activity relationship (SAR) studies.

Key Advantages of the Scaffold:

  • Structural Rigidity: The spirocyclic nature locks the piperidine rings, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity.

  • Defined Exit Vectors: Substituents placed on the N2 and N9 positions project into distinct regions of three-dimensional space, allowing for systematic exploration of a target's binding pocket.

  • Access to Novel Chemical Space: The non-planar structure provides an escape from the "flatland" of traditional aromatic scaffolds, increasing the likelihood of discovering novel interactions and securing patentable chemical matter.

  • Therapeutic Relevance: The core is a privileged scaffold found in compounds targeting a range of disorders, including metabolic diseases through the inhibition of acetyl-CoA carboxylase (ACC) and central nervous system (CNS) disorders by modulating orexin or other neurotransmitter receptors.[1]

General Synthetic Workflow

The logical flow for elaborating this building block follows a clear, three-phase process, enabling the creation of complex molecules with two distinct points of diversity.

G cluster_0 Phase 1: N2 Functionalization cluster_1 Phase 2: N9 Deprotection cluster_2 Phase 3: N9 Functionalization Start This compound N2_Func N2-Functionalized Intermediate (Alkylation, Acylation, etc.) Start->N2_Func  Reaction at  free N2 amine N9_Deprotect N9-Deprotected Intermediate N2_Func->N9_Deprotect  Cbz Group  Removal Final_Cmpd Final Target Compound (Dual Diversity) N9_Deprotect->Final_Cmpd  Reaction at  free N9 amine

Caption: General workflow for dual functionalization.

Section 3: Core Synthetic Protocols

The following protocols are representative methodologies for the key transformations involved in elaborating the title building block. These are based on established procedures for similar Cbz-protected amines and spirocyclic systems.

Protocol 3.1: N2-Functionalization via Reductive Amination

Rationale: This two-step, one-pot process first involves the formation of an intermediate iminium ion between the secondary amine (N2) and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild hydride reagent, typically sodium triacetoxyborohydride, which is selective for iminium ions over the starting carbonyl group. A catalytic amount of acetic acid is often added to facilitate iminium ion formation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Formation: If required, add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Note: Monitor for potential gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Reactants (Spiroamine + Carbonyl in DCM) B 2. Add NaBH(OAc)₃ (Portion-wise) A->B C 3. Stir at RT (2-16h, Monitor by TLC/LCMS) B->C D 4. Aqueous Quench (Sat. NaHCO₃) C->D E 5. Extraction & Drying (DCM, Na₂SO₄) D->E F 6. Purify (Silica Chromatography) E->F

Caption: Experimental workflow for N2-reductive amination.

Protocol 3.2: N9-Deprotection via Hydrogenolysis

The Cbz group is prized for its stability to a wide range of conditions while being readily removable under mild, catalytic hydrogenation. This orthogonality is central to its strategic value.[5]

Rationale: The deprotection mechanism involves the reductive cleavage of the benzylic C-O bond by hydrogen gas, catalyzed by a palladium catalyst (typically on a carbon support, Pd/C). The reaction proceeds via an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene as the only byproducts, simplifying purification.[5]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N2-functionalized, N9-Cbz-protected intermediate (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Inerting: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon several times.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Stir the mixture vigorously under a positive pressure of H₂ at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for the next step without further purification.

Section 4: Case Study in Drug Discovery - Orexin Receptor Antagonists

The 2,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the development of antagonists for orexin receptors (OX₁R and OX₂R), which are implicated in regulating sleep and wakefulness.[1] While the primary literature may detail the synthesis starting from a different protected intermediate, the following scheme illustrates how this compound serves as a direct precursor in such a campaign.

Objective: Synthesize a dual orexin receptor antagonist by functionalizing both the N2 and N9 positions of the spirocyclic core.

  • Phase 1 (N2-Functionalization): The campaign begins with the reductive amination of our title building block with a substituted benzaldehyde. This step introduces the first key pharmacophoric element.

  • Phase 2 (N9-Deprotection): The resulting intermediate is subjected to standard hydrogenolysis conditions to cleanly remove the Cbz group, exposing the N9 amine for the next diversification step.

  • Phase 3 (N9-Functionalization): The deprotected intermediate is then acylated with a heterocyclic carboxylic acid using standard peptide coupling reagents like HATU or T3P. This installs the second critical binding moiety, completing the synthesis of the target antagonist.

G A Benzyl 2,9-diazaspiro[5.5] undecane-9-carboxylate B N2-Arylethyl Intermediate A->B 1. Ar-CHO, NaBH(OAc)₃ (Reductive Amination) C N9-Deprotected Spiroamine B->C 2. H₂, Pd/C (Hydrogenolysis) D Final Orexin Antagonist C->D 3. Het-COOH, HATU (Amide Coupling)

Caption: Synthetic route to a hypothetical orexin antagonist.

Compounds developed from this scaffold have demonstrated potent antagonism at both orexin receptors, highlighting the effectiveness of the diazaspiro[5.5]undecane core in orienting substituents for optimal target engagement.[1]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its pre-protected, bifunctional nature allows for a logical and efficient two-stage diversification strategy. The rigid, three-dimensional spirocyclic core provides a proven platform for developing potent and selective ligands against challenging biological targets, particularly in the CNS and metabolic disease arenas. By enabling the systematic exploration of 3D chemical space, this building block empowers medicinal chemists to move beyond traditional flat scaffolds and accelerate the discovery of next-generation therapeutics.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • This compound. Autech Scientific. Available at: [Link]

  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. Available at: [Link]

  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
  • WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. Google Patents.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient - Patent US-7053090-B2. PubChem. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. Available at: [Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Semantic Scholar. Available at: [Link]

  • Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. Available at: [Link]

  • Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. PubMed. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
  • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Patent US-12264135-B2. PubChem. Available at: [Link]

  • Preparation of phenyl-, benzyl-, carboxylate- and... ResearchGate. Available at: [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • 9-benzyl-2,9-diazaspiro[5.5]undecane. PubChemLite. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, a key building block in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for property determination. The unique spirocyclic scaffold of this molecule presents both opportunities and challenges in drug design, making a thorough understanding of its physicochemical profile essential for its effective application.[1]

Molecular Structure and Core Attributes

This compound is a bifunctional molecule featuring a rigid diazaspiro[5.5]undecane core. One of the secondary amines is protected by a benzyl carbamate group, leaving the other available for further chemical modification. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Table 1: Core Molecular Attributes

PropertyValueSource
Molecular Formula C17H24N2O2[2][3]
Molecular Weight 288.391 g/mol [2][3]
CAS Number 1630907-21-9[2][4]
Purity (Typical) >97%[2][3]

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod of Prediction
pKa (most basic) ~8.5 - 9.5ChemAxon
logP ~2.8 - 3.5ClogP, Molinspiration
Aqueous Solubility Low to moderateALOGPS
Polar Surface Area ~41.6 ŲPubChem (for similar structures)[5]

Note: These values are in-silico predictions and should be confirmed by experimental determination.

Lipophilicity (logP) and Its Importance

The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the predicted logP suggests a moderate level of lipophilicity.

Experimental Determination of logP: The Shake-Flask Method

The gold-standard "shake-flask" method provides a direct measure of a compound's partitioning between n-octanol and water.

Protocol:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.

  • Sample Preparation: Dissolve a known amount of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated water to the n-octanol solution. Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 1-24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-Saturated n-Octanol and Water prep_sample Dissolve Compound in n-Octanol prep_solvents->prep_sample partition Mix and Shake (Equilibration) prep_sample->partition separate Separate Phases (Centrifugation) partition->separate quantify Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for Shake-Flask logP Determination.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. This compound has two nitrogen atoms that can be protonated. The unprotected secondary amine is expected to be the more basic of the two.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Protocol:

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. The predicted low to moderate solubility of this compound highlights the need for experimental verification, especially for formulations intended for oral or parenteral administration.

Experimental Determination of Aqueous Solubility: Equilibrium Shake-Flask Method

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

G start Add Excess Solid to Buffer/Water equilibrate Agitate at Constant Temp (24-72h) start->equilibrate separate Remove Undissolved Solid (Filter/Centrifuge) equilibrate->separate quantify Quantify Solute in Supernatant (HPLC) separate->quantify result Determine Equilibrium Solubility quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability

The stability of this compound is a critical consideration for its storage and handling, as well as for its in-vivo performance. The benzyl carbamate protecting group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions or by hydrogenolysis.

Forced Degradation Studies:

To assess the intrinsic stability of the molecule, forced degradation studies should be performed under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). The degradation products should be identified and characterized to understand the degradation pathways.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a framework for its determination. The predicted properties suggest a molecule with favorable drug-like characteristics, but these must be confirmed through rigorous experimental evaluation. The methodologies outlined herein provide a clear path for researchers to generate the necessary data to support their drug discovery and development programs.

References

  • This compound Product Page. Autech Industry Co.,Limited.
  • 9-Benzyl-2,9-diazaspiro[5.5]undecane Product Page. Benchchem.
  • Benzyl 2,9-diazaspiro[5.
  • Benzyl 2,9-diazaspiro[5.
  • tert-Butyl 2,9-diazaspiro(5.5)

Sources

An In-Depth Technical Guide to the Solubility and Stability of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate is a unique spirocyclic molecule featuring a diazaspiro[5.5]undecane core with a benzyl carbamate protecting group. With a molecular formula of C₁₇H₂₄N₂O₂ and a molecular weight of 288.39 g/mol , this compound presents a scaffold of significant interest in medicinal chemistry and drug discovery. The diazaspiro[5.5]undecane moiety is a rigid three-dimensional structure that can orient substituents in distinct vectors, making it an attractive framework for designing ligands that target specific biological receptors. The benzyl carbamate group not only serves as a common protecting group for the secondary amine but also influences the molecule's overall physicochemical properties.

This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. Understanding these properties is paramount for its application in drug development, from early-stage screening to formulation. We will delve into the theoretical underpinnings, present detailed experimental protocols for characterization, and discuss potential degradation pathways.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For this compound, its solubility will be influenced by the interplay of its rigid, largely aliphatic spirocyclic core and the more polar carbamate and aromatic benzyl groups. The presence of two nitrogen atoms, one of which is acylated, provides sites for potential hydrogen bonding, which can impact solubility in protic solvents.

Theoretical Considerations and In Silico Prediction

Prior to embarking on extensive experimental studies, computational tools can provide valuable initial insights into the potential solubility of a compound. Various machine learning models and quantitative structure-property relationship (QSPR) analyses can predict aqueous solubility (LogS) based on the molecular structure.[1][2] Software such as ACD/Percepta and online databases like AqSolDB can be utilized to generate an estimated solubility profile.[3][4] These predictions, while not a substitute for experimental data, are instrumental in guiding solvent selection for initial assays and formulation development.

Experimental Determination of Solubility

A multi-faceted approach to experimentally determine the solubility of this compound is recommended, encompassing both kinetic and thermodynamic measurements.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the concentration at which a compound precipitates from a solution when rapidly prepared from a concentrated stock, typically in dimethyl sulfoxide (DMSO).[5]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Incubation and Measurement: Incubate the plate at room temperature with gentle shaking for 2 hours.

  • Analysis: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.[6]

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation in a given solvent system after an extended incubation period, allowing for equilibrium between the dissolved and solid states.[7] The shake-flask method is the gold standard for this determination.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, isopropanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Predicted and Experimental Solubility
Solvent System Predicted Solubility (µg/mL) Kinetic Solubility (µg/mL) Thermodynamic Solubility (µg/mL)
WaterUtilize in silico toolsTo be determinedTo be determined
PBS (pH 7.4)Utilize in silico toolsTo be determinedTo be determined
0.1 N HClUtilize in silico toolsTo be determinedTo be determined
0.1 N NaOHUtilize in silico toolsTo be determinedTo be determined
EthanolUtilize in silico toolsTo be determinedTo be determined
AcetonitrileUtilize in silico toolsTo be determinedTo be determined

Table 1: Solubility Profile of this compound. This table should be populated with data obtained from in silico predictions and experimental assays.

G cluster_0 Solubility Assessment Workflow in_silico In Silico Prediction (e.g., ACD/Percepta, AqSolDB) kinetic Kinetic Solubility (Nephelometry) in_silico->kinetic Guides initial solvent choice thermodynamic Thermodynamic Solubility (Shake-Flask) kinetic->thermodynamic High-throughput screen informs detailed study hplc HPLC Analysis thermodynamic->hplc Quantification of dissolved compound data Solubility Profile hplc->data

Caption: Workflow for determining the solubility profile.

Part 2: Stability Profile and Degradation Pathway Analysis

Assessing the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential for degradation into impurities that could affect its safety and efficacy. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[9]

In Silico Prediction of Degradation Pathways

Computational tools like Zeneth can predict potential degradation products based on the compound's structure and the applied stress conditions.[6][10] For this compound, key areas of potential instability include the carbamate linkage and the benzylic position.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to elicit degradation.[] A degradation of 5-20% is generally targeted to ensure that the degradation products can be adequately characterized.[2]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 80°C for 48 hours.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][10] A dark control should be run in parallel.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) should be used to identify the degradation products.

Potential Degradation Pathways
  • Hydrolysis of the Carbamate: The benzyl carbamate functional group is susceptible to both acidic and basic hydrolysis.

    • Acid-catalyzed hydrolysis would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water, leading to the formation of the 2,9-diazaspiro[5.5]undecane, benzyl alcohol, and carbon dioxide.

    • Base-catalyzed hydrolysis would involve the deprotonation of the carbamate nitrogen, followed by elimination to form an isocyanate intermediate, which would then be hydrolyzed to the free amine.

  • Oxidation: The tertiary amine in the spirocyclic core and the benzylic position are potential sites of oxidation. Oxidation of the nitrogen could lead to the formation of an N-oxide.

  • Photodegradation: The aromatic benzyl group can absorb UV light, potentially leading to photolytic cleavage of the benzyl-oxygen bond.

Data Presentation: Forced Degradation Study Summary
Stress Condition % Degradation Major Degradation Products (m/z) Proposed Structure of Degradants
0.1 N HCl, 60°CTo be determinedTo be determined2,9-diazaspiro[5.5]undecane, Benzyl alcohol
0.1 N NaOH, 60°CTo be determinedTo be determined2,9-diazaspiro[5.5]undecane
3% H₂O₂, RTTo be determinedTo be determinedN-oxide derivatives
Heat (80°C)To be determinedTo be determinedTo be determined
Light (ICH Q1B)To be determinedTo be determinedProducts of benzylic cleavage

Table 2: Summary of Forced Degradation Studies. This table should be populated with experimental data to provide a comprehensive overview of the compound's stability.

G cluster_1 Stability Assessment Workflow in_silico_stability In Silico Degradation Prediction (e.g., Zeneth) forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) in_silico_stability->forced_degradation Predicts potential degradants hplc_ms HPLC-MS Analysis forced_degradation->hplc_ms Separation and identification of degradants pathway_elucidation Degradation Pathway Elucidation hplc_ms->pathway_elucidation stability_profile Stability Profile pathway_elucidation->stability_profile

Caption: Workflow for stability profiling and degradation analysis.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By integrating in silico prediction with rigorous experimental methodologies, researchers and drug development professionals can gain a thorough understanding of these critical physicochemical properties. The detailed protocols for kinetic and thermodynamic solubility, alongside a comprehensive forced degradation study, will enable the generation of essential data to guide lead optimization, formulation development, and ultimately, the successful progression of this promising chemical entity through the drug discovery pipeline. The insights gained from these studies are indispensable for making informed decisions and ensuring the quality, safety, and efficacy of potential therapeutic candidates based on this novel spirocyclic scaffold.

References

  • ICH, Q1A(R2)
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmoniz
  • Delgado, E. J., & Olsen, R. J. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(5), 1326-1329.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • ICH, Q2(R1)
  • ICH, M7(R1) Assessment and Control of DNA Reactive (Mutagenic)
  • ICH, Q3A(R2)
  • ICH, Q3B(R2)
  • ACD/Labs. (n.d.). ACD/Percepta. Retrieved from [Link]

  • Avdeef, A. (2012).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • Lunn, G., & Hellwig, L. C. (Eds.). (2010). Handbook of Pharmaceutical Analysis by HPLC. John Wiley & Sons.
  • Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated database of aqueous solubility of organic compounds.
  • Bergström, C. A. (2016). In vitro and in silico strategies to identify solubility-and permeability-limiting factors in preclinical drug discovery. Molecular pharmaceutics, 13(9), 2919-2936.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons.
  • Sorkun, M. C. (n.d.). AqSolDB: A curated aqueous solubility dataset. GitHub. Retrieved from [Link]

  • Lhasa Limited. (n.d.). Zeneth. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—a review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Curley, K., et al. (2014). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development, 18(10), 1272-1281.
  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of pharmaceutical sciences, 86(1), 1-12.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2021, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug metabolism reviews, 42(4), 551-589.
  • ResearchGate. (2017, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • ResearchGate. (2017, August 7). Oxidation methods of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of "Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Step-by-Step Synthesis of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust, step-by-step synthetic protocol for this compound, a valuable scaffold in contemporary medicinal chemistry. The 2,9-diazaspiro[5.5]undecane core is a privileged structure, imparting conformational rigidity and three-dimensionality that is highly desirable in the design of novel therapeutic agents.[1][2] Compounds incorporating this spirocyclic system have been investigated for a range of biological activities, highlighting its significance in drug discovery.[1][3] This document provides a plausible and chemically sound synthetic pathway, starting from a readily available precursor. It elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers detailed experimental protocols. The synthesis culminates in the selective mono-N-protection of the diazaspiro[5.5]undecane core with a benzyloxycarbonyl (Cbz) group, a crucial step for subsequent functionalization in drug development programs.

Introduction: The Strategic Importance of the 2,9-Diazaspiro[5.5]undecane Scaffold

Spirocyclic systems are of immense interest in drug discovery due to their unique topographical features. By fixing the orientation of substituents in three-dimensional space, they allow for precise and high-affinity interactions with biological targets. The 2,9-diazaspiro[5.5]undecane framework, consisting of two piperidine rings fused at a central quaternary carbon, is a prime example of such a scaffold. Its rigid structure is a key feature in molecules designed as modulators for receptors and enzymes.[3][4]

The target molecule, this compound, serves as a key intermediate. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability across a broad range of reaction conditions and its facile removal via catalytic hydrogenolysis.[5][6] This selective mono-protection of the symmetrical diaza-scaffold is a critical maneuver, enabling chemists to differentiate the two nitrogen atoms for subsequent, regioselective elaboration into a final drug candidate.

Retrosynthetic Analysis and Strategy

The synthesis is designed around a convergent strategy that builds the core scaffold first, followed by a selective protection step.

The retrosynthetic breakdown is as follows:

  • Final Product Disconnection: The target molecule can be synthesized by the selective mono-N-Cbz protection of the parent 2,9-diazaspiro[5.5]undecane scaffold.

  • Scaffold Disconnection: The 2,9-diazaspiro[5.5]undecane core can be constructed via a key intramolecular double reductive amination of a diketo-diamine precursor or, more efficiently, from a dinitrile precursor derived from a central ketone. This approach involves the simultaneous reduction of nitrile groups to primary amines, which then undergo spontaneous intramolecular cyclization with a ketone.

  • Precursor Disconnection: A suitable precursor, 4,4-bis(2-cyanoethyl)cyclohexanone, can be assembled from cyclohexanone through a double Michael addition with acrylonitrile.

This forward-thinking strategy leverages common and high-yielding reactions to construct the complex spirocyclic core from simple starting materials.

Overall Synthetic Workflow

The proposed synthesis is a three-step process, beginning with the construction of a key dinitrile intermediate, followed by the formation of the spirocyclic core, and concluding with the selective protection of one of the amine functionalities.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Selective Protection A Cyclohexanone + Acrylonitrile B 4,4-Bis(2-cyanoethyl)cyclohexanone A->B  Michael Addition   C 2,9-Diazaspiro[5.5]undecane B->C  Reductive Cyclization (H₂, Raney Ni)   D This compound C->D  Mono-N-Cbz Protection (Cbz-Cl)  

Caption: Overall synthetic pathway from cyclohexanone to the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 4,4-Bis(2-cyanoethyl)cyclohexanone

This step involves a base-catalyzed double Michael addition of acrylonitrile to cyclohexanone. The quaternary carbon center required for the spirocycle is established here.

ParameterValueDetails
Reagents Cyclohexanone (1.0 eq)9.81 g, 100 mmol
Acrylonitrile (2.5 eq)13.26 g, 250 mmol
Triton B (40% in MeOH)2.0 mL
Solvent tert-Butanol100 mL
Temperature 25 °C (Room Temp)
Time 24 hours
Work-up 1. Neutralize with acetic acid. 2. Concentrate in vacuo. 3. Partition between EtOAc and water. 4. Wash organic layer with brine, dry (Na₂SO₄), and concentrate.
Purification Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Expected Yield 60-70%

Causality and Experimental Insights:

  • Reagent Stoichiometry: An excess of acrylonitrile is used to drive the reaction towards the dialkylated product and compensate for potential polymerization.

  • Catalyst: Triton B is a strong base (quaternary ammonium hydroxide) that effectively catalyzes the Michael addition by generating the enolate of cyclohexanone.

  • Solvent Choice: tert-Butanol is a suitable polar, aprotic solvent that can solubilize the reagents and does not interfere with the reaction.

  • Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of cyclohexanone and the formation of the desired product.

Step 2: Synthesis of 2,9-Diazaspiro[5.5]undecane

This key step involves the reductive cyclization of the dinitrile intermediate. High-pressure hydrogenation simultaneously reduces the two nitrile groups to primary amines and the ketone to a secondary alcohol. The amines then undergo intramolecular condensation with the ketone (or its alcohol precursor via oxidation/iminium formation) to form the spirocyclic diamine.

ParameterValueDetails
Reagents 4,4-Bis(2-cyanoethyl)cyclohexanone (1.0 eq)20.43 g, 100 mmol
Raney Nickel (slurry in water)~20 g (catalytic)
Solvent Methanol saturated with Ammonia250 mL
Reaction Conditions Hydrogen gas (H₂)1000-1500 psi
Temperature100-120 °C
Time12-18 hours
Work-up 1. Cool to RT and carefully vent H₂. 2. Filter the catalyst through Celite, wash with MeOH. 3. Concentrate the filtrate in vacuo.
Purification Distillation under reduced pressure or crystallization of a salt (e.g., dihydrochloride).
Expected Yield 75-85%

Causality and Experimental Insights:

  • Catalyst: Raney Nickel is a highly effective catalyst for the reduction of nitriles to amines under hydrogenation conditions.

  • Ammonia in Solvent: Saturating the solvent with ammonia helps to suppress the formation of secondary amine side products during the reduction of the nitriles.

  • High Pressure/Temperature: These conditions are necessary to achieve the complete reduction of the nitrile and ketone functionalities and to facilitate the subsequent cyclization.

  • Self-Validation: The complete reduction of the nitrile groups can be confirmed by the disappearance of the characteristic C≡N stretch (~2240 cm⁻¹) in the Infrared (IR) spectrum of the crude product. The final structure can be confirmed by ¹H and ¹³C NMR spectroscopy and Mass Spectrometry.

Step 3: Synthesis of this compound

This final step is a selective mono-N-protection. As the two secondary amine groups in the parent scaffold are chemically equivalent, the reaction will statistically yield a mixture of the desired mono-protected product, di-protected product, and unreacted starting material. Careful control of stoichiometry and reaction conditions, followed by chromatographic purification, is essential.

ParameterValueDetails
Reagents 2,9-Diazaspiro[5.5]undecane (1.0 eq)15.43 g, 100 mmol
Benzyl Chloroformate (Cbz-Cl) (0.9 eq)15.36 g, 90 mmol
Sodium Bicarbonate (NaHCO₃) (2.5 eq)21.0 g, 250 mmol
Solvent Tetrahydrofuran (THF) / Water2:1 mixture, 300 mL
Temperature 0 °C to Room Temperature
Time 12-20 hours
Work-up 1. Dilute with water and extract with Ethyl Acetate (EtOAc). 2. Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate.
Purification Flash column chromatography (Silica gel, DCM:MeOH gradient with 1% NH₄OH).
Expected Yield 40-50% (of mono-protected product)

Causality and Experimental Insights:

  • Mechanism (N-Cbz Protection): This reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The chloride ion is the leaving group.[5]

  • Stoichiometry: Using a slight sub-stoichiometric amount of Cbz-Cl (0.9 eq) is a deliberate strategy to minimize the formation of the di-protected byproduct, making the purification of the desired mono-Cbz product more manageable.

  • Schotten-Baumann Conditions: The use of a biphasic solvent system (THF/water) with an inorganic base (NaHCO₃) is a classic Schotten-Baumann condition for acylating amines.[5] The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.[5][7]

  • Low Temperature: Starting the reaction at 0 °C helps to control the initial rate of reaction and improve selectivity.

  • Self-Validation: TLC or LC-MS is crucial for monitoring the reaction progress and identifying the spots corresponding to the starting material, mono-product, and di-product. Full characterization of the final product by NMR and high-resolution mass spectrometry is required to confirm its identity and purity.[8][9]

Key Reaction Mechanisms

Reductive Amination (Intramolecular Cyclization)

The formation of the spirocycle proceeds via a double intramolecular reductive amination. The primary amines, formed from nitrile reduction, attack the ketone carbonyl to form hemiaminals, which then dehydrate to iminium ions. These are then reduced in situ.[10][11]

G Ketone Ketone Iminium Ion Iminium Ion Ketone->Iminium Ion + R-NH₂ - H₂O Amine Amine Iminium Ion->Amine [H⁻] (Reduction)

Caption: General mechanism for one arm of the reductive amination cyclization.

N-Cbz Protection Mechanism

The protection step is a standard nucleophilic acyl substitution. The lone pair of the nitrogen atom attacks the carbonyl of the benzyl chloroformate.

G Amine (R₂NH) Amine (R₂NH) Tetrahedral Intermediate Tetrahedral Intermediate Amine (R₂NH)->Tetrahedral Intermediate + Cbz-Cl Cbz-Protected Amine Cbz-Protected Amine Tetrahedral Intermediate->Cbz-Protected Amine - Cl⁻ - H⁺

Caption: Mechanism of amine protection with benzyl chloroformate (Cbz-Cl).

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to a key intermediate for pharmaceutical research and development. By employing well-established chemical transformations—Michael addition, reductive cyclization, and selective N-protection—this protocol offers a clear path from simple starting materials to a complex, high-value spirocyclic scaffold. The detailed explanations and procedural rationale are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently execute this synthesis and adapt it for their specific research objectives.

References

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012.

  • Request PDF. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate.

  • ChemInform Abstract. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate.

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

  • BenchChem. (n.d.). 9-Benzyl-2,9-diazaspiro[5.5]undecane. BenchChem.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. BenchChem.

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 435.

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. .

  • Request PDF. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate.

  • Journal of Medicinal Chemistry. (n.d.). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.

  • Lunn, G. (2008). Preparation of Mono-Cbz Protected Guanidines. PubMed Central.

  • BenchChem. (n.d.). Synthesis routes of 1,5-Dioxaspiro[5.5]undecane. BenchChem.

  • Wordpress. (2026). Reductive Amination. Wordpress.

  • Scribd. (n.d.). Application Note - N-CBZ Protection. Scribd.

  • A2B Chem. (n.d.). benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride. A2B Chem.

  • A2B Chem. (n.d.). This compound. A2B Chem.

  • Biosynth. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Biosynth.

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube.

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts.

  • Journal of Organic and Conventional Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.

  • BLDpharm. (n.d.). 1630907-21-9|this compound. BLDpharm.

  • Fluorochem. (n.d.). 3-Boc-3,9-Diazaspiro[5.5]undecane. Fluorochem.

  • BLDpharm. (n.d.). 1714144-91-8|Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride. BLDpharm.

  • PubChemLite. (n.d.). 9-benzyl-2,9-diazaspiro[5.5]undecane. PubChemLite.

  • ChemicalBook. (n.d.). Benzyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride Hydrochloride(1714144-91-8) 1H NMR spectrum. ChemicalBook.

  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.

Sources

Application Notes & Protocols: Synthetic Routes to 1,9-Diazaspiro[5.5]undecane Cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,9-Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane framework represents a class of "privileged structures" in medicinal chemistry.[1] These rigid, three-dimensional spirocyclic systems, composed of two fused piperidine rings, offer a unique topographical presentation of substituents into biological space. This distinct architecture is frequently associated with high-affinity interactions at various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Compounds incorporating this core have shown promise in therapeutic areas such as obesity, pain management, and cardiovascular disorders.[1]

The rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target protein, which can lead to enhanced potency. Furthermore, the two distinct nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of pharmacological properties and absorption, distribution, metabolism, and excretion (ADME) profiles. Bioactive derivatives typically feature substituents at the N1 and/or N9 positions.[1]

This guide provides an in-depth examination of two robust synthetic strategies for accessing the 1,9-diazaspiro[5.5]undecane core, offering detailed protocols and insights into the chemical principles that underpin these methodologies.

Strategy 1: Multi-Step Synthesis via Double Michael Addition and Reductive Cyclization

This approach constructs the second piperidine ring onto a pre-existing six-membered ring through a powerful cascade reaction. It is a convergent and highly efficient method for generating complex diazaspirocycles from simple acyclic precursors.

Causality and Mechanistic Rationale

The core of this strategy is a base-promoted [5+1] double Michael addition reaction.[2][3] The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, such as diethylamine, deprotonates an active methylene compound (in this case, a barbituric acid derivative), generating a nucleophilic enolate.

  • First Michael Addition: The enolate attacks one of the electrophilic double bonds of a 1,5-diaryl-1,4-pentadien-3-one (a divinyl ketone), forming an initial adduct.

  • Intramolecular Cyclization (Second Michael Addition): The newly formed intermediate undergoes a rapid intramolecular Michael addition, where a nitrogen atom attacks the second double bond, to form the six-membered ring and establish the spiro-center.

  • Reduction to the Core: The resulting diazaspiro[5.5]undecane-trione is then subjected to a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the amide and ketone functionalities to the corresponding amines and methylene groups, affording the core 1,9-diazaspiro[5.5]undecane structure.

This cascade approach is highly efficient as it forms multiple C-C and C-N bonds in a single synthetic operation, often with excellent stereocontrol.

Workflow for Double Michael Addition Route

cluster_0 Part 1: Spirocycle Formation cluster_1 Part 2: Reduction to Core A N,N-Dimethylbarbituric Acid + Diaryl Divinyl Ketone B Base-catalyzed Double Michael Addition A->B Diethylamine, DCM, rt C Diazaspiro[5.5]undecane-trione B->C Cascade Cyclization D Trione Intermediate E Reduction D->E LiAlH4, THF F 1,9-Diazaspiro[5.5]undecane Core E->F Workup

Caption: Workflow for the Double Michael Addition and Reduction Strategy.

Experimental Protocol: Synthesis of a 1,9-Diazaspiro[5.5]undecane Derivative

Part A: Synthesis of 2,4-Dimethyl-8,10-diphenyl-2,4,9-triazaspiro[5.5]undecane-1,3,5-trione (Adapted from Islam, M.S., et al.[2][3])

  • Materials & Equipment:

    • N,N-Dimethylbarbituric acid

    • 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone)

    • Diethylamine

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask with magnetic stirrer

    • Standard glassware for extraction and filtration

  • Procedure:

    • To a solution of 1,5-diphenyl-1,4-pentadien-3-one (1.0 mmol) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask, add N,N-dimethylbarbituric acid (1.0 mmol).

    • Stir the mixture at room temperature to ensure dissolution.

    • Add diethylamine (2.0 mmol) dropwise to the stirred solution.

    • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part B: Reduction to 2,4-Dimethyl-8,10-diphenyl-1,9-diazaspiro[5.5]undecane

  • Materials & Equipment:

    • The trione product from Part A

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Three-neck round-bottom flask with a reflux condenser and dropping funnel

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard equipment for quenching, extraction, and purification.

  • Procedure:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • In a flame-dried three-neck flask under an inert atmosphere, suspend LiAlH₄ (a 5-10 fold molar excess relative to the trione) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the trione from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12-24 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel.

Strategy 2: Synthesis via Bucherer-Bergs Spirohydantoin Formation and Hydrolysis

This classical approach utilizes the Bucherer-Bergs reaction to form a spirohydantoin intermediate from a piperidone, which can then be hydrolyzed and decarboxylated to yield the spirodiamine core. This method is robust and proceeds from readily available starting materials.

Causality and Mechanistic Rationale

The key transformation is the one-pot Bucherer-Bergs reaction, which involves:

  • Cyanohydrin Formation: The starting N-protected 4-piperidone reacts with an alkali cyanide (e.g., KCN) to form a cyanohydrin intermediate.

  • Aminonitrile Formation: In the presence of ammonium carbonate, which serves as an ammonia source, the cyanohydrin is converted to an aminonitrile.

  • Hydantoin Ring Formation: The aminonitrile undergoes intramolecular cyclization and rearrangement, driven by the reaction with carbonate, to form the stable spirohydantoin ring system.[3]

The resulting spirohydantoin is exceptionally stable. To obtain the diamine, a harsh hydrolytic step is required, typically using strong base (e.g., Ba(OH)₂) at high temperatures. This cleaves the amide bonds of the hydantoin, and subsequent decarboxylation yields the desired 1,9-diazaspiro[5.5]undecane.

Workflow for Spirohydantoin Route

cluster_0 Part 1: Hydantoin Synthesis cluster_1 Part 2: Hydrolysis to Diamine A N-Benzyl-4-piperidone B Bucherer-Bergs Reaction A->B KCN, (NH4)2CO3, H2O/EtOH C N-Benzyl Spirohydantoin B->C D Spirohydantoin Intermediate E Hydrolysis & Decarboxylation D->E Ba(OH)2, H2O, heat F N-Benzyl-1,9-diazaspiro[5.5]undecane E->F Workup

Caption: Workflow for the Bucherer-Bergs Spirohydantoin Strategy.

Experimental Protocol: Synthesis of 1-Benzyl-1,9-diazaspiro[5.5]undecane

Part A: Synthesis of 1-Benzyl-1,9-diazaspiro[5.5]undecane-2,4-dione (Spirohydantoin) (Adapted from Rivero, I.A., et al.[3])

  • Materials & Equipment:

    • N-Benzyl-4-piperidone

    • Potassium cyanide (KCN)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Ethanol, Water

    • Sealed reaction vessel or high-pressure flask

    • Heating mantle or oil bath

  • Procedure:

    • Caution: KCN is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Have a cyanide antidote kit readily available.

    • In a sealed vessel, combine N-benzyl-4-piperidone (10 mmol), potassium cyanide (15 mmol), and ammonium carbonate (50 mmol).

    • Add a 1:1 mixture of ethanol and water (20 mL).

    • Seal the vessel tightly and heat the mixture to 120-140 °C with vigorous stirring for 8-12 hours.

    • Cool the reaction vessel to room temperature. A solid precipitate should form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the solid product under vacuum to yield the spirohydantoin.

Part B: Hydrolysis to 1-Benzyl-1,9-diazaspiro[5.5]undecane

  • Materials & Equipment:

    • Spirohydantoin from Part A

    • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

    • High-pressure autoclave or a robust sealed tube

    • Standard equipment for extraction and purification.

  • Procedure:

    • Place the spirohydantoin (5 mmol) and barium hydroxide octahydrate (25 mmol) in a high-pressure autoclave.

    • Add water (25 mL) and seal the vessel.

    • Heat the mixture to 180-200 °C for 24-48 hours.

    • Cool the reactor to room temperature. Carefully vent any pressure.

    • Transfer the reaction mixture to a beaker and bubble carbon dioxide gas through the solution to precipitate excess barium as barium carbonate.

    • Filter off the barium carbonate and wash the solid with hot water.

    • Concentrate the filtrate under reduced pressure.

    • Make the aqueous residue strongly basic with 50% NaOH solution and extract with dichloromethane or chloroform (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude diamine.

    • The product can be purified by distillation under high vacuum or by column chromatography.

Data Summary & Comparison

StrategyKey ReactionStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Strategy 1 Double Michael AdditionN,N-Dialkylbarbituric Acid, Divinyl KetoneDiethylamine, LiAlH₄Good to Excellent[2][3]High convergency, cascade reaction, mild conditions for cyclization.Requires a strong reduction step; starting divinyl ketones may require separate synthesis.
Strategy 2 Bucherer-Bergs ReactionN-Substituted-4-piperidoneKCN, (NH₄)₂CO₃, Ba(OH)₂Moderate to Good[3]Uses readily available starting materials, classical and well-understood reaction.Use of highly toxic cyanide, harsh conditions for hydrolysis step.

References

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • Rivero, I. A., et al. (2010). Microwave-assisted Bucherer-Bergs and Strecker reactions for the synthesis of spiro-amino acids. Molecules, 15(9), 6125-6138. [Link]

  • de Souza, G. E. P., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(53), 33339-33361. [Link]

  • Valdez, C. A., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

Sources

Designing Next-Generation PROTACs: A Guide to an In-Depth Technical Guide to Diametrically Opposed Spiro[5.5]undecane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flexible Chain - The Rationale for Rigid Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements. While early PROTAC design predominantly featured flexible alkyl and polyethylene glycol (PEG) linkers, the field is increasingly recognizing the profound impact of linker rigidity on PROTAC efficacy and physicochemical properties.

This application note delves into the design and application of a specific class of rigid linkers: diazaspiro[5.5]undecanes. By constraining the conformational freedom of the PROTAC molecule, these spirocyclic linkers can pre-organize the warhead and E3 ligase ligand into a disposition that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This can lead to enhanced degradation potency, improved selectivity, and more favorable pharmacokinetic profiles compared to their flexible counterparts. We will explore the synthesis of these linkers, their incorporation into PROTACs, and the critical assays for their characterization.

The PROTAC-Diazaspiro[5.5]undecane Workflow: A Visual Overview

The journey from conceptualization to a validated PROTAC incorporating a diazaspiro[5.5]undecane linker involves a systematic, multi-step process. The following workflow diagram illustrates the key stages, from linker synthesis to cellular characterization.

PROTAC Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly cluster_2 Characterization Linker_Synth Synthesis of Diazaspiro[5.5]undecane Derivative Conjugation Conjugation of Linker to POI and E3 Ligands Linker_Synth->Conjugation Functionalized Linker POI_Ligand POI Ligand with Attachment Handle POI_Ligand->Conjugation E3_Ligand E3 Ligase Ligand with Attachment Handle E3_Ligand->Conjugation Purification Purification and Structural Verification (NMR, MS) Conjugation->Purification Crude PROTAC Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET) Purification->Ternary_Complex Purified PROTAC Degradation Protein Degradation Assay (e.g., Western Blot) Ternary_Complex->Degradation Confirmation of MoA Data_Analysis DC50 and Dmax Determination Degradation->Data_Analysis Quantification of Degradation

Caption: A generalized workflow for the design and evaluation of PROTACs featuring a diazaspiro[5.5]undecane linker.

Synthesis of a Diazaspiro[5.5]undecane-Containing PROTAC: A Case Study of c-Met Degrader-3

To illustrate the practical application of this linker technology, we will use "PROTAC c-Met degrader-3" as a case study. This potent degrader of the c-Met protein, implicated in various cancers, incorporates a 3,9-diazaspiro[5.5]undecane moiety within its linker structure.[2]

Part 1: Synthesis of the Functionalized Diazaspiro[5.5]undecane Linker

The synthesis of the diazaspiro[5.5]undecane linker is a critical first step. Commercially available precursors can be functionalized to enable subsequent conjugation to the POI and E3 ligase ligands. For c-Met degrader-3, a derivative, 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, is utilized. The general synthetic approach involves the initial formation of the spirocyclic core, followed by selective functionalization of the nitrogen atoms to introduce appropriate reactive handles for later coupling reactions.

Part 2: Step-by-Step Protocol for the Synthesis of PROTAC c-Met Degrader-3

The assembly of the final PROTAC molecule is a multi-step process that requires careful execution of organic synthesis protocols. The following is a representative protocol for the synthesis of a PROTAC like c-Met degrader-3, which joins a c-Met ligand and a Cereblon (CRBN) E3 ligase ligand via the diazaspiro[5.5]undecane linker.[2]

Materials:

  • c-Met ligand with a suitable attachment point (e.g., a primary or secondary amine)

  • Functionalized 3,9-diazaspiro[5.5]undecane linker (e.g., 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid)

  • CRBN ligand (e.g., a pomalidomide derivative) with an appropriate reactive group

  • Coupling reagents (e.g., HATU, DIPEA)

  • Appropriate solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Protocol:

  • Coupling of the Linker to the E3 Ligase Ligand:

    • Dissolve the CRBN ligand and the 3,9-diazaspiro[5.5]undecane-3-carboxylic acid linker in an appropriate solvent such as DMF.

    • Add a coupling reagent like HATU and a non-nucleophilic base such as DIPEA to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the resulting intermediate by flash column chromatography.

  • Activation of the Linker-E3 Ligase Ligand Intermediate:

    • The remaining secondary amine on the diazaspiro[5.5]undecane linker is then activated for coupling with the c-Met ligand. This can involve, for example, the introduction of a reactive group like a carboxylic acid or an alkyl halide.

  • Final Coupling to the POI Ligand:

    • Dissolve the activated linker-E3 ligase ligand intermediate and the c-Met ligand in a suitable solvent.

    • Add the appropriate coupling reagents and base, similar to the first coupling step.

    • Allow the reaction to proceed to completion, with monitoring.

    • Perform a final workup and purification, typically using preparative HPLC, to yield the pure PROTAC c-Met degrader-3.

  • Structural Verification:

    • Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization of PROTAC Activity: Essential Protocols

Once the PROTAC has been synthesized and purified, its biological activity must be rigorously characterized. The following protocols outline the key assays for evaluating the efficacy of a PROTAC.

Protocol 1: Western Blotting for Measuring Protein Degradation (DC50 and Dmax Determination)

Western blotting is the gold standard for quantifying the degradation of the target protein.[3] This protocol allows for the determination of the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation).[3][4]

Materials:

  • Cancer cell line expressing the target protein (e.g., EBC-1 cells for c-Met)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein (e.g., c-Met) and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. The NanoBRET™ assay is a live-cell, real-time method to monitor this interaction.[5][6]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase (e.g., NanoLuc®-c-Met and HaloTag®-CRBN)

  • Transfection reagent

  • NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand

  • PROTAC stock solution

  • White, opaque 96- or 384-well plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Transfection:

    • Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

    • Seed the transfected cells into the assay plate.

  • Assay Setup:

    • Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.

    • Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® substrate.

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.

Data Presentation: A Case Study of c-Met Degrader-3

The following table summarizes the key characterization data for PROTAC c-Met degrader-3, demonstrating its potent and efficient degradation of the c-Met protein.

ParameterCell LineValueReference
DC50 EBC-10.59 nM[2]
Dmax EBC-1>95%[2]

Conclusion and Future Perspectives

The use of rigid linkers, such as the diazaspiro[5.5]undecane scaffold, represents a significant advancement in the rational design of PROTACs. By providing conformational constraint, these linkers can enhance the formation of productive ternary complexes, leading to improved degradation potency and other desirable drug-like properties. The protocols and case study presented in this application note provide a comprehensive guide for researchers to synthesize and characterize their own diazaspiro[5.5]undecane-containing PROTACs. As our understanding of the structural requirements for efficient ternary complex formation continues to grow, the development of novel, structurally defined linkers will undoubtedly play a pivotal role in unlocking the full therapeutic potential of targeted protein degradation.

References

  • Bian, Y., et al. (2022). Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer. Journal of Medicinal Chemistry, 65(24), 16432–16450. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 49(20), 7315-7338. [Link]

  • Li, Z., et al. (2021). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 11(11), 3568-3578. [Link]

  • Qiu, X., et al. (2025). Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy. Journal of Medicinal Chemistry, 68(3), 2815–2839. [Link]

  • Sygnature Discovery. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]

  • Yuan, Q., et al. (2025). Exploring the ocular microecology and its role in pterygium based on metagenomics. Microbiology Spectrum, 13(11), e01730-25. [Link]

  • Giovannangelo, V. L. (2025). Comparative Bioinformatic Methodologies in Paleogenetic Pathogen Identification in the Casas Grandes. The University of Montana. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e615. [Link]

  • Robers, M., et al. (2020). Application of NanoBRET for realtime monitoring of the proteolysis-targeting chimera (PROTAC) degradation pathway. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1015-1024. [Link]

  • MDPI. (2023). Unveiling the Microbiome Landscape: A Metagenomic Study of Bacterial Diversity, Antibiotic Resistance, and Virulence Factors in the Sediments of the River Ganga, India. [Link]

  • Smalley, J. P., et al. (2022). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. Journal of Medicinal Chemistry, 65(6), 4757-4775. [Link]

  • MDPI. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. [Link]

  • Giovannangelo, V. L. (2025). Comparative Bioinformatic Methodologies in Paleogenetic Pathogen Identification in the Casas Grandes. The University of Montana. [Link]

  • Stegmann, M., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. [Link]

  • Ishida, T., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. [Link]

Sources

Revolutionizing Drug Discovery: Harnessing Spirocyclic Scaffolds for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Integration of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate in Novel PROTAC Development

Introduction: Beyond Linearity in Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1][2][3] At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce degradation.[4][5][6]

A PROTAC molecule is elegantly modular, comprising three key components: a "warhead" that binds the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[6][7] While significant research has focused on the warhead and E3 ligand, the linker is increasingly recognized not as a mere spacer, but as a critical determinant of PROTAC efficacy.[7][8] The linker's length, rigidity, and chemical composition profoundly influence the stability and cooperativity of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[6][7][9]

Conventional linkers, often based on flexible polyethylene glycol (PEG) or simple alkyl chains, can suffer from drawbacks such as metabolic instability and a tendency towards hydrophobic collapse, which can limit solubility and cell permeability.[10] This has spurred the exploration of more sophisticated linker architectures. Spirocyclic scaffolds, such as This compound , represent a compelling strategy to overcome these limitations. The inherent three-dimensionality and conformational rigidity of spirocycles can help to pre-organize the PROTAC molecule into a bioactive conformation, potentially improving physicochemical properties and enhancing ternary complex formation.[1][10]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on how to incorporate and evaluate novel spirocyclic scaffolds, using this compound as an exemplary chemical entity, in the design and validation of next-generation PROTACs.

Part 1: Design and Synthesis Strategy

The journey of developing a novel PROTAC begins with its rational design and chemical synthesis. The integration of a new scaffold like this compound requires careful consideration of attachment points and synthetic feasibility.

The Rationale for Spirocyclic Linkers

The choice of a linker is pivotal. Spirocyclic motifs offer several advantages over traditional linear linkers:

  • Conformational Rigidity : Reduces the entropic penalty upon binding and formation of the ternary complex.[1]

  • Improved Physicochemical Properties : Can enhance solubility and reduce the risk of aggregation associated with overly hydrophobic molecules.[10]

  • Novel Chemical Space : Provides opportunities for generating new intellectual property and escaping the limitations of existing linker technologies.[10]

  • Precise Vectorial Control : The rigid structure allows for more defined exit vectors, enabling precise control over the relative orientation of the warhead and the E3 ligand.

Synthetic Workflow Overview

The synthesis of a PROTAC incorporating the diazaspiro[5.5]undecane scaffold involves a multi-step process. The core scaffold itself possesses two nitrogen atoms, providing versatile points for chemical modification. The benzyl carboxylate group serves as a protecting group that can be removed to reveal a secondary amine for conjugation.

PROTAC_Synthesis_Workflow cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Sequential Conjugation cluster_2 Phase 3: Final PROTAC Assembly cluster_3 Alternative Route A This compound B Deprotection (e.g., Hydrogenolysis) to reveal secondary amine A->B Step 1 C Couple Linker-Warhead (POI Binder) B->C Step 2a F Couple Linker-E3 Ligand B->F Step 2b D Couple E3 Ligase Ligand C->D Step 3a E Purification & Characterization (HPLC, LC-MS, NMR) D->E Final Step G Couple Warhead (POI Binder) F->G Step 3b G->E Cellular_Workflow cluster_analysis Analysis Methods cluster_functional Functional Outcomes A Treat Cells with PROTAC (Dose-Response & Time-Course) B Cell Lysis A->B E Downstream Functional Assays A->E C Protein Quantification (e.g., BCA Assay) B->C D Degradation Analysis C->D D1 Western Blot / Simple Western™ (Target Protein Levels) D->D1 D2 Mass Spectrometry (Global Proteomics for Selectivity) D->D2 E1 Cell Viability Assay (e.g., CCK-8, CellTiter-Glo®) E->E1 E2 Apoptosis Assay (e.g., Annexin V Staining) E->E2

Caption: Cellular validation workflow for a novel PROTAC.

Protocol 3: Western Blotting for Target Degradation

Western blotting is the traditional and most direct method to visualize and semi-quantify the reduction in target protein levels. [11]

  • Cell Culture and Treatment:

    • Plate a relevant human cell line at an appropriate density.

    • Treat the cells with a range of concentrations of the novel PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • To confirm proteasome-dependent degradation, include a co-treatment condition with a proteasome inhibitor (e.g., MG132). Degradation should be rescued in the presence of the inhibitor.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific to the POI.

    • Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.

    • Plot the data to determine the DC50 (concentration causing 50% degradation) and Dmax (maximum degradation level).

Parameter Description Significance
DC50 The molar concentration of a PROTAC required to induce 50% degradation of the target protein.Measures the potency of the PROTAC.
Dmax The maximum percentage of protein degradation observed.Measures the efficacy of the PROTAC.
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes.An important characteristic of the PROTAC's dose-response profile.
High-Throughput and Functional Assays

To accelerate the screening of multiple PROTAC candidates, higher-throughput methods are essential.

  • Simple Western™: An automated, capillary-based immunoassay that provides fully quantitative and reproducible protein analysis, overcoming many limitations of traditional Western blotting. [11]* In-Cell Western™/ELISA: Plate-based immunoassays that allow for the rapid quantification of protein levels directly in fixed cells.

  • Cell Viability and Proliferation Assays: Assays like Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® are crucial for determining the functional consequence of degrading the target protein, especially in oncology applications. [11]

Conclusion

The development of novel PROTACs is a multifaceted process that requires a synergistic approach combining rational design, chemical synthesis, and rigorous biophysical and cellular validation. [12][13]The incorporation of innovative scaffolds like This compound offers a promising avenue to enhance the drug-like properties and efficacy of protein degraders. By systematically applying the protocols and workflows detailed in these application notes—from quantifying ternary complex formation with SPR and NanoBRET to confirming cellular degradation via quantitative immunoblotting—researchers can effectively evaluate new chemical matter and accelerate the discovery of next-generation therapeutics poised to address the most challenging diseases.

References

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(14), 1331-1353. Retrieved from [Link]

  • Zhang, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(14), 1331-1353. Retrieved from [Link]

  • Testa, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecules, 28(23), 7896. Retrieved from [Link]

  • AstraZeneca. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Royal Society of Chemistry. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Retrieved from [Link]

  • Patil, A., et al. (2021). Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer. ACS Medicinal Chemistry Letters, 12(11), 1766-1772. Retrieved from [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. Retrieved from [Link]

  • protocols.io. (2022). PROTAC Design. Retrieved from [Link]

  • Johnson, J. L., & Scott, J. D. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Retrieved from [Link]

  • SpiroChem. (n.d.). Protein Degradation. Retrieved from [Link]

  • Wang, Y., et al. (2022). Protein-Targeted Degradation Agents Based on Natural Products. Molecules, 27(19), 6265. Retrieved from [Link]

  • Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from [Link]

  • Pharmacy Research. (n.d.). E3 Ligase Ligand. Retrieved from [Link]

  • Wang, Y., et al. (2023). Targeted protein degradation in cancers: Orthodox PROTACs and beyond. Acta Pharmaceutica Sinica B, 13(7), 2825-2852. Retrieved from [Link]

  • ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

  • Chen, J., et al. (2025). Targeted protein degradation with small molecules for cancer immunotherapy. Asian Journal of Pharmaceutical Sciences, 20(3), 101058. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)-. Retrieved from [Link]

  • Schapira, M., et al. (2017). Targeted Protein Degradation: from Chemical Biology to Drug Discovery. Cell Chemical Biology, 24(9), 1181-1190. Retrieved from [Link]

  • Zhao, Q., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. RSC Medicinal Chemistry, 14(3), 393-413. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 3,9-Diazaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,9-diazaspiro[5.5]undecan-2-one scaffold is a privileged structure in modern medicinal chemistry, offering a rigid, three-dimensional framework that is attractive for the development of novel therapeutics.[1] Functionalization of this core, particularly through N-alkylation, allows for the systematic exploration of chemical space to optimize pharmacological properties. This guide provides a detailed examination of experimental strategies and protocols for the regioselective N-alkylation of 3,9-diazaspiro[5.5]undecan-2-one, addressing the inherent challenge of differentiating its two distinct nitrogen centers. We present field-proven protocols for both direct, selective alkylation of the more nucleophilic amine and a robust protecting-group strategy to achieve functionalization of the less reactive lactam nitrogen.

Strategic Overview: The Challenge of Regioselective Alkylation

The core of our synthetic challenge lies in the differential reactivity of the two nitrogen atoms within the 3,9-diazaspiro[5.5]undecan-2-one scaffold:

  • N9 Position: A typical secondary aliphatic amine. The lone pair of electrons is localized on the nitrogen atom, rendering it both basic and highly nucleophilic.[2][3][4]

  • N3 Position: An amide nitrogen (lactam). The lone pair of electrons is significantly delocalized through resonance with the adjacent carbonyl group. This delocalization drastically reduces its basicity and nucleophilicity compared to the N9 amine.[5][6]

This inherent difference in electronic properties is not a complication but rather a synthetic handle that can be exploited to achieve regioselectivity. Direct alkylation methods will almost exclusively target the more nucleophilic N9 position. Conversely, to functionalize the N3 position, a protecting group strategy is required to temporarily mask the N9 amine, allowing the less reactive N3 to be alkylated under more forcing conditions.

G cluster_0 Strategic Pathways for N-Alkylation cluster_1 Direct Alkylation cluster_2 Protecting Group Strategy start 3,9-Diazaspiro[5.5]undecan-2-one (Parent Scaffold) direct_alk Direct Alkylation (Alkyl Halide) start->direct_alk red_am Reductive Amination (Aldehyde/Ketone) start->red_am protect Step 1: Protect N9 (e.g., Boc Anhydride) start->protect n9_prod N9-Alkylated Product alk_n3 Step 2: Alkylate N3 protect->alk_n3 deprotect Step 3: Deprotect N9 alk_n3->deprotect n3_prod N3-Alkylated Product deprotect->n3_prod

Caption: Strategic workflow for regioselective N-alkylation.

Protocol Suite 1: Direct Regioselective N9-Alkylation

Leveraging the superior nucleophilicity of the secondary amine at N9 allows for its selective functionalization without the need for protecting groups. We present two robust methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Method A: Direct N9-Alkylation with Alkyl Halides

This classic SN2 reaction is a straightforward method for introducing simple alkyl groups. The choice of a non-nucleophilic base is critical to deprotonate the ammonium salt formed in situ without competing with the amine in reacting with the alkyl halide.

Reaction Scheme:

G compound Parent Scaffold reagents + R-X (Alkyl Halide) Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, ACN) compound->reagents product N9-Alkylated Product reagents->product

Caption: Direct alkylation at the N9 position.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3,9-diazaspiro[5.5]undecan-2-one (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable aprotic polar solvent (e.g., anhydrous DMF or Acetonitrile, approx. 0.1 M concentration).

  • Base Addition: Add a mild, non-nucleophilic base (e.g., K2CO3, 2.5 eq. or DIPEA, 3.0 eq.). Stir the suspension for 15 minutes at room temperature.

  • Alkylating Agent: Add the alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1-1.3 eq.) dropwise to the stirring mixture.

  • Reaction: Heat the reaction to a suitable temperature (typically 50-80 °C) and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-16 hours).

  • Work-up: Cool the mixture to room temperature. If using K2CO3, filter off the solids. Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a gradient of methanol in dichloromethane) to yield the pure N9-alkylated product.

Causality and Trustworthiness: The use of excess mild base ensures that the secondary amine remains deprotonated and thus nucleophilic, while also neutralizing the H-X generated during the reaction. The greater nucleophilicity of the N9 amine ensures that it outcompetes the N3 lactam for the electrophilic alkyl halide, leading to high regioselectivity.

Method B: N9-Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly when introducing more complex or functionalized alkyl groups. The reaction proceeds via the formation of an intermediate iminium ion at the N9 position, which is then reduced in situ.

Reaction Scheme:

G compound Parent Scaffold reagents + R-CHO / R-CO-R' (Aldehyde/Ketone) Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE, THF) compound->reagents product N9-Alkylated Product reagents->product

Caption: Reductive amination at the N9 position.

Experimental Protocol:

  • Setup: To a round-bottom flask, add 3,9-diazaspiro[5.5]undecan-2-one (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

  • Dissolution: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Iminium Formation: Add acetic acid (1-2 eq.) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.), portion-wise over 15 minutes. Note: This reagent is tolerant of the mild acid catalyst.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS for completion (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO3 solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography to afford the desired N9-substituted product.

Expertise & Experience: Sodium triacetoxyborohydride is the reagent of choice as it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the intermediate iminium ion as it forms. This drives the equilibrium towards the product and minimizes side reactions.

Protocol Suite 2: Selective N3-Alkylation via a Protecting Group Strategy

To achieve alkylation at the significantly less reactive N3 lactam position, the highly nucleophilic N9 amine must first be masked. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and clean, acid-labile removal.[7]

Step A: Selective N9-Boc Protection

Reaction Scheme:

G compound Parent Scaffold reagents + (Boc)2O Base (e.g., Et3N) Solvent (e.g., DCM) compound->reagents product 9-Boc-3,9-diazaspiro[5.5]undecan-2-one reagents->product

Caption: Selective Boc protection of the N9 amine.

Experimental Protocol:

  • Setup & Dissolution: Dissolve 3,9-diazaspiro[5.5]undecan-2-one (1.0 eq.) in dichloromethane (DCM, 0.2 M). Add triethylamine (Et3N, 1.5 eq.).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq.) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Work-up & Purification: Wash the reaction mixture with water and brine. Dry the organic layer (Na2SO4), concentrate, and purify by column chromatography (EtOAc/Hexane gradient) to yield the N9-Boc protected intermediate.

Step B: Alkylation of the N3-Lactam

With the N9 position blocked, the N3-lactam can be deprotonated with a strong base and subsequently alkylated.

Reaction Scheme:

G compound N9-Boc Intermediate reagents 1. Strong Base (e.g., NaH) 2. R-X (Alkyl Halide) Solvent (e.g., THF, DMF) compound->reagents product 3-Alkyl-9-Boc Product reagents->product

Caption: Alkylation of the N3-lactam nitrogen.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck flask under inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.). Wash the NaH with dry hexanes (2x) to remove the oil, then carefully suspend in anhydrous THF or DMF.

  • Deprotonation: Cool the NaH suspension to 0 °C. Add a solution of 9-Boc-3,9-diazaspiro[5.5]undecan-2-one (1.0 eq.) in the same anhydrous solvent dropwise. Caution: Hydrogen gas is evolved.

  • Reaction: After gas evolution ceases (approx. 30-60 min), add the alkylating agent (R-X, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir until complete (monitor by LC-MS, typically 6-24 hours).

  • Work-up & Purification: Carefully quench the reaction at 0 °C by the slow addition of water. Extract with ethyl acetate (3x), wash the combined organics with brine, dry (Na2SO4), and concentrate. Purify by column chromatography.

Step C: N9-Boc Deprotection

The final step is the removal of the Boc group under acidic conditions to reveal the N3-alkylated, N9-unsubstituted product.

Reaction Scheme:

G compound 3-Alkyl-9-Boc Product reagents Acid (e.g., TFA in DCM or 4M HCl in Dioxane) compound->reagents product N3-Alkylated Product reagents->product

Caption: Acid-mediated deprotection of the N9-Boc group.

Experimental Protocol:

  • Setup: Dissolve the 3-alkyl-9-Boc intermediate (1.0 eq.) in dichloromethane (DCM, 0.1 M).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq., or use a 1:1 mixture of TFA:DCM). Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.

  • Reaction: Stir the solution at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and co-evaporate with toluene (2x) to remove residual acid. The product is often obtained as the TFA or HCl salt. To obtain the free base, dissolve the salt in water, basify to pH >10 with 1M NaOH, and extract with DCM. Dry the organic layer and concentrate to yield the final N3-alkylated product.

Data Summary and Comparison

The following table summarizes the key parameters for the described protocols, allowing for an at-a-glance comparison to guide experimental design.

Parameter Protocol 2.1: Direct Alkylation Protocol 2.2: Reductive Amination Protocol 3: N3-Alkylation (Overall)
Target Site N9N9N3
Key Reagents Alkyl Halide, K2CO3/DIPEAAldehyde/Ketone, NaBH(OAc)3(Boc)2O, NaH, Alkyl Halide, TFA/HCl
Number of Steps 113
Regioselectivity High (>95%)High (>95%)High (>98% after protection)
Key Advantage Simplicity, readily available reagentsHigh functional group toleranceAccess to N3-substituted analogs
Considerations Potential for over-alkylation if not controlled.Requires anhydrous conditions.Multi-step, requires strong base.
Typical Yield 60-85%70-90%40-60% (over 3 steps)

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Irrgang, B., Janker, B., Kempf, B., Loos, R., Ofial, A. R., Remennikov, G., & Schimmel, H. (2001). Nucleophilicity of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 66(24), 8016–8024*. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Mini-Reviews in Organic Chemistry, 5(1), 26-36*. [Link]

  • Sandanayake, S., et al. (2014). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 55(30), 4125-4128*. [Link]

  • American Chemical Society. (2016). BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • LibreTexts Chemistry. (2023). Relative Basicity of Amines. [Link]

  • LibreTexts Chemistry. (2023). Basicity of Amides. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]

  • Synple Chem. (n.d.). Reductive Amination. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,8-Diazaspiro[5.5]undecane Scaffold

The 1,8-diazaspiro[5.5]undecane core represents a privileged heterocyclic motif in medicinal chemistry and alkaloid synthesis. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, enabling enhanced target binding and improved pharmacokinetic properties. This spirocyclic diamine is a key structural element in various natural products, such as the Nitraria alkaloids (e.g., nitramine and isonitramine), which exhibit a range of biological activities.[1] Furthermore, it serves as an aza-analog of the perhydrohistrionicotoxin skeleton, a class of neurotoxins that have been instrumental in studying ion channel function. The development of stereocontrolled synthetic routes to access enantiomerically pure 1,8-diazaspiro[5.5]undecane derivatives is therefore of paramount importance for the exploration of new therapeutic agents and the total synthesis of complex natural products.

This guide provides a detailed overview of established and emerging asymmetric strategies for the synthesis of this valuable scaffold, complete with in-depth technical protocols and insights into the rationale behind the experimental choices.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral quaternary spirocenter is the central challenge in the synthesis of 1,8-diazaspiro[5.5]undecane derivatives. Several strategies have been developed to address this, broadly categorized as:

  • Chiral Auxiliary-Mediated Synthesis: This classic and reliable approach utilizes a covalently attached chiral molecule to direct the stereochemical outcome of key bond-forming reactions.

  • Substrate-Controlled Diastereoselective Synthesis: This method relies on the inherent chirality of the starting materials and reagents to control the formation of new stereocenters. A notable example is the use of a double Michael addition cascade.

  • Catalytic Asymmetric Synthesis (Emerging Strategies): Modern approaches focus on the use of substoichiometric amounts of a chiral catalyst (organocatalyst or transition metal complex) to induce enantioselectivity. While specific protocols for the 1,8-diazaspiro[5.5]undecane core are still emerging, successful strategies for related spirocyclic systems provide a strong foundation for future development.

Protocol 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

This protocol is based on the seminal work of Zhu, Quirion, and Husson, which provides a robust and highly efficient route to enantiopure 1,8-diazaspiro[5.5]undecane derivatives.[2] The strategy relies on the use of a chiral oxazolopiperidine derived from (R)-phenylglycinol as a chiral auxiliary to control the formation of the spirocyclic core.

Conceptual Workflow

The synthesis begins with a chiral α-amino nitrile, which serves as a versatile building block. A key step involves the generation of an iminium salt intermediate, which then undergoes an intramolecular nucleophilic cyclization to form the spirocyclic system. The choice of reagents allows for the synthesis of both unsubstituted and substituted derivatives at the C2 position.

Chiral_Auxiliary_Workflow start Chiral α-Amino Nitrile (from (R)-phenylglycinol) step1 Side Chain Installation (Alkylation) start->step1 1. LDA, R-X step2 Iminium Salt Formation (DIBAL-H or R-MgBr) step1->step2 2. DIBAL-H or Grignard Reagent step3 Intramolecular Mannich-type Cyclization step2->step3 In situ step4 Spiro-cyclized Intermediate step3->step4 step5 Auxiliary Cleavage & Final Ring Closure (H2, Pd/C) step4->step5 3. H₂, Pd/C end Enantiopure 1,8-Diazaspiro[5.5]undecane step5->end Michael_Addition_Mechanism start N,N-Dimethyl- barbituric Acid + Divinyl Ketone step1 Base-catalyzed Enolate Formation start->step1 Et₂NH step2 First Michael Addition step1->step2 step3 Intermediate Enolate step2->step3 step4 Intramolecular Second Michael Addition step3->step4 6-endo-trig cyclization step5 Protonation step4->step5 end Diazaspiro[5.5]undecane Derivative step5->end

Sources

Application Notes and Protocols for Utilizing Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate in the Development of GABA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Spirocyclic Scaffolds in Targeting GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature vertebrate central nervous system (CNS), critical for maintaining the delicate balance between neuronal excitation and inhibition.[1] Its receptors, particularly the ionotropic GABA-A receptors, are ligand-gated ion channels that play a pivotal role in mediating fast synaptic inhibition.[2][3][4] Dysfunction of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, sleep disorders, and schizophrenia.[5][6][7][8] Consequently, GABA-A receptors are significant therapeutic targets for a wide range of drugs, including benzodiazepines and general anesthetics.[6]

While positive allosteric modulators of GABA-A receptors are well-established therapeutic agents, the development of selective antagonists has garnered increasing interest for their potential in treating conditions associated with excessive GABAergic tone and for their use as pharmacological tools to probe the function of specific GABA-A receptor subtypes.[6] The structural diversity of GABA-A receptors, which are pentameric assemblies of various subunits (e.g., α, β, γ), allows for the existence of numerous receptor isoforms with distinct pharmacological properties and anatomical localizations.[2][9][10] This heterogeneity presents an opportunity for the development of subtype-selective antagonists with improved therapeutic profiles and reduced side effects.

Spirocyclic scaffolds, such as the 2,9-diazaspiro[5.5]undecane core, offer a unique three-dimensional and conformationally constrained framework that is advantageous for the design of potent and selective receptor ligands.[11] The rigid nature of the spirocyclic system can lead to a more defined orientation of pharmacophoric elements, enhancing binding affinity and selectivity for the target receptor. Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate serves as a versatile starting material for the synthesis of a library of compounds aimed at antagonizing GABA-A receptors. The benzyl carboxylate group acts as a protecting group and a handle for further chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective antagonists.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block for the discovery and characterization of novel GABA-A receptor antagonists.

Chemical Synthesis and Derivatization

The synthesis of derivatives from this compound is a critical first step in the development of novel GABA receptor antagonists. The following section outlines a plausible synthetic strategy for the core scaffold and subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol describes a potential multi-step synthesis of the title compound, starting from commercially available materials.

Materials:

  • Commercially available starting materials and reagents

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware and equipment for organic synthesis

  • Chromatography supplies (e.g., silica gel, solvents)

Procedure:

  • Synthesis of the 2,9-diazaspiro[5.5]undecane core: The synthesis of the diazaspiro[5.5]undecane core can be achieved through various published methods, often involving a double Michael addition or a similar cyclization strategy.

  • Introduction of the Benzyl Carboxylate Protecting Group:

    • Dissolve the synthesized 2,9-diazaspiro[5.5]undecane in an anhydrous solvent such as dichloromethane.

    • Add a suitable base (e.g., triethylamine) to the solution.

    • Slowly add benzyl chloroformate to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Start Starting Materials Core_Synthesis Synthesis of 2,9-diazaspiro[5.5]undecane Start->Core_Synthesis Protection Introduction of Benzyl Carboxylate Group Core_Synthesis->Protection Core_Product This compound Protection->Core_Product Deprotection Removal of Benzyl Protecting Group Core_Product->Deprotection Functionalization Functionalization at N9 Position Deprotection->Functionalization Library Library of Antagonist Candidates Functionalization->Library G cluster_invitro In Vitro Characterization Library Library of Antagonist Candidates Binding_Assay Radioligand Binding Assay Library->Binding_Assay Electrophysiology Electrophysiological Assay Library->Electrophysiology SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Electrophysiology->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Sources

Application of "Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate" in neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Neuropharmacological Applications of the 2,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Structure for CNS Drug Discovery

Introduction: The Significance of the Diazaspiro[5.5]undecane Core

In the landscape of medicinal chemistry and neuropharmacology, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, distinct receptor types, offering a versatile template for drug design. The 2,9-diazaspiro[5.5]undecane framework is a prime example of such a scaffold. Its rigid, three-dimensional spirocyclic system provides a unique conformational constraint that allows for precise orientation of functional groups, enabling high-affinity and selective interactions with a variety of central nervous system (CNS) targets.[1][2] This guide explores the diverse applications of this scaffold in neuropharmacology, with a particular focus on its utility in developing ligands for sigma, dopamine, and opioid receptors.

While highly functionalized derivatives of this scaffold are the final active agents, their synthesis often relies on key intermediates. Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate serves as a critical building block in this process.[3][4][5] The benzyl carbamate group acts as a protecting group for the nitrogen at the 9-position, allowing for selective modification of the other nitrogen atom. Its subsequent removal under specific conditions yields a reactive amine, ready for the introduction of pharmacophoric elements necessary for biological activity. This guide will therefore not only detail the applications of the final compounds but also provide insight into their synthesis from this key intermediate.

Part 1: The 2,9-Diazaspiro[5.5]undecane Scaffold as a Versatile Tool in Neuropharmacology

The inherent versatility of the diazaspiro[5.5]undecane core has been leveraged to target a range of neurological and psychiatric conditions, including pain, psychosis, and obesity.[1][2] Bioactive compounds based on this scaffold typically feature substituents at the 9-position, and sometimes at the 1-position, to modulate their pharmacological profile.[1]

Probing the Sigma-1 Receptor: A Pluripotent Chaperone

Mechanistic Insight: The sigma-1 (σ1) receptor is not a classical G-protein coupled receptor or ion channel, but a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[6][7] It plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal signaling.[6] As such, σ1 receptor ligands are being investigated for their therapeutic potential in neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[7]

Application: The diazaspiro[5.5]undecane scaffold has been successfully employed to develop potent and selective σ1 receptor ligands. By modifying the substituents on the spirocyclic core, researchers can fine-tune the affinity and functional activity (agonism vs. antagonism) of these compounds.[8][9]

Protocol 1: Competitive Radioligand Binding Assay for σ1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a novel 2,9-diazaspiro[5.5]undecane derivative for the σ1 receptor.

Materials:

  • Test compound (e.g., a newly synthesized diazaspiro[5.5]undecane derivative).

  • Membrane preparation from cells expressing the human σ1 receptor.

  • Radioligand: [+]-Pentazocine, [3H]-.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound at various concentrations.

    • 50 µL of the radioligand ([3H]-(+)-Pentazocine) at a final concentration of ~2 nM.

    • 100 µL of the membrane preparation (containing ~50 µg of protein).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: This assay quantifies the ability of the test compound to displace a known high-affinity radioligand from the σ1 receptor. The resulting Ki value is a measure of the compound's binding affinity, a critical parameter in drug development. Haloperidol is used to define non-specific binding because it has a high affinity for the σ1 receptor and at a high concentration will occupy nearly all specific binding sites.

Diagram 1: Role of the Sigma-1 Receptor

sigma1_receptor cluster_MAM ER Endoplasmic Reticulum (ER) MAM MAM (Mitochondria-Associated Membrane) Mito Mitochondrion Sigma1 σ1 Receptor (Chaperone) ClientProtein Client Protein (e.g., Ion Channel) Sigma1->ClientProtein chaperones Homeostasis Cellular Homeostasis ClientProtein->Homeostasis promotes Stress Cellular Stress Stress->Sigma1 activates Ligand Diazaspiro[5.5]undecane Ligand Ligand->Sigma1 modulates

Caption: The σ1 receptor at the Mitochondria-Associated ER Membrane (MAM).

Targeting Dopamine D3 Receptors for Neuropsychiatric Disorders

Mechanistic Insight: The dopamine D3 receptor (D3R) is highly expressed in the limbic regions of the brain and is implicated in the pathophysiology of schizophrenia, substance abuse, and Parkinson's disease. Unlike the closely related D2 receptor, D3R's more restricted expression makes it an attractive target for developing therapeutics with fewer side effects.

Application: The diazaspiro[5.5]undecane scaffold has been instrumental in creating highly potent and selective D3R ligands.[10][11] For example, a previously reported derivative showed excellent D3R affinity (Ki = 12.0 nM) and a high selectivity ratio over the D2R (D2R/D3R ratio = 905).[11] Such selectivity is crucial for minimizing off-target effects commonly associated with older antipsychotic drugs.

Protocol 2: cAMP Accumulation Assay for D3 Receptor Functional Activity

Objective: To determine if a novel diazaspiro[5.5]undecane derivative acts as an agonist or antagonist at the D3 receptor.

Materials:

  • HEK293 cells stably expressing the human D3 receptor.

  • Test compound.

  • Forskolin.

  • Dopamine (as a reference agonist).

  • Haloperidol or another known D3 antagonist (as a reference antagonist).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium, plates, and incubator.

Procedure:

  • Cell Plating: Seed the D3R-expressing HEK293 cells into 96-well plates and grow to confluency.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of the test compound or reference antagonist for 15-30 minutes.

    • Add a fixed concentration of dopamine (typically its EC80 concentration) to all wells except the basal control.

    • Incubate for an additional 15-30 minutes.

  • Agonist Mode:

    • Add various concentrations of the test compound or reference agonist to the cells.

    • Incubate for 15-30 minutes.

  • cAMP Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and elevate basal cAMP levels. (Note: D3 is a Gi-coupled receptor, so its activation will inhibit this forskolin-stimulated cAMP production).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50.

    • Antagonist mode: Plot the inhibition of the dopamine response against the log concentration of the test compound to determine the IC50.

Causality: The D3 receptor is Gi-coupled, meaning its activation inhibits adenylyl cyclase and reduces the intracellular accumulation of cAMP. This assay measures this functional response. An agonist will mimic dopamine and inhibit forskolin-stimulated cAMP production, while an antagonist will block the inhibitory effect of dopamine.

Diagram 2: Simplified Dopamine D3 Receptor Signaling

D3R_Signaling D3_Ligand D3R Ligand (e.g., Diazaspiro[5.5]undecane) D3R Dopamine D3 Receptor D3_Ligand->D3R binds Gi Gi Protein D3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse phosphorylates targets

Caption: D3 receptor activation inhibits cAMP production.

Multi-Target Ligands for Pain: The Opioid and Sigma Receptor Interface

Mechanistic Insight: While µ-opioid receptor (MOR) agonists are potent analgesics, their use is hampered by severe side effects. Research has shown that σ1 receptor antagonists can potentiate opioid analgesia and reduce some of these side effects. This has led to the development of Multi-Target Directed Ligands (MTDLs) that combine MOR agonism and σ1 antagonism in a single molecule.[8][9]

Application: The diazaspiro[5.5]undecane scaffold is an ideal template for designing such MTDLs. By carefully selecting substituents, researchers have created compounds with a balanced dual profile. For instance, compound 15au , a 1-oxa-4,9-diazaspiro[5.5]undecane derivative, showed potent MOR agonism and σ1 antagonism, resulting in strong analgesic activity in animal models with potentially fewer side effects than traditional opioids like oxycodone.[9]

Diagram 3: Multi-Target Directed Ligand (MTDL) Concept

MTDL MTDL Diazaspiro[5.5]undecane Scaffold-Based MTDL MOR μ-Opioid Receptor (MOR) MTDL->MOR Agonism Sigma1 σ1 Receptor MTDL->Sigma1 Antagonism Analgesia Potent Analgesia MOR->Analgesia Sigma1->Analgesia potentiates SideEffects Reduced Side Effects (e.g., constipation) Sigma1->SideEffects reduces

Caption: A single MTDL hitting two targets for synergistic effect.

Part 2: Synthetic Protocol - Accessing Functional Ligands

The journey from a simple intermediate to a potent neuropharmacological tool is a cornerstone of medicinal chemistry. The following protocol outlines a general procedure for converting This compound into a functionalized ligand, a process involving deprotection followed by N-alkylation.[10]

Protocol 3: Synthesis of a Functionalized 2,9-Diazaspiro[5.5]undecane Derivative

Objective: To synthesize a target ligand by deprotecting the benzyl carbamate and adding a functional sidechain.

Step 1: Deprotection of this compound

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Acidolysis: Add an excess of trifluoroacetic acid (TFA) to the solution.[10] The reaction is typically stirred at room temperature for 30 minutes to an hour.

    • Causality: TFA is a strong acid that cleaves the benzyl carbamate protecting group, releasing the free amine as a trifluoroacetate salt, along with toluene and carbon dioxide as byproducts.

  • Work-up: Remove the solvent and excess TFA in vacuo. Neutralize the residue by dissolving it in an aqueous solution of a weak base, such as sodium bicarbonate.

  • Extraction: Extract the free amine product into an organic solvent like DCM. Combine the organic layers, dry over sodium sulfate, and concentrate to yield the deprotected 2,9-diazaspiro[5.5]undecane.

Step 2: N-Alkylation of the Deprotected Spirocycle

  • Reaction Setup: Dissolve the free amine from Step 1 in a polar aprotic solvent like acetone or acetonitrile.

  • Addition of Reagents: Add a suitable base (e.g., potassium carbonate) followed by the desired alkylating agent (e.g., 1-bromo-3-phenylpropane or a similar electrophile).

  • Reaction: Stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC or LC-MS).

    • Causality: The deprotected nitrogen at the 9-position acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction to form the final C-N bond.

  • Purification: Filter off the base, concentrate the filtrate, and purify the crude product using column chromatography to obtain the final target ligand.

Diagram 4: Synthetic Workflow

synthesis_workflow Start Benzyl 2,9-diazaspiro[5.5]undecane- 9-carboxylate Intermediate Deprotected 2,9-Diazaspiro[5.5]undecane Start->Intermediate  Step 1: Deprotection (e.g., TFA in DCM)   Final Final Functionalized Ligand Intermediate->Final  Step 2: N-Alkylation (R-X, Base)  

Caption: General synthetic route to functionalized ligands.

Data Summary: Representative Ligand Affinities

The following table summarizes the binding affinities of various diazaspiro[5.5]undecane derivatives, showcasing the scaffold's versatility.

Compound Class/ExampleTarget ReceptorBinding Affinity (Ki, nM)Reference
1-Oxa-4,9-diazaspiro[5.5]undecane (15au)µ-Opioid Receptor (MOR)1.8[12]
σ1 Receptor3.4[12]
3,9-Diazaspiro[5.5]undecane Derivative (1)Dopamine D3 Receptor12.0[11]
3,9-Diazaspiro[5.5]undecane Derivative (1e)GABA-A Receptor (α4βδ)180[13]

Conclusion

The 2,9-diazaspiro[5.5]undecane scaffold stands out as a remarkably versatile and privileged structure in neuropharmacology. Its unique three-dimensional architecture has enabled the development of highly potent and selective ligands for a diverse array of CNS targets, from chaperone proteins like the σ1 receptor to critical neurotransmitter receptors such as the dopamine D3 and µ-opioid receptors. The ability to utilize this core to create multi-target directed ligands further highlights its potential in developing next-generation therapeutics with improved efficacy and safety profiles. The synthetic accessibility of these complex molecules, often starting from key intermediates like This compound , ensures that the exploration of this chemical space will continue to be a fruitful endeavor for researchers, scientists, and drug development professionals aiming to address the most challenging neurological and psychiatric disorders.

References

  • Butini, J. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available from: [Link]

  • Celentano, M., et al. (2020). Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives. Molecules. Available from: [Link]

  • Cai, Y., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available from: [Link]

  • Cai, Y., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available from: [Link]

  • Reilly, S. W., et al. (2021). Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). Journal of Medicinal Chemistry. Available from: [Link]

  • Butini, J. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. Available from: [Link]

  • Reilly, S. W., et al. (2021). Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). ChEMBL. Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Sahn, J. J., & Mejia, G. L. (2023). The Emerging Role of Sigma Receptors in Pain Medicine. ResearchGate. Available from: [Link]

  • Jensen, M. H., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega. Available from: [Link]

  • Google Patents. (2017). US9845301B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors.
  • Google Patents. (2017). US9845301B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors.
  • Google Patents. (2019). US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors.

Sources

Definitive Structural Characterization of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate Derivatives by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 2,9-diazaspiro[5.5]undecane motif is a privileged scaffold in modern medicinal chemistry, appearing in a variety of neurologically active agents and other therapeutics.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly attractive for drug design. The synthesis of derivatives, often involving protecting groups like Benzyl carboxylate (Cbz or Z), necessitates unambiguous structural verification. This application note provides a comprehensive, field-tested guide for the definitive characterization of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate and its analogues using a synergistic combination of mass spectrometry (MS) and advanced nuclear magnetic resonance (NMR) spectroscopy techniques. We detail not just the protocols, but the underlying scientific rationale, enabling researchers to confidently confirm molecular identity, purity, and structure.

Introduction: The Strategic Importance of the Diazaspiro[5.5]undecane Core

Spirocyclic systems, particularly those containing heteroatoms, have garnered significant attention in drug development due to their structural novelty and complexity. The 1,9-diazaspiro[5.5]undecane framework, a dipiperidine unit spiro-fused at the 2 and 4 positions of the respective rings, is a key example.[1] This arrangement imparts a well-defined spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. Consequently, these compounds are investigated for a range of therapeutic applications, including the treatment of pain, obesity, and psychotic disorders.[1]

The synthetic routes to these molecules often employ amine protecting groups to control reactivity. The benzyl carboxylate group is a common choice due to its stability under various conditions and its susceptibility to clean removal via hydrogenolysis. The title compound, this compound, serves as a key intermediate for further functionalization. Given the complexity of the spirocyclic system, rigorous analytical confirmation is not merely procedural—it is essential for the integrity of subsequent research and development.

This guide establishes an integrated workflow, leveraging the strengths of both high-resolution mass spectrometry for molecular formula confirmation and multidimensional NMR for complete constitutional and stereochemical elucidation.

The Integrated Analytical Workflow

A robust characterization strategy relies on the complementary nature of MS and NMR. MS provides a rapid and highly sensitive confirmation of the molecular weight and elemental composition. NMR, in turn, delivers a detailed atomic-level map of the molecule, revealing the precise connectivity and spatial arrangement of atoms. The synergy of these techniques provides an unassailable confirmation of the target structure.

G cluster_0 Characterization Workflow A Synthesized Product (Crude Derivative) B Purification (e.g., Column Chromatography) A->B C Purity & Identity Check (LC-MS / UPLC) B->C D High-Resolution MS (HRMS - ESI-TOF) C->D Provides MW E Structural Elucidation (1D & 2D NMR) C->E Provides Connectivity F Definitive Structure Confirmation D->F E->F

Figure 1: Integrated workflow for the structural confirmation of diazaspiro[5.5]undecane derivatives.

Mass Spectrometry: Confirming Molecular Weight and Core Fragments

Electrospray Ionization (ESI) is the method of choice for these compounds as it is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular weight. Subsequent tandem MS (MS/MS) experiments are then used to induce fragmentation and probe the molecular structure.

Protocol 1: ESI-MS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be sonicated for 1 minute to ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.

  • Data Acquisition (Full Scan):

    • Ionization Mode: Positive Ion Mode.

    • Mass Range: m/z 100–500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Nebulizer Gas (N₂): 1.5 bar.

    • Dry Gas (N₂): 8.0 L/min.

  • Data Acquisition (MS/MS):

    • Select the [M+H]⁺ ion observed in the full scan as the precursor ion.

    • Apply a collision energy ramp (e.g., 10–40 eV) to induce fragmentation. This allows for the observation of both low-energy and high-energy fragments.

Data Interpretation: Expected Fragmentation Patterns

The fragmentation of this compound is predictable and highly informative. The primary fragmentation pathways involve the Cbz protecting group and the spirocyclic core.

  • Cbz Group Fragmentation: The benzyl group provides a characteristic fragmentation signature. The most common pathways include the formation of the tropylium ion (m/z 91) and the loss of the entire benzyloxycarbonyl group.

  • Amine Fragmentation: Cleavage of the C-C bond adjacent (alpha) to the nitrogen is a dominant pathway for amines, leading to stable iminium ions.[2][3]

  • Spiro-Core Fragmentation: The piperidine rings can undergo ring-opening followed by subsequent fragmentation.

G cluster_main Key MS/MS Fragmentation Pathways cluster_cbz Cbz Group cluster_core Spiro Core Parent [M+H]⁺ m/z 289.19 F1 Tropylium Ion [C₇H₇]⁺ m/z 91.05 Parent->F1 High Energy F2 Loss of Toluene [M+H - C₇H₈]⁺ m/z 197.13 Parent->F2 Rearrangement F3 Loss of Benzyl Group [M+H - C₇H₇]⁺ m/z 198.14 Parent->F3 Alpha Cleavage F4 Ring Cleavage Fragment (Example) m/z 154.14 Parent->F4 Retro-Diels-Alder (hypothetical)

Figure 2: Predicted ESI-MS/MS fragmentation of this compound.

Table 1: Summary of Expected High-Resolution Mass Data

Ion DescriptionCalculated m/z (C₁₇H₂₅N₂O₂⁺)Observed m/z (Typical)
[M+H]⁺ 289.1911± 5 ppm
[M+Na]⁺ 311.1730± 5 ppm
[C₇H₇]⁺ (Tropylium ion) 91.0542± 5 ppm
[M+H - C₇H₈]⁺ 197.1335± 5 ppm

NMR Spectroscopy: The Definitive Structural Blueprint

While MS confirms the formula, NMR spectroscopy provides the definitive proof of structure by mapping the complete atomic connectivity.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for unambiguously assigning all signals, especially within the complex aliphatic region of the spiro-core.

Figure 3: Structure of this compound with systematic numbering for NMR assignments.

Protocol 2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to resolve the complex multiplets of the spiro-core.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse program (cosygpmfphpr) to establish ³JHH correlations.

    • HSQC: Use a standard gradient-selected HSQC pulse program with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3) to correlate protons to their directly attached carbons.[5] This is critical for assigning the spiro-core.

Data Interpretation: Assigning the Spectrum

The chemical shifts are highly diagnostic. The aromatic and benzylic protons of the Cbz group are easily identified, while the aliphatic region requires 2D NMR for confident assignment.

  • ¹H NMR Spectrum:

    • Aromatic Region (δ 7.2-7.4 ppm): A multiplet integrating to 5H corresponds to the phenyl ring of the Cbz group.

    • Benzylic Region (δ ~5.1 ppm): A singlet integrating to 2H corresponds to the benzylic methylene protons (C11).

    • Aliphatic Region (δ 1.4-3.6 ppm): A series of complex, overlapping multiplets corresponds to the 16H of the diazaspiro[5.5]undecane core. The protons on carbons adjacent to the nitrogen atoms will be shifted downfield (δ ~2.5-3.6 ppm).

    • NH Proton: A broad singlet, often around δ 1.5-2.5 ppm, corresponding to the proton on N2. Its position is concentration-dependent and it may exchange with D₂O.

  • ¹³C NMR Spectrum:

    • Carbonyl Region (δ ~155 ppm): The carboxylate carbon (C10).

    • Aromatic Region (δ ~127-136 ppm): Signals for the phenyl carbons.

    • Aliphatic Region (δ 20-70 ppm):

      • Benzylic carbon (C11) at δ ~67 ppm.

      • Spiro-carbon (C5) will be a quaternary signal at δ ~40-50 ppm.

      • Carbons adjacent to nitrogen (C1, C3, C8, C10) will appear downfield in the aliphatic region (δ ~40-55 ppm).

      • Other methylene carbons (C4, C6, C7) will appear further upfield (δ ~20-40 ppm).

  • 2D NMR Analysis:

    • COSY: Reveals the coupling networks within each six-membered ring. For example, the signal for H1 will show a correlation to H6, which in turn correlates to H7, and so on.

    • HSQC: Provides the definitive link between the proton and carbon signals. The complex multiplets in the ¹H spectrum between δ 1.4-3.6 ppm can be unambiguously assigned to their respective carbons (C1, C3, C4, C6, C7, C8, C10) by finding their cross-peaks in the HSQC spectrum.

Table 2: Representative NMR Signal Assignments for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key COSY CorrelationsKey HSQC Correlation
1, 3, 8, 102.5 - 3.6 (m)40 - 55To adjacent CH₂Yes
2-NH1.8 (br s)--No
4, 6, 71.4 - 1.9 (m)20 - 40To adjacent CH₂Yes
5 (Spiro)-~45-No
11 (CH₂-Ph)5.12 (s)67.1-Yes
12 (C-Ph)-136.5-No
13, 17 (o-CH)7.35 (m)128.5To m-CHYes
14, 16 (m-CH)7.35 (m)128.0To o-CH, p-CHYes
15 (p-CH)7.35 (m)128.2To m-CHYes
Carbonyl (C=O)-155.4-No

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The aliphatic region is presented as ranges due to significant signal overlap.[6][7]

Conclusion

The structural characterization of complex heterocyclic molecules like this compound demands a multi-faceted analytical approach. The protocols and interpretation guidelines presented here demonstrate the power of combining high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments. This integrated workflow allows for the unambiguous confirmation of the molecular formula via HRMS, followed by a complete and definitive assignment of the molecular constitution via NMR. By following this self-validating system, researchers in drug discovery and development can ensure the structural integrity of their compounds, providing a solid foundation for all subsequent biological and pharmacological studies.

References

  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378–384. [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • Husson, H. P., et al. (1984). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry. (Note: Specific article details not fully available in search, general citation from ResearchGate). [Link]

  • Khalilov, L. M., et al. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • de Koning, C. B., & van Otterlo, W. A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21467–21481. [Link]

  • Wang, X., et al. (2007). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. JOCPR. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Kriskewitsch, M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6598. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

  • Pulate, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diazaspiro[5.5]undecane Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecane cores. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful synthesis of these valuable heterocyclic scaffolds. The inherent structural complexity and stereochemical challenges of the diazaspiro[5.5]undecane framework often present unique hurdles in synthetic chemistry. This resource aims to address these challenges in a clear, question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of diazaspiro[5.5]undecane cores, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Diazaspiro[5.5]undecane Product

Possible Causes and Solutions:

Potential Cause Explanation & Troubleshooting Steps
Suboptimal Reaction Conditions The kinetics of spirocyclization are highly sensitive to temperature, reaction time, and solvent. A common pitfall is incomplete reaction due to insufficient thermal energy or reaction duration. For instance, some double Michael addition reactions require elevated temperatures (e.g., 100°C in ethylene glycol), while others can proceed at room temperature with the right choice of base and solvent.[1] Actionable Advice: Systematically screen reaction parameters. Start with conditions reported in the literature for similar substrates and then vary the temperature, time, and solvent. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Incorrect Stoichiometry or Inactive Reagents The molar ratio of reactants is critical, especially in multi-component reactions. An excess or deficit of one component can lead to the formation of side products or unreacted starting materials. Reagents, particularly bases or catalysts, can degrade over time. Actionable Advice: Carefully calculate and measure the molar ratios of all reactants. For reactions sensitive to moisture or air, use freshly distilled solvents and recently purchased, properly stored reagents. Consider titrating organometallic reagents or bases if their activity is .
Poor Nucleophilicity of the Amine The nucleophilic attack of the nitrogen atom is a key step in many synthetic routes. Steric hindrance or electronic effects can reduce the nucleophilicity of the amine, leading to a sluggish or incomplete reaction. Actionable Advice: If a secondary amine is used, consider deprotonation with a suitable base to generate a more nucleophilic amide. For primary amines, ensure the reaction conditions do not lead to protonation, which would render the amine non-nucleophilic. The choice of protecting groups on the nitrogen can also influence its reactivity.
Side Reactions Competing with Cyclization Several side reactions can compete with the desired spirocyclization, consuming starting materials and reducing the yield. These can include intermolecular reactions leading to polymers, or intramolecular reactions forming undesired ring sizes. Actionable Advice: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts, which can provide clues about competing reaction pathways. For example, the formation of an enamine from an iminium ion intermediate is a known side reaction that can be minimized by careful selection of reaction conditions.[2]
Problem 2: Formation of Significant Impurities and Side Products

Possible Causes and Solutions:

Impurity/Side Product Formation Mechanism & Mitigation Strategy
Unreacted Starting Materials Incomplete conversion is a common source of impurities. Mitigation: As discussed in Problem 1, optimize reaction conditions (temperature, time, stoichiometry). Ensure efficient mixing, especially in heterogeneous reactions.
Hydrolysis Products The diazaspiro[5.5]undecane core, particularly if it contains amide or imine functionalities, can be susceptible to hydrolysis during aqueous work-up or chromatography, especially under acidic or basic conditions.[3] Mitigation: Carefully control the pH during extraction and purification. Use buffered aqueous solutions if necessary. Minimize contact time with acidic or basic media.
Enamine Byproducts In reactions proceeding through an iminium ion intermediate, deprotonation at the α-carbon can lead to the formation of a stable enamine, which is a common side reaction.[2] Mitigation: Choose reaction conditions that favor nucleophilic attack on the iminium ion over deprotonation. This can sometimes be achieved by using less sterically hindered nucleophiles or by adjusting the basicity of the reaction medium.
Products of Incomplete Cyclization In multi-step cyclizations, intermediates may be isolated as impurities if the reaction does not go to completion. For example, in a double Michael addition, the product of the first Michael addition may be a significant byproduct. Mitigation: Drive the reaction to completion by extending the reaction time or increasing the temperature. Purify the intermediate if possible before proceeding to the next step.
Problem 3: Difficulty in Product Purification and Isolation

Possible Causes and Solutions:

Challenge Explanation & Recommended Action
Product is a Gummy Oil or Fails to Crystallize The presence of impurities can inhibit crystallization. The product itself may also be amorphous or have a low melting point. Recommended Action: First, try to remove impurities by column chromatography. If the product is still an oil, try co-evaporation with a solvent in which it is sparingly soluble to induce precipitation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.
Streaking on Silica Gel TLC/Column Chromatography The basic nitrogen atoms in the diazaspiro[5.5]undecane core can interact strongly with the acidic silica gel, leading to poor separation and streaking. Recommended Action: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution) to the eluent. Alternatively, use a different stationary phase such as alumina or reversed-phase silica (C18).
Co-elution of Diastereomers Diastereomers of the diazaspiro[5.5]undecane core can have very similar polarities, making their separation by standard chromatography challenging. Recommended Action: Employ high-performance column chromatography (HPCC) with a high-resolution stationary phase. Screen different solvent systems to maximize the separation factor (α). In some cases, derivatization of the diastereomeric mixture to introduce a group that enhances separability, followed by removal of the derivatizing group, can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the diazaspiro[5.5]undecane core?

A1: Several effective strategies have been developed. One of the most powerful is the intermolecular double Michael addition, where a nucleophile undergoes a conjugate addition to two Michael acceptors on the same molecule, leading to the spirocyclic core.[1] Other common methods include intramolecular cyclization of appropriately functionalized piperidine precursors and multi-component reactions like the Petasis reaction followed by ring-closing metathesis.[4]

Q2: How can I achieve stereocontrol at the spirocyclic center?

A2: Achieving stereocontrol is a critical challenge. There are two main approaches:

  • Diastereoselective Synthesis: Employing reaction conditions that favor the formation of one diastereomer over others. For example, a base-promoted [5+1] double Michael addition has been shown to proceed with high stereoselectivity, leading to the thermodynamically more stable product.[5] The choice of starting materials and catalysts can also influence the diastereomeric outcome.

  • Enantioselective Synthesis: Using chiral auxiliaries, catalysts, or starting materials to induce asymmetry. For instance, an Evans oxazolidinone chiral auxiliary has been successfully used in the asymmetric synthesis of substituted 3,9-diazaspiro[5.5]undecanes.[6]

Q3: My reaction is very slow, taking several days to reach completion. How can I accelerate it?

A3: Long reaction times are a known limitation of some published methodologies.[1] To accelerate your reaction, consider the following:

  • Increase the Temperature: If the reactants and products are thermally stable, increasing the reaction temperature can significantly increase the reaction rate.

  • Use a More Active Catalyst: If your reaction is catalyzed, switching to a more active catalyst can provide a significant rate enhancement.

  • Change the Solvent: The solvent can have a profound effect on reaction rates. A solvent that better solubilizes the reactants and stabilizes the transition state can lead to a faster reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours or days to minutes.

Q4: What are the key analytical techniques for characterizing diazaspiro[5.5]undecane derivatives?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (HRMS): Confirms the molecular formula of the compound.

  • X-ray Crystallography: Provides definitive proof of the structure and stereochemistry, especially for complex spirocyclic systems.[5]

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.

Experimental Protocols & Workflows

Protocol 1: Stereoselective Synthesis of a 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone via Double Michael Addition

This protocol is adapted from a reported methodology for the synthesis of diazaspiro[5.5]undecane derivatives.[5]

Reaction Scheme:

G Intermediate Intermediate 2,4-Diazaspiro[5.5]undecane derivative 2,4-Diazaspiro[5.5]undecane derivative Intermediate->2,4-Diazaspiro[5.5]undecane derivative

Caption: Double Michael addition for diazaspiro[5.5]undecane synthesis.

Materials:

  • N,N-dimethylbarbituric acid

  • Dibenzylidene acetone

  • Diethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of N,N-dimethylbarbituric acid (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add dibenzylidene acetone (1.0 mmol).

  • To this stirred solution, add diethylamine (0.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after a few hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-diazaspiro[5.5]undecane derivative.

  • Characterize the product by NMR and HRMS.

Workflow: Troubleshooting Low Yield in Diazaspiro[5.5]undecane Synthesis

G start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Purity and Activity check_conditions->check_reagents Correct optimize Systematically Optimize Conditions check_conditions->optimize Incorrect analyze_byproducts Analyze Crude Mixture (LC-MS, NMR) check_reagents->analyze_byproducts Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure identify_side_reactions Identify Major Side Products analyze_byproducts->identify_side_reactions success Improved Yield optimize->success purify_reagents->success modify_procedure Modify Procedure to Minimize Side Reactions identify_side_reactions->modify_procedure modify_procedure->success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. ([Link])

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. ([Link])

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF. ([Link])

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. ([Link])

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. ([Link])

  • 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle. Request PDF. ([Link])

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. ([Link])

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. ([Link])

  • Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Sci-Hub. ([Link])

  • Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. PubMed. ([Link])

Sources

Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxaspiro[5.5]undecane-2,4-dione. Below, you will find a curated collection of troubleshooting advice and frequently asked questions in a direct Q&A format. Each section is grounded in established chemical principles to help you diagnose issues, optimize your reaction conditions, and improve both yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Initiation & Low Yield

Question 1: I am seeing low to no conversion of my starting material, 1,1-cyclohexanediacetic acid. What are the primary causes for reaction failure?

Answer: Failure to form the desired anhydride, 3-oxaspiro[5.5]undecane-2,4-dione, from 1,1-cyclohexanediacetic acid typically stems from issues with the dehydrating agent or reaction conditions.

  • Cause A: Inactive Dehydrating Agent. Acetic anhydride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, its efficacy will be dramatically reduced.

    • Solution: Always use a fresh bottle of acetic anhydride or a properly stored, sealed aliquot. Ensure all glassware is rigorously dried before use.

  • Cause B: Insufficient Heating. The intramolecular cyclization and dehydration require a specific activation energy.

    • Solution: The reaction mixture should be maintained at a consistent temperature, typically around 80°C, to ensure the reaction proceeds to completion.[1] Use an oil bath with a thermometer to monitor the internal reaction temperature accurately.

  • Cause C: Suboptimal Reagent Stoichiometry. An insufficient amount of acetic anhydride will lead to an incomplete reaction.

    • Solution: Acetic anhydride is often used in excess to act as both the dehydrating agent and the solvent. A significant molar excess ensures the reaction equilibrium is driven towards the product.[1]

Question 2: My final yield is consistently low after workup and purification. Where am I most likely losing my product?

Answer: Significant product loss often occurs during the purification stages, particularly if the protocol is not optimized for this specific compound.

  • Cause A: Loss During Recrystallization. 3-Oxaspiro[5.5]undecane-2,4-dione has some solubility even in cold recrystallization solvents, which can lead to loss in the mother liquor.

    • Solution: Optimize your recrystallization solvent system. A mixture of ethyl acetate and water is commonly effective.[1] Start with a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly, followed by chilling in an ice bath to maximize crystal precipitation before filtration.

  • Cause B: Premature Hydrolysis. The anhydride product can be hydrolyzed back to the diacid precursor if exposed to water for extended periods, especially under non-neutral pH conditions.

    • Solution: Ensure workup steps are performed efficiently and avoid prolonged contact with aqueous layers. Use anhydrous drying agents (e.g., MgSO₄, Na₂SO₄) to thoroughly remove water from the organic extract before solvent evaporation.

Category 2: Purity Issues & Side Reactions

Question 3: My NMR spectrum shows unidentifiable peaks. What are the most probable side products in this synthesis?

Answer: The primary side products in this reaction are typically related to incomplete reaction or undesired intermolecular reactions.

  • Side Product A: Unreacted 1,1-Cyclohexanediacetic Acid. This is the most common impurity if the reaction does not go to completion. Its presence is indicated by a broad carboxylic acid peak in the ¹H NMR spectrum (typically >10 ppm) and a carboxylic carbon signal (~170-180 ppm) in the ¹³C NMR.

  • Side Product B: Polymeric Anhydrides. At elevated temperatures, intermolecular dehydration can occur between two molecules of the diacid, leading to the formation of linear polymeric anhydrides. This can result in a complex mixture of oligomers, often appearing as a baseline hump or broad, poorly resolved signals in the NMR.

    • Solution: Adhere to the recommended reaction temperature of ~80°C.[1] Excessively high temperatures can favor intermolecular side reactions over the desired intramolecular cyclization.

The following table summarizes the expected physical and spectral data for the target compound, which can be used as a reference for purity assessment.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[2]
Molecular Weight 182.22 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 67-70 °C[1][2]
¹H NMR (CDCl₃) δ ~1.4-1.8 (m, 10H, cyclohexyl), ~2.7 (s, 4H, CH₂)[3] (Similar compound)
¹³C NMR (CDCl₃) δ ~20-40 (cyclohexyl carbons), ~65 (spiro C), ~165-170 (C=O)[3] (Similar compound)

Question 4: I observe a significant amount of decarboxylation. How can this be avoided?

Answer: While less common for this specific precursor, decarboxylation can occur under harsh thermal conditions, especially if catalytic impurities are present.[4][5] 1,1-Cyclohexanediacetic acid is a type of malonic acid derivative, which is known to undergo decarboxylation upon heating, although typically at higher temperatures than this synthesis requires.[6][7]

  • Cause: Excessive heating (e.g., >150-200°C) can provide enough energy to eliminate CO₂.[8] The presence of trace metals or acidic/basic sites on the glassware can sometimes catalyze this process.[5][9]

    • Solution: Strictly control the reaction temperature. Do not exceed the recommended 80-90°C range. Using clean glassware free of contaminants is also crucial. If decarboxylation is suspected, analyzing the reaction headspace by GC-MS for CO₂ can confirm this side reaction.

Visualized Workflow & Troubleshooting Logic

The synthesis of 3-oxaspiro[5.5]undecane-2,4-dione is a straightforward process, but success hinges on careful control of key parameters. The diagram below illustrates the general workflow.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine 1,1-Cyclohexanediacetic Acid and Acetic Anhydride B Heat to 80°C with Stirring A->B 30-60 min C Cool Reaction Mixture B->C D Remove Volatiles (Vacuum Distillation) C->D F Recrystallize Crude Solid (e.g., Ethyl Acetate/Water) D->F E Aqueous Wash (optional) G Isolate Crystals by Filtration F->G H Dry Under Vacuum G->H I Pure 3-Oxaspiro[5.5]undecane-2,4-dione H->I

Caption: General workflow for the synthesis of 3-oxaspiro[5.5]undecane-2,4-dione.

When encountering issues, a logical troubleshooting process is essential. The following decision tree can help diagnose common problems.

G cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions Solutions Start Problem Encountered Yield Low Final Yield Start->Yield Purity Impure Product (by NMR/MP) Start->Purity CheckCompletion Check Reaction Completion by TLC/NMR Yield->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes Sol_Reagents Verify Reagent Purity & Increase Reaction Time/Temp Incomplete->Sol_Reagents Loss Product Loss During Workup/Purification Complete->Loss Sol_Purification Optimize Recrystallization & Ensure Anhydrous Conditions Loss->Sol_Purification SideProducts Suspect Side Products Purity->SideProducts UnreactedSM Unreacted Starting Material SideProducts->UnreactedSM Carboxylic Acid Peak Present Polymer Polymeric Byproducts SideProducts->Polymer Broad/Unresolved Peaks UnreactedSM->Sol_Reagents Sol_Temp Maintain Strict Temp Control (~80°C) Polymer->Sol_Temp

Caption: Troubleshooting decision tree for synthesis issues.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of cyclic anhydrides from dicarboxylic acids.[1]

Materials:

  • 1,1-Cyclohexanediacetic acid

  • Acetic Anhydride (reagent grade, >98%)

  • Ethyl Acetate (reagent grade)

  • Hexanes or Water (for recrystallization)

  • Round-bottom flask (e.g., 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1,1-cyclohexanediacetic acid (e.g., 10.0 g, 1.0 equiv) and acetic anhydride (e.g., 30 mL, ~6.0 equiv).

  • Heating: Equip the flask with a reflux condenser and place it in an oil bath preheated to 80-85°C. Stir the mixture. The solid diacid will gradually dissolve as it reacts.

  • Reaction Monitoring: Continue heating for 30-60 minutes after all the solid has dissolved. The reaction can be monitored by taking small aliquots and analyzing via TLC or ¹H NMR to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Crude Product Isolation: The resulting residue is the crude 3-oxaspiro[5.5]undecane-2,4-dione, which may be a solid or a thick oil.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethyl acetate. If the product oils out or fails to crystallize upon cooling, add a non-polar solvent like hexanes or a small amount of water dropwise until turbidity persists, then allow to cool slowly.

  • Final Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

References

  • LNEYA Industrial Chillers. What are the conditions for the decarboxylation reaction? [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Sathee Jee. Chemistry Decarboxylation Reaction - IIT Kanpur. [Link]

  • Slideshare. Knoevenagel reaction. [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]

  • Allen Institute. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Google Patents.

Sources

Technical Support Center: Synthesis of Substituted Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted diazaspiro[5.5]undecanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a 1,8-diazaspiro[5.5]undecane from an α-aminonitrile precursor is showing a significant amount of a byproduct with a C=C bond, and I'm observing HCN evolution. What is happening?

A: This is a classic side reaction involving the formation of an enamine. The iminium ion intermediate, which is key to the cyclization, can be deprotonated, leading to the formation of an enamine and subsequent elimination of hydrogen cyanide (HCN)[1]. This pathway competes with the desired intramolecular nucleophilic attack to form the spirocycle.

To mitigate this:

  • Choice of Base: Avoid using strong, non-nucleophilic bases that can promote deprotonation. A milder base or a stoichiometric amount of a nucleophilic base might be more suitable.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the elimination pathway, which often has a higher activation energy.

  • Solvent Effects: The choice of solvent can influence the stability of the iminium ion. Aprotic, non-polar solvents may be less likely to facilitate proton transfer.

Q2: I am attempting a reductive cyclization to form a diazaspiro[5.5]undecane, but I'm isolating a significant amount of a linear diamine instead of the desired spirocyclic product. Why is this occurring?

A: This side reaction is common when using highly reactive reducing agents like lithium aluminum hydride (LiAlH₄). In addition to reducing the imine or other functional groups that precede cyclization, LiAlH₄ can also reduce nitrile groups if they are present in your starting material or as part of a protecting group strategy[1]. This leads to the formation of a linear diamine, preventing the desired cyclization.

Troubleshooting:

  • Choice of Reducing Agent: Switch to a milder reducing agent that is more selective for the imine reduction. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often suitable alternatives that will not readily reduce nitriles[1].

  • Protecting Group Strategy: If a nitrile group is part of your core molecular framework and not the target for cyclization, consider protecting it before the reduction step.

Q3: My ring-closing metathesis (RCM) reaction to form a 1,9-diazaspiro[5.5]undecane is failing, and I'm recovering my starting diene. What could be the issue?

A: The success of RCM for the synthesis of 1,9-diazaspiro[5.5]undecanes can be highly dependent on the protonation state of the amine functionalities. In many cases, the free secondary amines in the precursor can coordinate with the ruthenium catalyst, leading to its deactivation. Pre-treatment of the secondary amine intermediate with an acid, such as p-toluenesulfonic acid, to form the ammonium salt can prevent this catalyst poisoning and allow the ring closure to proceed in high yield[2].

Q4: I've synthesized a 2,3-benzene-fused 1,9-diazaspiro[5.5]undecane with an acyl group on one of the nitrogens, but I'm seeing evidence of regioisomers in my product mixture. Is isomerization possible?

A: Yes, an acyl group shift from nitrogen 1 to nitrogen 9 has been reported in 2,3-benzene-fused 1,9-diazaspiro[5.5]undecanes[2]. This rearrangement can occur under certain conditions, leading to a mixture of regioisomers. This phenomenon can potentially be exploited to combine deprotection and subsequent acylation into a single step, but it can also be an undesired side reaction if not controlled.

Control Measures:

  • Reaction Conditions: The acyl shift may be influenced by factors such as temperature, pH, and solvent. Careful optimization of these parameters may help to suppress the rearrangement.

  • Protecting Group Strategy: If a specific regioisomer is desired, consider using a more stable protecting group on one of the nitrogens that is not susceptible to migration.

Troubleshooting Guide

This guide is structured by observable symptoms in your experiment to help you diagnose and resolve common side reactions.

Symptom Potential Cause Troubleshooting Steps & Explanation
Low or No Yield of Desired Spirocycle Incomplete Iminium Ion Formation: The formation of the iminium ion is crucial for the subsequent cyclization.1. Adjust pH: The formation of the iminium ion from an amine and a carbonyl compound is pH-dependent. Ensure the reaction conditions are slightly acidic to facilitate the dehydration step. 2. Use a Lewis Acid: A Lewis acid catalyst can help to activate the carbonyl group towards nucleophilic attack by the amine.
Steric Hindrance: Bulky substituents on the precursors can sterically hinder the intramolecular cyclization.1. Modify Starting Materials: If possible, consider using starting materials with less steric bulk near the reacting centers. 2. Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier, but be mindful of promoting side reactions.
Formation of an Unexpected Precipitate Insolubility of an Intermediate or Side Product: An intermediate or a side product may be precipitating out of the reaction mixture, halting the desired reaction pathway.1. Characterize the Precipitate: Isolate and analyze the precipitate (e.g., by NMR, MS, IR) to identify its structure. This will provide crucial information about the side reaction occurring. 2. Adjust Solvent System: A different solvent or a co-solvent may be required to keep all species in solution throughout the reaction.
Complex Mixture of Products by TLC/LC-MS Multiple Competing Reactions: Several side reactions may be occurring simultaneously, such as enamine formation, over-reduction, or intermolecular reactions.1. Simplify the System: If possible, perform the reaction in a stepwise manner to isolate and optimize each transformation. 2. Re-evaluate Reagents: The choice of base, reducing agent, and catalyst is critical. Refer to the FAQs and other sections of this guide to select more selective reagents.
Unexpected Color Change Formation of a Colored Byproduct: The formation of a colored species can indicate a specific side reaction, such as the formation of a conjugated system.1. In-situ Monitoring: Use techniques like UV-Vis spectroscopy to monitor the formation of the colored species and correlate it with the consumption of starting materials and formation of products. 2. Literature Search: Search for known colored byproducts in similar reaction systems to gain insight into the potential side reaction.

Visualizing Reaction Pathways

Desired Synthesis vs. Enamine Side Reaction

The following diagram illustrates the desired intramolecular cyclization pathway for the synthesis of a 1,8-diazaspiro[5.5]undecane from an α-aminonitrile and the competing enamine formation side reaction.

G cluster_main Desired Pathway cluster_side Side Reaction Start α-Aminonitrile Imine Iminium Ion Intermediate Start->Imine Nucleophilic Addition Product 1,8-Diazaspiro[5.5]undecane Imine->Product Intramolecular Cyclization Enamine Enamine Imine->Enamine Deprotonation HCN HCN Elimination Enamine->HCN

Caption: Desired cyclization versus enamine formation.

Reductive Cyclization: Desired Product vs. Over-reduction

This diagram shows the intended reductive cyclization pathway and the potential over-reduction side reaction when using a strong reducing agent.

G cluster_main Desired Pathway cluster_side Side Reaction Precursor Nitrile-containing Precursor Imine Intermediate Precursor->Imine Reaction Diamine Linear Diamine Precursor->Diamine Over-reduction (e.g., LiAlH₄) Product Diazaspiro[5.5]undecane Imine->Product Selective Reduction (e.g., NaBH₄)

Caption: Selective reduction versus over-reduction.

Experimental Protocols

Protocol 1: Minimizing Enamine Formation in α-Aminonitrile Cyclization
  • Reaction Setup: To a solution of the α-aminonitrile in a suitable aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere (N₂ or Ar), add the organometallic reagent (e.g., Grignard or organolithium) dropwise at a low temperature (-78 °C to 0 °C).

  • Monitoring: Monitor the formation of the iminium ion intermediate by TLC or LC-MS.

  • Cyclization: Once the iminium ion formation is complete, allow the reaction to slowly warm to room temperature to facilitate the intramolecular cyclization.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: RCM for 1,9-Diazaspiro[5.5]undecane Synthesis with Acid Pre-treatment
  • Acid Treatment: Dissolve the secondary amine diene precursor in a suitable solvent (e.g., dichloromethane). Add one equivalent of p-toluenesulfonic acid and stir at room temperature for 30 minutes to form the ammonium salt.

  • Catalyst Addition: To the solution of the ammonium salt, add the Grubbs catalyst (1st or 2nd generation, typically 5 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,9-diazaspiro[5.5]undecane.

References

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF - ResearchGate. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Optimization of N-Benzylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-benzylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve optimal results in your N-benzylation experiments.

Troubleshooting Guide: Diagnosing and Resolving Common N-Benzylation Issues

This section addresses specific problems you may encounter during your N-benzylation reactions. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions and experimental protocols.

Issue 1: Low or No Conversion of Starting Amine

Question: I am observing a very low yield or no formation of my desired N-benzylated product. My starting amine is mostly unreacted according to TLC and NMR analysis. What could be the problem?

This is a common issue that can stem from several factors related to your reagents and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Inactive Base Strong bases like Sodium Hydride (NaH) are often used to deprotonate the amine. NaH is extremely sensitive to moisture and can become inactive if not stored and handled properly.[1] Solution: Use a fresh bottle of NaH or a freshly opened sample. Ensure all manipulations are performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Poor Quality Solvent The presence of water or other protic impurities in your solvent (e.g., DMF, THF, acetonitrile) can quench the base and react with the benzylating agent.[1] Solution: Use anhydrous solvents. It is best practice to use a freshly opened bottle from a reputable supplier or to dry the solvent using appropriate techniques (e.g., distillation over a drying agent or passing through an activated alumina column).
Degraded Benzylating Agent Benzyl halides (bromide, chloride) and tosylates can degrade over time, especially if exposed to light or moisture.[2] Solution: Use a freshly purchased or distilled benzylating agent. Store these reagents in a cool, dark place.
Insufficient Reaction Temperature The deprotonation of the amine or the subsequent nucleophilic attack may be too slow at lower temperatures. Solution: While initial reagent addition may be done at 0 °C to control exothermicity, consider allowing the reaction to warm to room temperature or gently heating it (e.g., 40-60 °C) to facilitate the reaction. Monitor the reaction progress closely by TLC.[1]
Inappropriate Base for the Amine The pKa of the amine and the strength of the base must be well-matched. A base that is too weak may not sufficiently deprotonate the amine to generate the nucleophile. For less acidic amines, a stronger base is required. Solution: Consider the pKa of your amine. For primary and secondary alkyl amines, stronger bases like NaH, LiHMDS, or KHMDS are often effective. For anilines, weaker bases like K₂CO₃ or Cs₂CO₃ may be sufficient.
Catalyst Inactivity (for "Hydrogen Borrowing" Methods) When using benzyl alcohol as the benzylating agent, a catalyst (e.g., based on Pd, Ru, Ni, Mn) is required.[3][4][5] This catalyst can be poisoned or may be inactive. Solution: Ensure the catalyst is from a reliable source and has been stored correctly. If catalyst poisoning is suspected (e.g., by sulfur-containing functional groups), consider pre-treating the starting materials or using a more robust catalyst.

Experimental Protocol: Small-Scale Test Reaction to Verify Reagent Activity

To quickly assess the activity of your base and benzylating agent, perform the following small-scale control reaction:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a simple, clean primary or secondary amine (e.g., benzylamine or dibenzylamine, 1.0 eq.).

  • Add anhydrous solvent (e.g., THF, 0.5 M).

  • Cool the solution to 0 °C and add your base (e.g., NaH, 1.1 eq.).

  • Stir for 15-30 minutes at 0 °C.

  • Add your benzylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and monitor by TLC every 30 minutes.

A successful reaction will show the disappearance of the starting amine and the appearance of a new, less polar spot for the benzylated product. If this reaction fails, it strongly indicates a problem with your reagents.

Issue 2: Formation of Multiple Products and Low Selectivity

Question: My TLC plate shows multiple spots, and the yield of my desired mono-benzylated product is low. What are these side products and how can I minimize them?

The formation of multiple products is a frequent challenge in N-benzylation, primarily due to over-alkylation.

Primary Side Reaction: Over-alkylation

Over-alkylation occurs when the initially formed mono-benzylated amine, which is often more nucleophilic than the starting amine, reacts further with the benzylating agent to form di- and even tri-benzylated products.[6]

Over_Alkylation

Strategies to Minimize Over-alkylation

Strategy Explanation & Implementation
Control Stoichiometry Use a large excess of the starting amine relative to the benzylating agent. This statistically favors the reaction of the benzylating agent with the more abundant starting amine.[6] Implementation: Use a 3-5 fold excess of the amine. This is practical when the amine is inexpensive and easily removed after the reaction.
Slow Addition of Benzylating Agent Adding the benzylating agent slowly (e.g., via syringe pump) helps to maintain a low concentration of it in the reaction mixture, reducing the likelihood of it reacting with the newly formed product. Implementation: Add the benzylating agent dropwise over several hours.
Use of a Protected Amine Equivalent The Gabriel Synthesis is a classic method to avoid over-alkylation by using potassium phthalimide as an ammonia equivalent. The resulting N-benzylphthalimide is then cleaved to yield the primary benzylamine.[6] Implementation: This is a two-step process but is highly effective for preparing primary benzylamines.
Reductive Amination Reacting a primary or secondary amine with benzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) is a highly selective method for mono-alkylation. Implementation: This method is generally high-yielding and avoids the use of benzyl halides.

Experimental Protocol: Reductive Amination for Selective Mono-N-Benzylation

  • To a round-bottom flask, add the amine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.5 M).

  • If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. Be cautious of gas evolution.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which benzylating agent should I use: benzyl bromide, benzyl chloride, or benzyl tosylate?

A1: The choice depends on reactivity, stability, and cost.

  • Benzyl bromide is the most reactive of the common halides and is often the first choice for less nucleophilic amines. However, it is a potent lachrymator and can degrade over time.

  • Benzyl chloride is less reactive than the bromide but is more stable and less expensive. It may require higher temperatures or longer reaction times.

  • Benzyl tosylate is a crystalline solid that is often easier to handle than the liquid halides. It is highly reactive due to the excellent leaving group (tosylate) and is a good alternative to benzyl bromide.[7]

Q2: How do I choose the right solvent and base for my N-benzylation?

A2: The optimal solvent and base are highly dependent on the specific amine and benzylating agent.

  • Solvents: Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but not the amine nucleophile, thus enhancing its reactivity.[2]

  • Bases: The base should be strong enough to deprotonate the amine.

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and NaH are common. K₂CO₃ is a mild base suitable for more acidic amines like anilines. NaH is a strong, non-nucleophilic base suitable for a wide range of amines but requires anhydrous conditions.

    • Organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can also be used, especially to scavenge the acid byproduct (e.g., HBr) without deprotonating the amine.

Q3: How can I effectively monitor the progress of my N-benzylation reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[8][9][10][11]

  • Procedure:

    • Prepare a TLC plate with three lanes: one for your starting amine (SM), one for the reaction mixture (RM), and a "co-spot" lane with both the starting material and the reaction mixture.[9][11]

    • Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation of your starting material and product. The starting amine is typically more polar (lower Rf) than the benzylated product.

    • Visualize the plate under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for primary/secondary amines).

  • Interpretation: The reaction is complete when the starting material spot in the reaction mixture lane has completely disappeared, and a new product spot is observed. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[9][11]

TLC_Monitoring

Q4: What is the "Hydrogen Borrowing" mechanism for N-benzylation, and when should I consider it?

A4: The "Hydrogen Borrowing" or "Hydrogen Auto-transfer" mechanism is a green chemistry approach that uses alcohols (in this case, benzyl alcohol) as the alkylating agent, with water as the only byproduct.[3][4][12]

  • Mechanism: A transition metal catalyst (e.g., based on Ru, Ir, Mn, Ni) temporarily "borrows" hydrogen from the benzyl alcohol to oxidize it to benzaldehyde. The benzaldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to give the N-benzylated amine.[12][13]

  • When to consider it: This method is advantageous when you want to avoid using alkyl halides and prefer a more atom-economical and environmentally friendly process. It is particularly useful for large-scale synthesis. However, it often requires higher temperatures and the use of a specific catalyst, which may not be suitable for all substrates.

Hydrogen_Borrowing

References

  • Lenden, P., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Retrieved from [Link]

  • Dutta, B., et al. (2015). Effect of catalyst on the N-benzylation, allylation, and alkylation of amines at 15 C in water. ResearchGate. Retrieved from [Link]

  • Lenden, P., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. Benzylamines. Retrieved from [Link]

  • Kaur, M., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. Retrieved from [Link]

  • Kaur, M., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2018). Proposed mechanism for the N‐benzylation of aniline with benzyl alcohol through borrowing hydrogen (BH) methodology. Retrieved from [Link]

  • Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2017). Benzyl Alcohol as an Alkylating Agent Using the Ruthenium-Catalyzed Borrowing Hydrogen Strategy. Retrieved from [Link]

  • ACS Publications. (2024). Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts. Retrieved from [Link]

  • SciSpace. (2007). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • RSC Publishing. (2018). Discovering the role of N-heterocyclic carbene as hydrogen borrowing organocatalyst: metal-free, direct N-alkylation of amines with benzyl alcohols. Retrieved from [Link]

  • Semantic Scholar. (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Benzimidazolin-2-ylidene N-heterocyclic Carbene complexes of Ruthenium as a Simple Catalyst for the N-alkylation of Amines using Alcohols and Diols. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]

  • ResearchGate. (2023). How can synthesis N1-benzylhistamine from reaction histamine with benzyl bromide ( in presence NaH as base and DMF as solvent ) ?. Retrieved from [Link]

  • Reddit. (2024). How to purify Benzylamine?. Retrieved from [Link]

  • Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Retrieved from [Link]

  • National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]

  • PubMed. (2006). Overalkylation of a protein digest with iodoacetamide. Retrieved from [Link]

  • ResearchGate. (2018). N‐benzylation using benzyl bromide. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for Diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazaspiro[5.5]undecane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for protecting group strategies in the synthesis of this privileged heterocyclic scaffold. The diazaspiro[5.5]undecane framework is a rigid, three-dimensional spirocyclic system that has garnered significant attention in medicinal chemistry.[1] This guide will address common challenges and provide practical, field-proven solutions to streamline your synthetic workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of diazaspiro[5.5]undecanes, focusing on protecting group manipulations.

Problem 1: Incomplete or Low Yield of N-Protection

Scenario: You are attempting to protect the nitrogen atoms of a diazaspiro[5.5]undecane with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, but the reaction is sluggish, incomplete, or results in a low yield of the desired di-protected product.

Potential Causes & Solutions:

  • Steric Hindrance: The spirocyclic nature of the undecane core can create significant steric hindrance around the nitrogen atoms, impeding the approach of the protecting group reagent.

    • Solution:

      • Choice of Reagent: For Boc protection, consider using di-tert-butyl dicarbonate (Boc)₂O with a catalytic amount of 4-dimethylaminopyridine (DMAP) to enhance the reaction rate. For Cbz protection, benzyl chloroformate (Cbz-Cl) is a common reagent.[2]

      • Reaction Conditions: Prolonged reaction times and elevated temperatures (e.g., 50-60°C) may be necessary to drive the reaction to completion.[3] Ensure efficient stirring to maintain a homogeneous reaction mixture.[3]

      • Alternative Protecting Groups: If steric hindrance remains a significant issue, consider smaller protecting groups that can be introduced under milder conditions.

  • Suboptimal Reagent Stoichiometry: Using an insufficient amount of the protecting group reagent will lead to incomplete reaction.

    • Solution:

      • Molar Ratio: Employ a slight excess of the protecting group reagent (e.g., 2.2-2.5 equivalents for di-protection) to ensure complete conversion.

      • Base: For reactions that generate acidic byproducts (e.g., HCl from Cbz-Cl), ensure the use of a suitable base (e.g., triethylamine, diisopropylethylamine, or sodium carbonate) in sufficient quantity to neutralize the acid and facilitate the reaction.[4]

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.

    • Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. For less reactive substrates, consider using a more polar aprotic solvent like dimethylformamide (DMF).

Problem 2: Difficulty in Selective Mono-Protection

Scenario: Your synthetic strategy requires the selective protection of only one of the two nitrogen atoms in the diazaspiro[5.5]undecane core, but you are obtaining a mixture of di-protected, mono-protected, and unreacted starting material.

Potential Causes & Solutions:

  • Similar Reactivity of Nitrogen Atoms: In symmetrical diazaspiro[5.5]undecanes, the two nitrogen atoms have very similar electronic and steric environments, making selective mono-protection challenging. Direct mono-carbamoylation (Boc) can be inefficient.[5]

    • Solution:

      • Controlled Stoichiometry: Carefully control the stoichiometry by using a sub-stoichiometric amount of the protecting group reagent (e.g., 0.9-1.0 equivalent). This approach often leads to a statistical mixture of products that will require careful purification.

      • Di-protection Followed by Selective Mono-deprotection: A more reliable strategy is to first di-protect the diamine and then selectively remove one of the protecting groups.[5] This is particularly effective when using orthogonal protecting groups.

      • Large Protecting Groups: Utilizing a bulky protecting group can sometimes favor mono-protection due to the steric hindrance it imparts after the first protection event, disfavoring a second protection.

Problem 3: Incomplete or Unselective Deprotection

Scenario: You are attempting to remove a Boc or Cbz protecting group, but the reaction is incomplete, or you observe the cleavage of other acid- or base-labile groups in your molecule.

Potential Causes & Solutions:

  • Suboptimal Deprotection Conditions: The chosen deprotection conditions may not be strong enough or may be too harsh, leading to side reactions.

    • Solution for Boc Deprotection:

      • Standard Conditions: Trifluoroacetic acid (TFA) in DCM is the most common method.[6]

      • Milder Conditions: For substrates with other acid-sensitive groups, using 4M HCl in dioxane at 0°C can be a milder alternative.[7] Monitoring the reaction by TLC is crucial to avoid over-exposure to acidic conditions.[7]

    • Solution for Cbz Deprotection:

      • Hydrogenolysis: The most common method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).[4][8] This method is generally mild and chemoselective.

      • Acidic Conditions: Strong acids like HBr in acetic acid can also cleave Cbz groups, but this is a harsher condition and less compatible with other acid-sensitive functionalities.[9]

  • Catalyst Poisoning (for Cbz deprotection): Sulfur-containing compounds or other impurities in the substrate can poison the palladium catalyst, leading to incomplete deprotection.

    • Solution:

      • Substrate Purity: Ensure the starting material is free of catalyst poisons.

      • Catalyst Loading: Increase the catalyst loading or use a fresh batch of catalyst.

      • Alternative Deprotection: If catalyst poisoning is a persistent issue, consider alternative deprotection methods that do not rely on catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: Which protecting group, Boc or Cbz, is better for my diazaspiro[5.5]undecane synthesis?

A1: The choice between Boc and Cbz depends on the overall synthetic strategy and the presence of other functional groups in your molecule.

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Compatibility
Boc (Boc)₂O, base (e.g., TEA, DMAP) in an aprotic solvent.Acidic conditions (e.g., TFA, HCl in dioxane).[7][9]Orthogonal to Cbz, Fmoc, and other groups stable to acid.[4] Sensitive to strong acids.
Cbz Cbz-Cl, base (e.g., Na₂CO₃, TEA) in a suitable solvent.[2][4]Catalytic hydrogenation (H₂/Pd-C).[4][8] Can also be cleaved by strong acids.[9]Orthogonal to Boc and other groups stable to hydrogenation.[4] Sensitive to reductive conditions.

Expert Insight: If your downstream synthetic steps involve acidic conditions, Cbz would be a more suitable protecting group. Conversely, if your synthesis involves hydrogenation or other reductive steps, Boc would be the preferred choice. The use of orthogonal protecting groups is highly recommended for complex syntheses requiring selective manipulation of the two nitrogen atoms.[10][11][12]

Q2: How can I achieve selective N-alkylation or N-acylation on one of the nitrogen atoms?

A2: A common and effective strategy is to use an orthogonal protecting group approach.

Experimental Workflow for Selective Functionalization:

selective_functionalization start Diazaspiro[5.5]undecane di_boc Di-Boc Protection start->di_boc (Boc)₂O, Base mono_deprotection Selective Mono- Boc Deprotection di_boc->mono_deprotection Controlled Acidic Conditions functionalization1 Functionalization of Free Amine (R1) mono_deprotection->functionalization1 R1-X, Base deprotection2 Final Boc Deprotection functionalization1->deprotection2 TFA or HCl functionalization2 Functionalization of Second Amine (R2) deprotection2->functionalization2 R2-Y, Base end Differentially Functionalized Product functionalization2->end

Caption: Workflow for selective functionalization.

This strategy involves:

  • Di-protection: Protect both nitrogen atoms with an easily removable group like Boc.

  • Selective Mono-deprotection: Carefully control the conditions (e.g., dilute acid, low temperature) to remove only one Boc group.

  • First Functionalization: React the free secondary amine with your desired electrophile.

  • Second Deprotection: Remove the remaining Boc group.

  • Second Functionalization: Functionalize the second nitrogen atom.

Q3: My reaction mixture is complex, and I'm having trouble purifying the protected diazaspiro[5.5]undecane. What are some tips for purification?

A3: Purification of spirocyclic compounds can be challenging due to their unique three-dimensional structures.

  • Chromatography:

    • Column Choice: Standard silica gel chromatography is often effective. For closely related products (e.g., mono- vs. di-protected), a high-performance flash chromatography system can provide better resolution.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, DCM, or methanol) is recommended. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic amine compounds on silica gel.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification, especially on a large scale. Experiment with different solvent systems to find one that provides good quality crystals.

  • Acid-Base Extraction: If there are significant differences in the basicity of the starting material, product, and byproducts, an acid-base extraction workup can simplify the mixture before chromatography.

Experimental Protocols

Protocol 1: Di-Boc Protection of 2,8-Diazaspiro[5.5]undecane

Materials:

  • 2,8-Diazaspiro[5.5]undecane[13]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2,8-diazaspiro[5.5]undecane (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of (Boc)₂O (2.3 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the di-Boc protected product.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenation

Materials:

  • N,N'-di-Cbz-diazaspiro[5.5]undecane

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N,N'-di-Cbz-diazaspiro[5.5]undecane (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected diazaspiro[5.5]undecane. Further purification may be required depending on the purity of the crude product.

Logical Relationships in Protecting Group Strategy

protecting_group_strategy cluster_selection Protecting Group Selection cluster_choice Protecting Group Choice cluster_deprotection Deprotection Method stability Required Chemical Stability? acid_stable Acid Stable? stability->acid_stable Yes base_stable Base Stable? stability->base_stable No redox_stable Redox Stable? acid_stable->redox_stable Yes use_cbz Use Cbz Group acid_stable->use_cbz Downstream Acidic Conditions use_boc Use Boc Group base_stable->use_boc Downstream Basic Conditions redox_stable->use_boc Downstream Reductive Conditions hydrogenolysis Hydrogenolysis (H2/Pd-C) use_cbz->hydrogenolysis strong_acid Strong Acid (TFA, HCl) use_boc->strong_acid use_fmoc Use Fmoc Group base_deprotection Base (Piperidine) use_fmoc->base_deprotection

Caption: Decision tree for protecting group selection.

This guide provides a starting point for troubleshooting common issues in the synthesis of diazaspiro[5.5]undecanes. Given the diverse range of isomers and synthetic routes, it is always recommended to perform a thorough literature search for the specific derivative you are targeting.

References

  • ResearchGate. (2025). 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle | Request PDF. Retrieved from [Link]

  • PubMed. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • ResearchGate. (2013). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Retrieved from [Link]

  • ResearchGate. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

  • Evans Group, Harvard University. (n.d.). Protecting Groups. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Retrieved from [Link]

  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2001). The Chemistry of Vicinal Diamines. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

Sources

Technical Support Center: Purification of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. This document provides practical, field-proven insights and troubleshooting strategies designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to resolve purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this compound.

Q1: What are the typical physical properties of this compound? Is it a solid or an oil?

A1: Like many N-Cbz or N-Boc protected amines, this compound can be challenging to crystallize and may present as a thick, viscous oil or a low-melting solid after initial workup.[1] The presence of even minor impurities or residual solvent can significantly inhibit solidification. While some similar protected amino acids can be crystallized, it is not uncommon for intermediates like this to remain as oils.[2][3]

Q2: What are the most common impurities I should expect after synthesis?

A2: The impurity profile depends heavily on the synthetic route, but common contaminants include:

  • Unreacted Starting Material: The parent 2,9-diazaspiro[5.5]undecane. This is significantly more polar than the product.

  • Di-Cbz Protected Species: Benzyl 2,9-bis(benzyloxycarbonyl)-2,9-diazaspiro[5.5]undecane. This is a less common side-product under controlled conditions but is much less polar than the desired mono-protected product.

  • Reagent-Derived Impurities: Benzyl alcohol (from the hydrolysis of benzyl chloroformate) and residual base (e.g., triethylamine, DIPEA).

  • Over-reaction Products: If harsh conditions are used, side reactions can occur. For instance, the pyridine nitrogen in some systems can be acylated by Cbz-Cl, forming an N-acylpyridinium salt, though this is less relevant for the spiro-piperidine core here.[4]

Q3: Which primary purification method is recommended: column chromatography or crystallization?

A3: For a crude reaction mixture containing multiple components, flash column chromatography is the indispensable first step for isolation.[5] It effectively separates the product from more polar starting materials and less polar byproducts. Crystallization is an excellent secondary method to achieve high analytical purity, but it is only feasible if the product obtained from chromatography can be solidified.

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the most effective tool.[5] Use silica gel plates and a mobile phase that gives the product an Rf value of ~0.3-0.4.

  • Visualization: Use multiple visualization techniques.

    • UV Light (254 nm): To visualize the benzyl group of the product and other aromatic impurities.

    • Potassium Permanganate (KMnO₄) Stain: A general stain for most organic compounds.

    • Ninhydrin Stain: This is crucial. It will stain the primary/secondary amine of the unreacted starting material (typically a bright purple or yellow spot), but it will not stain the Cbz-protected product. This allows you to specifically track the consumption of your starting amine.

Section 2: Troubleshooting and Issue Resolution

This section provides direct answers to specific experimental problems.

Q1: My product is a persistent, thick oil after chromatography and solvent removal. How can I solidify it?

A1: This is a very common issue.

  • Probable Cause: The product may be intrinsically a low-melting solid or an oil. Alternatively, trace impurities (even <5%) or residual solvents (like EtOAc or DCM) are acting as crystallization inhibitors.

  • Solution Pathway:

    • High Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under high vacuum for several hours, possibly with gentle heating (40-50 °C).

    • Solvent Trituration: Dissolve the oil in a minimal amount of a polar solvent (e.g., dichloromethane or diethyl ether). While stirring vigorously, slowly add a non-polar "anti-solvent" like hexanes or pentane until the solution becomes cloudy. Continue stirring. This can often crash out the product as a solid.

    • Induce Crystallization: If trituration fails, store the concentrated oil in the freezer for an extended period. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

    • Salt Formation: If the free base is intractable, consider converting a small portion to its hydrochloride (HCl) or hydrobromide (HBr) salt. Dissolve the oil in ether or EtOAc and add a stoichiometric amount of HCl in ether. Amine salts are generally crystalline and much easier to handle, though this may require an additional step to liberate the free base later.[1]

Q2: My column chromatography is giving poor separation, with significant streaking or overlapping of spots. What can I do?

A2: Poor separation is typically due to issues with the stationary phase (silica) or the mobile phase (eluent).

  • Probable Cause (Streaking): The free amine group on the spirocycle core is basic. It can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to "stick" and streak down the column.

  • Probable Cause (Overlapping Spots): The polarity difference between your product and an impurity is insufficient for the chosen solvent system.

  • Solution Pathway:

    • Neutralize the Silica: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system. The base will neutralize the acidic sites on the silica gel, preventing the basic product from streaking and leading to sharper, more symmetrical peaks.[4]

    • Optimize the Solvent System: If spots are overlapping, change the solvent system. A common mistake is to use only one solvent system (e.g., Hexane/Ethyl Acetate). A switch to a different system, such as Dichloromethane/Methanol, can alter the selectivity and improve separation. A gradient elution, starting with a low polarity and gradually increasing, is almost always superior to an isocratic (constant composition) elution.[6]

    • Dry Loading: Instead of dissolving the crude oil in a solvent and loading it directly onto the column (wet loading), adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. Dry loading prevents band broadening at the start of the column and significantly improves resolution, especially for difficult separations.

Q3: I suspect my Cbz protecting group is being partially cleaved during workup or purification. How can I prevent this?

A3: The benzyloxycarbonyl (Cbz) group is sensitive to certain conditions.

  • Probable Cause: The Cbz group is labile to strong acids and catalytic hydrogenolysis.[7][8] Accidental exposure to acidic conditions during an aqueous workup (e.g., using a strong acid wash like 1M HCl instead of a milder one) or trace palladium from a previous synthetic step can cause deprotection.

  • Solution Pathway:

    • Avoid Strong Acids: During the aqueous workup, use mild acidic washes like saturated ammonium chloride (NH₄Cl) solution or 5% citric acid solution instead of HCl if you need to neutralize a base.

    • Use Buffered Base: When introducing the Cbz group, using a buffered system like NaHCO₃/Na₂CO₃ can help maintain a stable pH between 8 and 10, which is optimal for the reaction and minimizes side reactions.[7]

    • Ensure Catalyst Removal: If any precursor was synthesized using a palladium catalyst (e.g., Pd/C), ensure it is meticulously filtered out (e.g., through Celite) before proceeding.

Section 3: Standard Purification Protocols

These protocols provide a starting point for purification. Always begin with a small-scale trial if possible.

Protocol 1: Flash Column Chromatography

This protocol is the primary method for isolating the product from the crude reaction mixture.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.[5]
Eluent System A Hexanes / Ethyl Acetate with 1% Et₃NGood for separating compounds of moderate polarity.
Eluent System B Dichloromethane / Methanol with 1% Et₃NProvides different selectivity; methanol is a strong polar modifier.
Gradient Start at 100% Hexanes or DCM, gradually increasing the polar solvent.Ensures non-polar impurities elute first, followed by the product, and finally polar impurities.
Loading Method Dry LoadingMaximizes resolution and separation efficiency.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Find a mixture where the desired product has an Rf of ~0.3.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexanes). Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add 2-3 times the mass of silica gel relative to your crude product. Mix well to form a slurry, then evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band. Gently add a layer of sand on top to prevent disturbance.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol) according to your predetermined gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Crystallization of Purified Product

Use this protocol if the product from chromatography is a solid or can be induced to solidify.

Step-by-Step Methodology:

  • Solvent Screening: On a small scale, test the solubility of your purified product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexanes, diethyl ether) to find a suitable crystallization solvent or solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the solid product in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Further Cooling: If no crystals form, try cooling the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities on the surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visualization Workflows

Diagram 1: Purification Strategy Decision Tree

start Crude Product Analysis (TLC) chromatography Perform Flash Column Chromatography start->chromatography Multiple spots or significant impurities crystallize_attempt Attempt Direct Crystallization / Trituration start->crystallize_attempt Mainly one spot, appears clean analysis Analyze Purity (TLC, NMR) chromatography->analysis crystallize_attempt->analysis oil Product is an Oil analysis->oil solid Product is a Solid analysis->solid pure Product is Pure analysis->pure >95% Purity impure Product is Impure analysis->impure <95% Purity impure->chromatography Re-purify

Caption: Decision tree for selecting a primary purification strategy.

Diagram 2: Troubleshooting Poor Column Chromatography

start Poor Separation Observed (TLC) streaking Are spots streaking? start->streaking overlap Are spots overlapping? start->overlap streaking->overlap No add_base Add 1% Et3N to Eluent streaking->add_base Yes flatten_gradient Flatten Elution Gradient overlap->flatten_gradient Yes re_run Re-run Column add_base->re_run change_solvent Change Solvent System (e.g., DCM/MeOH) flatten_gradient->change_solvent dry_load Use Dry Loading Technique change_solvent->dry_load dry_load->re_run

Caption: Workflow for troubleshooting common column chromatography issues.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). PubMed Central.
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.). Patsnap.
  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.). Google Patents.
  • Troubleshooting guide for incomplete Cbz-protection of pyridine - Benchchem. (n.d.). BenchChem.
  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6). ResearchGate.
  • Modern Approaches to Isolation and Purification in Natural Products Chemistry - Hilaris Publisher. (n.d.). Hilaris Publisher.
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31). Suzhou Highfine Biotech Co., Ltd.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • General Chromatographic Techniques for Natural Products Purification - YouTube. (2018, October 5). YouTube.

Sources

Spirocyclic Synthesis Troubleshooting Center: A Guide to Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing spirocyclic frameworks. The unique three-dimensional nature of spirocycles offers significant advantages in medicinal chemistry, including improved physicochemical properties and novel intellectual property.[1][2] However, their synthesis is often plagued by challenges that can lead to frustratingly low yields.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering logical frameworks and actionable protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Optimization

Q1: My spirocyclization reaction is resulting in a low yield or failing completely. What are the most common culprits and how can I systematically troubleshoot this?

A1: Low yields are a frequent hurdle in spirocyclization, often stemming from a combination of factors related to reaction kinetics, thermodynamics, and catalyst efficiency. A systematic approach to optimization is crucial.

Core Causality: The formation of a spirocenter involves bringing two ring systems together at a single quaternary carbon atom. This process can be entropically disfavored and is highly sensitive to the electronic and steric environment of the reacting partners.

Troubleshooting Workflow:

G A Low Yield Observed B Verify Starting Material Purity & Integrity A->B First Step F Monitor for Product Decomposition A->F Time-course Analysis C Optimize Reaction Conditions B->C If Purity is Confirmed D Screen Catalysts & Ligands C->D Systematic Screening E Evaluate Solvent Effects C->E Parallel Screening G Re-evaluate Synthetic Route C->G If Optimization Fails F->C

Caption: Troubleshooting workflow for low spirocyclization yields.

Detailed Breakdown of Troubleshooting Steps:

  • Starting Material Quality: Impurities can poison catalysts or lead to unwanted side reactions. Always ensure the purity of your starting materials via techniques like recrystallization or column chromatography before initiating the reaction.[3][4]

  • Reaction Conditions: Sub-optimal conditions are a primary cause of low yields.[4]

    • Temperature: The reaction may require a specific thermal window. Too low, and the activation energy barrier isn't overcome; too high, and decomposition of starting materials or the desired product can occur.[4] Screen a range of temperatures in small increments.

    • Concentration: Intramolecular spirocyclization is often favored under high-dilution conditions to minimize competing intermolecular reactions.[5] Experiment with varying the concentration of the limiting reagent.

    • Reaction Time: Monitor the reaction's progress using TLC or LC-MS. A reaction might not be running to completion, or conversely, the product might be degrading over extended periods.[3]

  • Catalyst and Ligand Selection: The choice of catalyst is paramount, especially in metal-catalyzed reactions. Different metals (e.g., Palladium, Nickel, Gold, Silver) and their associated ligands can dramatically influence the reaction's outcome.[6][7][8] For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, various Mandyphos ligands can significantly affect both yield and enantioselectivity.[9]

    • Protocol 1: Catalyst/Ligand Screening:

      • Set up an array of parallel reactions in small vials.

      • To each vial, add the substrate and solvent.

      • Add a different catalyst/ligand combination to each vial, ensuring equimolar amounts of the metal precursor and ligand where applicable.

      • Run all reactions under identical conditions (temperature, concentration, time).

      • Analyze the crude reaction mixture of each vial by LC-MS or ¹H NMR to determine the relative yield of the desired product.

  • Solvent Effects: The solvent's polarity and coordinating ability can stabilize or destabilize key transition states, thereby influencing reaction rates and even selectivity.[3] A screening of solvents with varying properties (e.g., non-polar toluene, ethereal THF, halogenated DCM, polar acetonitrile) is highly recommended.

Q2: I'm observing the formation of multiple products, including what appear to be intermolecular side products and undesired stereoisomers. How can I improve the selectivity of my spirocyclization?

A2: Poor selectivity is a common issue that directly impacts the yield of the desired spirocyclic compound. Addressing this requires a careful examination of factors that control the reaction pathway and stereochemical outcome.

Core Causality: The formation of side products often arises from competing reaction pathways. Intermolecular reactions can dominate if the intramolecular cyclization is slow. Poor stereoselectivity results from small energy differences between the transition states leading to different diastereomers or enantiomers.

Strategies to Enhance Selectivity:

  • Favoring Intramolecular Cyclization:

    • High-Dilution Conditions: As mentioned previously, running the reaction at a lower concentration (e.g., 0.01 M or lower) can significantly suppress intermolecular side reactions by reducing the probability of two substrate molecules encountering each other.[5]

    • Slow Addition: A syringe pump can be used for the slow addition of the substrate to the reaction mixture, maintaining a low instantaneous concentration.

  • Controlling Stereoselectivity:

    • Chiral Catalysts and Ligands: In asymmetric synthesis, the choice of a chiral ligand is critical for inducing enantioselectivity. The ligand creates a chiral environment around the metal center, which then preferentially catalyzes the formation of one enantiomer over the other.[10]

    • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

    • Solvent and Temperature: These parameters can influence the conformational equilibrium of the substrate and the transition state, thereby affecting diastereoselectivity.[3]

Data Presentation: Impact of Ligands on Enantioselectivity

LigandCatalyst PrecursorSolventYield (%)Enantiomeric Excess (ee, %)Reference
SL-M001-1Ni(COD)₂TBME9083[9]
SL-M009-1Ni(COD)₂TBME9769[9]

This table illustrates how a subtle change in the Mandyphos ligand structure can significantly impact the enantioselectivity of a nickel-catalyzed lactone α-spirocyclization.

Section 2: Mechanistic Challenges

Q3: My substrate contains a strained ring system. How does ring strain affect the feasibility and yield of spirocyclization?

A3: Ring strain can be a double-edged sword in spirocyclization. It can either be a powerful driving force for a reaction or an insurmountable barrier.

Core Causality: The formation of a spirocycle can either release or increase the overall strain energy of the system.

  • Strain Release as a Driving Force: Reactions that involve the opening of a highly strained ring, such as a cyclopropane or cyclobutane, can be thermodynamically favorable. For example, strain-enabled radical spirocyclization cascades utilize the high ring strain of bicyclobutane (BCB) to drive the formation of spirocyclobutyl lactones and lactams.[11][12][13] The release of approximately 64 kcal/mol of strain energy in BCB provides a potent thermodynamic driving force.[12]

  • Increased Strain as a Barrier: Conversely, if the spirocyclization reaction leads to a product with significantly higher ring strain than the starting materials, the reaction will be thermodynamically disfavored. This is often the case when forming small, constrained spirocyclic systems. The yield of tricyclic products from intramolecular Diels-Alder reactions, for instance, has been shown to be lower for more strained ring systems.[14]

Troubleshooting Diagram: Assessing the Role of Ring Strain

G A Does the reaction release ring strain? B High probability of success. Focus optimization on kinetics. A->B Yes C Does the reaction increase ring strain? A->C No D Reaction is thermodynamically challenging. C->D Yes E Consider alternative synthetic route or more reactive precursors. D->E

Caption: Decision-making based on ring strain effects.

Section 3: Purification and Stability

Q4: I have successfully formed my spirocyclic product, but I'm losing a significant amount during workup and purification. What are the best practices for isolating these compounds?

A4: The unique structural properties of spirocycles can present challenges during purification. Their conformational rigidity and often-crowded nature can lead to unexpected stability issues or chromatographic behavior.

Core Causality: The stability of the spirocyclic product under the workup and purification conditions is a primary concern. Acidic or basic conditions during an aqueous workup, or the acidity of silica gel in chromatography, can cause decomposition or rearrangement of sensitive products.[3][15]

Best Practices for Purification:

  • Mild Workup Conditions: If your product is suspected to be acid- or base-labile, use a neutral workup. This can involve washing with saturated sodium bicarbonate solution to remove acid, or with saturated ammonium chloride solution to remove base, followed by a brine wash.

  • Chromatography Considerations:

    • Deactivated Silica: If product degradation on a standard silica gel column is observed, consider using deactivated silica gel. This can be prepared by treating the silica gel with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1-2% in the eluent).

    • Alternative Stationary Phases: For particularly sensitive compounds, alternative purification methods like normal-phase chromatography on alumina or reverse-phase HPLC may be more suitable.[16]

    • Solid-Phase Extraction (SPE): For certain compounds, especially unstable ones, purification using C18 reverse-phase silica cartridges can be a faster, gentler, and more economical alternative to preparative HPLC, significantly reducing solvent use and processing time.[17]

  • Product Stability: Some spirocyclic compounds may be inherently unstable and prone to decomposition upon standing.[3]

    • Time-Course Analysis: Analyze the crude reaction mixture at different time points to monitor both the formation and potential decomposition of the product.[3]

    • Storage: Once purified, store the compound under an inert atmosphere at low temperatures (e.g., -20 °C) to minimize degradation.[15][18]

References
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC - PubMed Central.
  • Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones - White Rose Research Online.
  • Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines
  • Technical Support Center: Optimizing Spirocycle Form
  • Technical Support Center: Optimization of Spirocycliz
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C.
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed.
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC - NIH.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online.
  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - NIH.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • Tips & Tricks: (How to Improve) Yield - Department of Chemistry : University of Rochester.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Public
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing).
  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed.

Sources

Minimizing byproduct formation in the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. The insights provided herein are based on established synthetic strategies and troubleshooting common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: I am observing a significant amount of a low-polarity byproduct that appears to be an enamine. How can I confirm its identity and prevent its formation?

Answer:

Root Cause Analysis: The formation of an enamine is a common side reaction when a ketone, such as an N-protected 4-piperidone, is reacted with a secondary amine under acidic or neutral conditions. The enamine is formed through the condensation of the ketone with the secondary amine, followed by the elimination of water.[1][2][3] This reaction is often reversible and can be a significant pathway leading to reduced yields of the desired product.

Identification: The suspected enamine byproduct can be characterized by:

  • ¹H NMR: Appearance of vinylic proton signals (typically in the 4.5-6.0 ppm range).

  • IR Spectroscopy: A characteristic C=C stretching frequency around 1630-1660 cm⁻¹.[3]

  • LC-MS: A molecular weight corresponding to the condensation product of the piperidone and the secondary amine, minus the mass of water.

Strategic Solutions:

  • Control of Reaction pH: Enamine formation is often catalyzed by acid.[1][2] Careful control of the reaction pH is crucial. If the reaction conditions are acidic, consider using a milder acid or a buffer system.

  • Order of Addition: An effective strategy to minimize this side reaction is the "inverse addition" of reagents. Instead of adding the amine to the ketone, add the ketone dropwise to a solution of the amine. This ensures that the ketone is always the limiting reagent in the reaction mixture, reducing the likelihood of self-condensation or enamine formation.

  • Azeotropic Removal of Water: Enamine formation is an equilibrium reaction that produces water.[2][3] Performing the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus allows for the continuous removal of water, which can drive the equilibrium away from enamine formation if the desired reaction does not also produce water.

Question 2: My final cyclization step to form the spirocyclic core is low-yielding, and I isolate a complex mixture of products. What are the likely causes and how can I optimize this step?

Answer:

Root Cause Analysis: A low-yielding cyclization step can be attributed to several factors, including steric hindrance, incorrect stoichiometry of the base, suboptimal reaction temperature, and competing intermolecular reactions. The formation of a complex mixture suggests that side reactions, such as polymerization or alternative cyclization pathways, are occurring.

Strategic Solutions:

  • Choice of Base and Stoichiometry: The intramolecular cyclization to form the 1-oxa-4,9-diazaspiro[5.5]undecane core often requires a strong, non-nucleophilic base to deprotonate the nucleophile without attacking other electrophilic centers. Potassium tert-butoxide is a commonly used base for such transformations. Ensure that the base is fresh and used in the correct stoichiometric amount. An excess of base can sometimes lead to undesired side reactions.

  • Temperature Optimization: Temperature plays a critical role in cyclization reactions. Lower temperatures can help to control the reaction and favor the desired intramolecular pathway over intermolecular side reactions. However, in some cases, higher temperatures may be necessary to overcome the activation energy for the cyclization. It is recommended to perform the reaction at a low temperature (e.g., 0 °C or -78 °C) and then slowly warm it to room temperature. A study on related compounds suggests that for certain cyclizations, higher temperatures with inverse addition can be beneficial.

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions. This can be achieved by slowly adding the substrate to a large volume of the solvent containing the base. This minimizes the concentration of the substrate in the reaction mixture at any given time, thereby reducing the probability of molecules reacting with each other.

  • Solvent Selection: The choice of solvent can influence the solubility of the reactants and the transition state of the cyclization. Aprotic solvents such as THF, DMF, or DMSO are typically used for such reactions. The optimal solvent should be determined empirically.

Question 3: I am struggling with the purification of my final 1-oxa-4,9-diazaspiro[5.5]undecane derivative. It appears to be very polar and streaks on the silica gel column. What purification strategies do you recommend?

Answer:

Root Cause Analysis: The presence of two nitrogen atoms in the 1-oxa-4,9-diazaspiro[5.5]undecane core imparts a high degree of polarity to the molecule. These basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic separation, characterized by streaking and low recovery.

Strategic Solutions:

  • Modified Silica Gel Chromatography: To mitigate the interaction with silica gel, you can add a small amount of a basic modifier to the eluent.

    • Triethylamine (TEA): Adding 0.1-1% triethylamine to the mobile phase is a common practice to deactivate the silica gel and improve the peak shape of basic compounds.

    • Ammonia: A mobile phase containing a small percentage of ammonium hydroxide in a solvent like methanol can also be effective. For example, a gradient of methanol in dichloromethane with 1% ammonium hydroxide.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography can be an excellent option. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape. The collected fractions would then need to be neutralized and the salt removed.

  • Crystallization: If the compound is a solid, crystallization can be a highly effective method for purification.[4] Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for polar compounds include ethanol/water, methanol/ether, or acetone/hexane.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique for polar and chiral compounds, offering faster separations and reduced solvent consumption compared to traditional HPLC.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives?

A common and versatile synthetic approach starts from an N-protected 4-piperidone. The key steps often involve:

  • Epoxidation of the N-protected 4-piperidone (e.g., using the Corey-Chaykovsky reagent).

  • Ring-opening of the epoxide with an appropriate amine to form an amino alcohol intermediate.

  • Acylation of the secondary amine.

  • Intramolecular cyclization under basic conditions to form the spirocyclic core.

  • Deprotection and further functionalization of the nitrogen atoms as required.

Q2: What are the critical reaction parameters to control for a successful synthesis?

The most critical parameters include:

  • Purity of starting materials: Ensure all reagents and solvents are pure and dry.

  • Reaction temperature: Precise temperature control is crucial for minimizing side reactions.

  • Stoichiometry of reagents: Accurate measurement of all reactants, especially the base in the cyclization step, is essential.

  • Inert atmosphere: Many of the intermediates and reagents can be sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. Additionally:

  • Many of the reagents used, such as strong bases (e.g., potassium tert-butoxide) and acylating agents, are corrosive and/or toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Some reactions may be exothermic. It is important to control the rate of addition of reagents and have an appropriate cooling bath on standby.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of a generic 1-oxa-4,9-diazaspiro[5.5]undecane derivative, incorporating strategies to minimize byproduct formation.

Step 1: Epoxidation of N-Boc-4-piperidone

  • To a stirred suspension of trimethylsulfoxonium iodide in anhydrous DMSO under a nitrogen atmosphere at room temperature, add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Epoxide Ring-Opening

  • To a solution of the crude epoxide in methanol, add the desired primary amine.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting amino alcohol by column chromatography on silica gel.

Step 3: Acylation of the Amino Alcohol

  • To a solution of the amino alcohol in dichloromethane in a biphasic system with aqueous sodium bicarbonate, add the desired acyl chloride dropwise at 0 °C.

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acylated intermediate.

Step 4: Intramolecular Cyclization

  • Prepare a solution of potassium tert-butoxide in anhydrous THF at 0 °C.

  • Add a solution of the acylated intermediate in anhydrous THF dropwise to the potassium tert-butoxide solution over a period of 1 hour (inverse addition).

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (using an eluent system with a basic modifier like triethylamine) or crystallization to obtain the desired 1-oxa-4,9-diazaspiro[5.5]undecane derivative.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway to 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

G A N-Boc-4-piperidone B Epoxide Intermediate A->B Corey-Chaykovsky Reagent C Amino Alcohol B->C Amine (R-NH2) D Acylated Intermediate C->D Acyl Chloride E 1-oxa-4,9-diazaspiro[5.5]undecane Derivative D->E Potassium tert-butoxide

Caption: A generalized synthetic route.

Diagram 2: Formation of Enamine Byproduct

G cluster_main Main Reaction Pathway cluster_side Side Reaction A N-Boc-4-piperidone C Desired Intermediate A->C Desired Reaction D Enamine Byproduct A->D Condensation B Secondary Amine B->C B->D

Caption: Competing enamine formation pathway.

Diagram 3: Troubleshooting Logic for Low Cyclization Yield

G start Low Cyclization Yield issue1 Issue Complex Mixture? start->issue1 solution1 High Dilution | Inverse Addition issue1:f1->solution1 Yes issue2 Issue Starting Material Recovered? issue1:f1->issue2 No solution2 Increase Temp. | Check Base Activity issue2:f1->solution2 Yes issue3 Issue Unidentified Byproducts? issue2:f1->issue3 No solution3 Optimize Temp. & Base Stoichiometry

Caption: A decision tree for troubleshooting.

References

  • Enamines - Master Organic Chemistry. (2025). [Link]

  • Mechanism of Enamine Formation Organic Chemistry - YouTube. (2017). [Link]

  • Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives - ACS Publications. (2013). [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. (2018). [Link]

  • Preparation and some properties - Cambridge University Press. (n.d.). [Link]

  • Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives - The Journal of Organic Chemistry - ACS Figshare. (2013). [Link]

  • Understanding Compound Purification Practices - Moravek. (n.d.). [Link]

  • Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine - ResearchGate. (2002). [Link]

  • Formation of imines and enamines (video) - Khan Academy. (n.d.). [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis - YouTube. (2022). [Link]

Sources

Technical Support Center: Navigating the Stability of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of spirocyclic compounds. As molecules of increasing importance in drug discovery and materials science, their unique three-dimensional architecture presents both opportunities and specific stability hurdles.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and compounds.

Our approach is grounded in scientific first principles, explaining the causality behind experimental observations and providing robust, self-validating protocols. Every recommendation is supported by authoritative references to ensure you are operating with the most reliable information.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of spirocyclic compounds.

Q1: Why is the stability of spirocyclic compounds a particular concern?

Spirocyclic compounds, characterized by two rings sharing a single atom, possess a rigid, three-dimensional structure.[1] This rigidity, while often beneficial for target binding and improving properties like potency and selectivity, can also introduce ring strain.[2][4] This inherent strain can make certain spirocycles susceptible to ring-opening or rearrangement reactions under specific conditions, leading to degradation.

Q2: What are the most common degradation pathways for spirocyclic compounds?

The degradation of spirocyclic compounds is highly structure-dependent, but common pathways include:

  • Hydrolysis: Particularly for spirocycles containing labile functional groups like esters, amides, or ketals within the ring system. The reaction is often catalyzed by acidic or basic conditions.[5][6]

  • Oxidation: The spirocyclic core or its substituents can be susceptible to oxidation, especially in the presence of peroxides, atmospheric oxygen, or metal ions.[7]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation in photosensitive spirocyclic compounds.[5]

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[5]

Q3: How does solvent choice impact the stability of my spirocyclic compound?

Solvents play a critical role in the stability of spirocyclic compounds by influencing reaction rates and equilibria.[8] Key solvent properties to consider are:

  • Polarity: Polar solvents can stabilize charged intermediates or transition states, potentially accelerating degradation pathways like ring-opening of zwitterionic intermediates.[9][10]

  • Protic vs. Aprotic: Polar protic solvents (e.g., water, methanol) can act as reagents in hydrolysis and can stabilize charged species through hydrogen bonding, which can either inhibit or promote degradation depending on the mechanism.[11][12][13] Polar aprotic solvents (e.g., DMSO, DMF) are generally less reactive but can still influence stability through their polarity.[11]

  • pH: For solutions, the pH is a critical factor. Acidic or basic conditions can catalyze hydrolytic degradation.[14][15][16]

Q4: What are the initial signs of degradation I should look for?

Early signs of degradation can be subtle. Be vigilant for:

  • Changes in appearance (e.g., color change, precipitation).

  • The appearance of new, small peaks in your analytical chromatogram (e.g., HPLC, UPLC).[17]

  • A decrease in the area of the main compound peak over time.

  • Shifts in pH of the solution.

  • Inconsistent results in biological assays.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific stability issues you may encounter.

Issue 1: Unexpected Degradation of a Spirocyclic Compound in a Protic Solvent (e.g., Methanol, Water)

Symptoms:

  • Rapid appearance of new peaks in HPLC/UPLC analysis.

  • Loss of starting material.

  • Inconsistent biological activity.

Possible Causes & Troubleshooting Steps:

  • Hydrolysis: The most likely culprit in the presence of a protic solvent.

    • Explanation: Protic solvents can act as nucleophiles, leading to the cleavage of susceptible bonds within the spirocycle, especially if ester or amide functionalities are present.[6] The reaction can be catalyzed by trace amounts of acid or base.

    • Troubleshooting Protocol:

      • pH Control: Measure the pH of your solvent and your stock solution. If it is not neutral, adjust it using a suitable buffer system. The stability of many compounds is pH-dependent.[15][18]

      • Solvent Change: If possible, switch to a polar aprotic solvent like DMSO or acetonitrile. These solvents do not participate in hydrogen bonding to the same extent and are less likely to act as nucleophiles.[11]

      • Temperature Reduction: Store stock solutions and conduct experiments at lower temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation.[19][20]

      • Forced Degradation Study: To confirm hydrolysis, perform a forced degradation study.[21][22] Expose your compound to mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and monitor the degradation profile.[6] This will help you identify the degradation products and understand the stability limits of your compound.

  • Solvent-Mediated Ring Opening:

    • Explanation: For certain classes of spirocycles, such as spiropyrans, polar protic solvents can facilitate the opening of one of the rings to form a more stable, often colored, merocyanine form.[9][10]

    • Troubleshooting Protocol:

      • UV-Vis Analysis: Monitor the UV-Vis spectrum of your solution. A change in color and the appearance of a new absorbance band at a longer wavelength can indicate ring-opening.

      • Solvent Polarity: Test the stability in a range of solvents with varying polarities to understand the relationship between solvent polarity and ring stability.[8]

Issue 2: Degradation of a Spirocyclic Compound in an Aprotic Solvent (e.g., DMSO, Acetonitrile)

Symptoms:

  • Gradual degradation observed over time, even in the absence of water.

  • Appearance of new peaks in mass spectrometry analysis, suggesting an increase in mass.

Possible Causes & Troubleshooting Steps:

  • Oxidation:

    • Explanation: Many organic compounds are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal impurities. DMSO itself can also be a source of oxidative degradation under certain conditions.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

      • Solvent Purity: Use high-purity, anhydrous solvents. Consider using freshly opened bottles of solvent.

      • Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

      • Forced Oxidation Study: To confirm oxidative degradation, treat your compound with a mild oxidizing agent like hydrogen peroxide (H2O2) and monitor for the formation of the same degradation products observed in your experiment.[6][7]

  • Photodegradation:

    • Explanation: Many complex organic molecules, including spirocycles, can absorb UV or visible light, leading to electronic excitation and subsequent degradation.[23]

    • Troubleshooting Protocol:

      • Light Protection: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[19]

      • Photostability Testing: Expose your compound to a controlled light source (as per ICH Q1B guidelines if in a drug development context) to assess its photostability.[5]

Data Summary: Solvent Properties and their Potential Impact on Spirocyclic Compound Stability
SolventTypeDielectric Constant (Approx.)Potential Stability Issues
WaterPolar Protic80Hydrolysis, Ring-opening
MethanolPolar Protic33Hydrolysis, Solvolysis
AcetonitrilePolar Aprotic37Generally more stable, potential for oxidation
DMSOPolar Aprotic47Generally more stable, potential for oxidation
DichloromethaneNonpolar Aprotic9Generally stable, check for trace acid
TolueneNonpolar Aprotic2Generally stable

This table provides a general guide. The actual stability of a specific spirocyclic compound will be highly dependent on its unique structure.

Section 3: Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol provides a framework for systematically evaluating the stability of your spirocyclic compound in a chosen solvent.

Materials:

  • Spirocyclic compound

  • High-purity solvents (e.g., HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a suitable column and detector[24][25]

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh your spirocyclic compound and prepare a stock solution of known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC/UPLC to determine the initial purity and peak area of the compound. This is your baseline.

  • Storage Conditions: Aliquot the stock solution into several vials and store them under different conditions:

    • Room temperature, exposed to light

    • Room temperature, protected from light

    • 4°C, protected from light

    • -20°C, protected from light

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), remove a vial from each storage condition, allow it to come to room temperature, and re-analyze by HPLC/UPLC.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 analysis. Calculate the percentage of the parent compound remaining and note the formation of any new peaks.

Diagram: Troubleshooting Workflow for Spirocyclic Compound Instability

Below is a logical workflow to diagnose and address stability issues.

Stability_Troubleshooting start Instability Observed (New Peaks / Loss of Parent) check_solvent What is the solvent type? start->check_solvent protic Protic (e.g., Water, MeOH) check_solvent->protic Protic aprotic Aprotic (e.g., DMSO, ACN) check_solvent->aprotic Aprotic check_ph Check & Control pH protic->check_ph check_atmosphere Store Under Inert Atmosphere aprotic->check_atmosphere change_solvent Switch to Aprotic Solvent check_ph->change_solvent lower_temp Lower Storage Temperature change_solvent->lower_temp hydrolysis_confirmed Hydrolysis Likely lower_temp->hydrolysis_confirmed protect_light Protect from Light check_atmosphere->protect_light check_purity Use High-Purity Solvent protect_light->check_purity oxidation_photolysis Oxidation or Photolysis Likely check_purity->oxidation_photolysis

Caption: A decision-making flowchart for troubleshooting the instability of spirocyclic compounds based on solvent type.

References

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • ResearchGate. (2022, March). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. Retrieved from [Link]

  • IJSR. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). 135. The formation and stability of spiro-compounds. Part XIV. The effect of the methylcyclohexane ring on the carbon tetrahedral angle. Retrieved from [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • RSC Publishing. (1923, January 1). XV.-The Formation and Stability of spiro-Compounds. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • ACS Applied Energy Materials. (2021, December 13). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • CliniSciences. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. Retrieved from [Link]

  • Scholars@Duke. (n.d.). Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Retrieved from [Link]

  • PMC - NIH. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • SpiroChem. (n.d.). Analytical Method Development. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Photochromism. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ACS Publications. (2026, January 19). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Retrieved from [Link]

  • RSC Publishing. (2021, June 21). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • TSI Journals. (n.d.). Analytical CHEMISTRY. Retrieved from [Link]

  • PubMed. (n.d.). Stability-indicating methods for quantitative determination of spironolactone using high-pressure liquid chromatography and blue tetrazolium reaction. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Polar Protic Solvents in Chemical Reactions. Retrieved from [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Restore. (n.d.). Laboratory Storage Ideas for Equipment, Chemicals & Samples. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • ACS Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]

  • Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability. Retrieved from [Link]

  • Storemasta Blog. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation for Diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of these complex scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical catalytic hydrogenation step. Our goal is to equip you with the knowledge to enhance reaction efficiency, yield, and purity.

Troubleshooting Guide: Overcoming Common Hurdles in Catalytic Hydrogenation

This section addresses specific issues that may arise during the catalytic hydrogenation for the synthesis of diazaspiro[5.5]undecanes, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low or No Conversion 1. Catalyst Inactivity: The catalyst may be old, oxidized, or poisoned from previous use. 2. Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, thiols, thioethers) can deactivate the catalyst.[1] 3. Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient to drive the reaction.[1] 4. Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting contact with the catalyst. 5. Sub-optimal Temperature: The reaction may require thermal energy to overcome the activation barrier.1. Use a fresh batch of catalyst. For challenging reductions, consider a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[2] 2. Purify the substrate and ensure high-purity solvents and hydrogen. If poisoning is suspected, filter off the old catalyst and add a fresh batch to the filtrate.[1] 3. Increase the hydrogen pressure using a high-pressure reactor, such as a Parr shaker.[2] 4. Try a different solvent or a solvent mixture to improve solubility. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and acetic acid.[2] 5. Gently heat the reaction mixture. A combination of increased temperature and pressure with a more active catalyst can be effective.[2]
Incomplete Reaction or Stalling 1. Product Inhibition/Poisoning: The product itself or a reaction intermediate may be poisoning the catalyst.[2] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 3. Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the substrate, hydrogen, and catalyst.1. If product inhibition is suspected, try to remove the product as it forms (if feasible) or use a higher catalyst loading from the start. 2. A general starting point is 10% (w/w) catalyst loading.[2] Consider increasing this for difficult substrates. 3. Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate hydrogen dissolution in the solvent.[2]
Formation of Side Products/Low Selectivity 1. Over-reduction: Other functional groups in the molecule may be reduced under the reaction conditions. 2. Hydrogenolysis: Unwanted cleavage of C-N or C-O bonds can occur, especially with benzyl or Cbz protecting groups.[3] 3. Incomplete Cyclization: For syntheses involving reductive cyclization, the intermediate may not fully cyclize to the desired diazaspiro[5.5]undecane core.1. Screen different catalysts. For instance, Pd/C is generally less prone to over-reduction than PtO₂. Adjusting temperature and pressure can also improve selectivity. 2. Palladium on carbon (Pd/C) is a commonly used catalyst for hydrogenolysis.[3] To avoid unwanted debenzylation, consider alternative catalysts or protecting groups. 3. The choice of solvent can be critical. For example, using methanolic ammonia can promote the desired cyclization in the synthesis of N-alkylbis(3-aminopropyl)amines, precursors to some diazaspiro compounds.[3]
Difficulty in Catalyst Filtration 1. Fine Catalyst Particles: Some catalysts, particularly Raney Nickel, can be very fine and difficult to filter. 2. Pyrophoric Nature of Catalyst: Dry palladium on carbon can be pyrophoric and ignite in the presence of air and residual hydrogen.[4][5]1. Filter the reaction mixture through a pad of Celite® to effectively remove fine catalyst particles.[1] 2. Safety First: Before filtration, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon to remove all hydrogen.[4] Keep the catalyst and Celite pad wet with solvent during filtration to prevent ignition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the catalytic hydrogenation synthesis of diazaspiro[5.5]undecanes?

A common synthetic route involves the catalytic hydrogenation of dinitrile precursors, such as N-alkylbis(cyanoethyl)amines, which upon reduction and subsequent cyclization can form the diazaspiro[5.5]undecane core.[3][6] Another approach involves the reductive cyclization of precursors containing imine functionalities.[3]

Q2: Which catalyst is the best choice for my reaction?

The optimal catalyst depends on the specific substrate and desired outcome.

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the reduction of various functional groups and for hydrogenolysis of protecting groups like benzyl ethers and Cbz amines.[3]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Generally more active than palladium catalysts and can be used for the hydrogenation of aromatic rings.[1]

  • Raney Nickel (Raney Ni): A cost-effective catalyst often used for the hydrogenation of nitriles and other nitrogen-containing compounds.[3] It is particularly effective in methanolic ammonia for the synthesis of diamines from dinitriles.[3]

  • Pearlmann's Catalyst (Pd(OH)₂/C): A more active form of palladium catalyst, often effective when other palladium catalysts fail.[2]

Q3: How do I choose the right solvent for my hydrogenation reaction?

Polar solvents like methanol, ethanol, and ethyl acetate are commonly used.[2] Acetic acid can be a good choice when hydrogenating substrates with amine groups, as protonation of the nitrogen can facilitate the reaction.[2] For reactions involving cyclization, the solvent system can be crucial in promoting the desired intramolecular reaction.[3] The solubility of the starting material is a key consideration.

Q4: My reaction is not working even after trying different catalysts and conditions. What else can I do?

If standard troubleshooting fails, consider the possibility of a fundamental issue with the substrate. Certain functional groups in close proximity to the reaction site can sterically hinder the reaction or electronically deactivate the substrate. In such cases, a redesign of the synthetic route with a different protecting group strategy might be necessary.[2]

Q5: What are the key safety precautions for catalytic hydrogenation?

  • Hydrogen Flammability: Hydrogen gas is highly flammable and forms explosive mixtures with air. Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.

  • Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can be pyrophoric, especially when dry.[4][5] Handle them with care, and never allow them to come into contact with air when dry.

  • Proper Purging: Before introducing hydrogen, purge the reaction vessel with an inert gas (nitrogen or argon) to remove air. After the reaction, purge again with an inert gas to remove excess hydrogen before opening the vessel.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Dinitrile Precursor

This protocol outlines a general procedure for the synthesis of a diamine precursor to a diazaspiro[5.5]undecane via the hydrogenation of a dinitrile.

  • Reaction Setup:

    • To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add the dinitrile substrate.

    • Carefully add the chosen catalyst (e.g., Raney Nickel or Pd/C) under a stream of inert gas. A typical catalyst loading is 10-20% by weight relative to the substrate.

    • Add the solvent (e.g., methanol saturated with ammonia).[3]

  • Hydrogenation:

    • Seal the vessel and purge several times with nitrogen, followed by several purges with hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).[3]

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) and monitor the hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (as determined by TLC, GC, or LC-MS), cool the vessel to room temperature.

    • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by distillation or crystallization, if necessary.

Visualizing the Workflow

Troubleshooting Logic for Failed Hydrogenation

TroubleshootingWorkflow Start Reaction Failed (Low/No Conversion) CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckCatalyst->CheckCatalyst CheckPurity Check Substrate/Solvent Purity CheckCatalyst->CheckPurity Catalyst is fresh/active CheckPurity->CheckPurity CheckConditions Optimize Reaction Conditions CheckPurity->CheckConditions Substrate/Solvent are pure CheckConditions->CheckConditions Success Successful Reaction CheckConditions->Success Optimization successful Redesign Consider Synthetic Redesign CheckConditions->Redesign Optimization fails

Caption: A decision-making workflow for troubleshooting failed catalytic hydrogenation reactions.

References

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?[Link]

  • WordPress. Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]

  • ResearchGate. (2025, August 6). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • SciSpace. (2014, June 27). Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex. [Link]

  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]

  • PubMed Central. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

  • ResearchGate. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

  • Catalysis Science & Technology (RSC Publishing). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]

  • ResearchGate. Hydrogenation of N‐heterocycles. [Link]

  • Sci-Hub. Spiro-compounds, synthesis and catalytic dehydrogenation of substituted spiro[3][3] undecanes. [Link]

  • Research Collection, ETH Zurich. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. [Link]

  • RSC Publishing. Quantitative evaluation of H-donating abilities of C(sp3)–H bonds of nitrogen-containing heterocycles in hydrogen atom transfer reaction. [Link]

  • Semantic Scholar. Hydrogenation of nitriles and imines for hydrogen storage. [Link]

  • PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • ResearchGate. (2025, August 9). Metal-Free Hydrogenation of N-Based Heterocycles. [Link]

  • National Institutes of Health (NIH). Enhanced hydrogenation catalyst synthesized by Desulfovibrio desulfuricans exposed to a radio frequency magnetic field. [Link]

  • PubMed. (2025, November 26). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. [Link]

  • MDPI. (2023, May 22). Synthesis of Cationic[7],[3], and[8]Azahelicenes with Extended π-Conjugated Systems. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • CHIMIA. With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. [Link]

  • ResearchGate. (2025, August 10). Asymmetric hydrogenation of cyclohexane-1,2-dione over cinchonidine-modified platinum. [Link]

Sources

Validation & Comparative

The Ascendancy of Rigid Scaffolding: A Comparative Guide to Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate and Other PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new paradigm in therapeutics, shifting the focus from protein inhibition to outright elimination. These heterobifunctional molecules are master orchestrators, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase to trigger the cell's own ubiquitin-proteasome system for degradation.[1][2] A PROTAC's success hinges on the delicate interplay of its three components: a warhead for the POI, a ligand for the E3 ligase, and the chemical linker that tethers them.

Historically viewed as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties.[1][3][4] Its length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of productive degradation.[2][3] While early PROTAC designs heavily relied on flexible polyethylene glycol (PEG) and alkyl chains for their synthetic tractability, the field is rapidly evolving.[1][5] There is a decisive shift towards more sophisticated, rigid linkers designed to overcome the limitations of their flexible counterparts, such as poor metabolic stability and unfavorable physicochemical properties.

This guide provides an in-depth comparison of a prominent rigid linker scaffold, represented by Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate , against the conventional flexible linkers. While direct literature on this exact benzyl carboxylate derivative is sparse, the underlying diazaspiro[5.5]undecane core is a privileged heterocyclic structure increasingly employed in medicinal chemistry and has been successfully incorporated into highly potent PROTACs.[3][6] We will dissect the causal relationships between linker architecture and performance, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for rational PROTAC design.

The PROTAC Mechanism of Action

Before delving into linker specifics, it is crucial to understand the signaling pathway hijacked by PROTACs. The process is a catalytic cycle that leverages the cell's natural protein disposal machinery.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conventional Flexible Linkers: The Workhorses of Early PROTAC Design

The most prevalent linker motifs in published literature are PEG and alkyl chains, accounting for approximately 55% and 30% of linkers, respectively.[1][5] Their popularity stems from several key advantages.

Polyethylene Glycol (PEG) Linkers

PEG linkers, composed of repeating ethylene glycol units, are hydrophilic and have been a mainstay in PROTAC development.

  • Advantages:

    • Improved Solubility: The hydrophilic nature of PEG can enhance the aqueous solubility of the often large and greasy PROTAC molecule, which is beneficial for administration and bioavailability.[4][7][8]

    • Favorable Conformations: PEG linkers can induce folded or "chameleonic" conformations that shield polar surface areas, potentially enhancing cell permeability despite their hydrophilicity.[8]

    • Synthetic Accessibility: A wide range of bifunctional PEG linkers are commercially available, facilitating the rapid synthesis of PROTAC libraries with varying lengths.[1]

  • Disadvantages:

    • Metabolic Instability: The ether linkages in PEG chains are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to a short in-vivo half-life and rapid clearance.[9]

    • Excessive Flexibility: High conformational flexibility can result in an entropic penalty upon binding to form the ternary complex, potentially reducing its stability and overall degradation efficiency.[9]

Alkyl Linkers

Simple hydrocarbon chains offer a straightforward approach to connecting the two ends of a PROTAC.

  • Advantages:

    • Metabolic Stability: Lacking the vulnerable ether bonds of PEG, alkyl chains generally possess greater metabolic stability.[8]

    • Synthetic Simplicity: Alkyl chains are synthetically simple and readily available.

  • Disadvantages:

    • Poor Solubility: Their hydrophobicity can significantly decrease the aqueous solubility of the resulting PROTAC, posing challenges for formulation and creating a risk of compound aggregation.[3]

    • Non-specific Binding: The lipophilic nature of alkyl linkers can lead to increased non-specific protein and lipid binding, potentially causing off-target effects and poor pharmacokinetic profiles.[8]

The Rise of Rigid Linkers: The Case for the Diazaspiro[5.5]undecane Scaffold

To overcome the limitations of flexible linkers, researchers are increasingly turning to rigid scaffolds. These include structures incorporating aromatic rings, piperazine/piperidine moieties, and spirocycles like diazaspiro[5.5]undecane.[1][3][5] The core principle is that reducing conformational flexibility can pre-organize the PROTAC into a bioactive conformation, thereby lowering the entropic cost of forming the ternary complex.[1]

While "this compound" is a specific chemical entity, its parent scaffold, diazaspiro[5.5]undecane , provides a compelling example of a rigid linker's potential. This is best illustrated by the highly potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrader, FIP22 , which utilizes a 3,9-dimethyl-3,9-diazaspiro[5.5]undecane linker.[10]

  • Advantages of Diazaspiro[5.5]undecane and Other Rigid Linkers:

    • Enhanced Metabolic Stability: Rigidifying the linker, particularly with saturated heterocyclic systems, can shield it from metabolic enzymes. The IRAK4 degrader FIP22, which incorporates a diazaspiro[5.5]undecane linker, demonstrated a remarkable 180-fold longer metabolic half-life compared to its lead compound, DE5.[11][12]

    • Improved Potency: By reducing the entropic penalty and locking the PROTAC in a more productive orientation, rigid linkers can lead to significantly enhanced degradation potency. FIP22 degrades IRAK4 with a DC50 of just 3.2 nM, a 115-fold improvement over the lead compound.[12][13]

    • Favorable Physicochemical Properties: The incorporation of polar, saturated heterocycles like piperidine or piperazine (which form the diazaspiro[5.5]undecane core) can improve solubility and reduce lipophilicity compared to purely alkyl linkers, striking a better balance for oral bioavailability.[14][15]

    • Novel IP Space: Moving away from common PEG and alkyl chains allows for the generation of novel intellectual property.

  • Disadvantages and Design Considerations:

    • Synthetic Complexity: The synthesis of rigid, spirocyclic linkers is generally more complex and costly than that of simple flexible chains.

    • Risk of Misfit: While rigidity can be an advantage, an incorrectly designed rigid linker may lock the PROTAC into a conformation that is unable to form a productive ternary complex, completely abolishing activity.[1] Therefore, structural biology or computational modeling is often crucial to guide the design of rigid linkers.[14]

Performance Comparison: A Data-Driven Analysis

FeatureFlexible Linkers (PEG & Alkyl Chains)Rigid Linker (diazaspiro[5.5]undecane) - FIP22 Case Study
Degradation Potency (DC50) Highly variable, typically in the nanomolar to micromolar range. Dependent on optimal length and composition.[2]3.2 nM (in HEK293T cells) for IRAK4 degradation.[10][12] This represents a 115-fold improvement over its lead compound.[12][13]
Metabolic Stability PEG linkers are prone to oxidative metabolism. Alkyl chains are more stable but can have other liabilities.[9]180-fold longer half-life compared to the lead compound, demonstrating exceptional metabolic stability.[11][12]
Conformational Profile High flexibility, which can lead to an entropic penalty upon ternary complex formation.[9]Conformationally restricted. This pre-organization is believed to contribute to the high potency by reducing the entropic cost of binding.
Physicochemical Properties PEG improves solubility but can be metabolically weak. Alkyl chains are hydrophobic, often reducing solubility.[3][8]The diazaspiro core, composed of piperidine rings, can improve polarity and solubility over simple alkyl chains, contributing to better drug-like properties.[14][15]
Synthetic Accessibility High. Many bifunctional variants are commercially available.[1]Lower. Requires multi-step chemical synthesis.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data are described below. These are standardized methods in the field of targeted protein degradation.

Protocol 1: Determination of DC50 and Dmax via Western Blot

This is the gold-standard method for quantifying the extent of protein degradation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T for IRAK4 studies) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat cells with the PROTAC dilutions (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-IRAK4) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Express the protein levels as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log-concentration of the PROTAC.

    • Fit the data to a four-parameter variable slope non-linear regression curve to determine the DC50 (concentration at 50% degradation) and Dmax (the nadir of the curve, representing maximum degradation).

Western_Blot_Workflow A 1. Cell Plating & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Transfer (to PVDF) D->E F 6. Blocking & Antibody Incubation E->F G 7. ECL Detection & Imaging F->G H 8. Densitometry & Data Analysis (Normalize to Loading Control) G->H I 9. Curve Fitting (Calculate DC50 & Dmax) H->I

Caption: Experimental workflow for determining PROTAC efficacy.

Conclusion and Future Outlook

The evolution of PROTAC linkers from simple, flexible chains to complex, rigid scaffolds marks a significant advancement in the field of targeted protein degradation. While flexible PEG and alkyl linkers remain valuable tools, particularly in the early stages of discovery, their inherent drawbacks in terms of metabolic stability and suboptimal physicochemical properties are increasingly apparent.

The successful implementation of the rigid diazaspiro[5.5]undecane scaffold in the highly potent and metabolically stable IRAK4 degrader, FIP22, provides a compelling proof-of-concept for the advantages of this design strategy. By reducing conformational flexibility, such linkers can pre-organize the PROTAC into a bioactive conformation, leading to enhanced potency and superior drug-like properties. The inclusion of the benzyl carboxylate moiety on a 2,9-diazaspiro[5.5]undecane core would offer further vectors for chemical modification while maintaining the rigid spirocyclic framework.

The choice of linker is not a one-size-fits-all decision; it must be tailored to the specific POI and E3 ligase pair. However, the data strongly suggests that the exploration of rigid, three-dimensional scaffolds like diazaspiro[5.5]undecane is a highly promising avenue for developing the next generation of PROTAC therapeutics with improved efficacy and clinical potential. The future of rational PROTAC design will undoubtedly involve a synergistic combination of structural biology, computational modeling, and innovative synthetic chemistry to fully exploit the power of the linker.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • MedChemExpress. (n.d.). FIP22 | IRAK4 PROTAC Degrader.
  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of PROTACs with PEG Linkers.
  • Zaytsev, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • American Chemical Society. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-347.
  • Nunes, J. J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1081–1085.
  • BenchChem. (2025). Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers.
  • Fan, Y., et al. (2025). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.
  • Fan, Y., et al. (2025).
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • Petracca, V., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Molecules, 27(15), 4991.
  • Zaytsev, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(20), 1835-1849.
  • Fan, Y., et al. (2025).
  • Zhang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1533–1539.
  • Technology Networks. (2021, December 10). Summary of PROTAC Degraders in Clinical Trials.
  • Kassi, J.-N. M., & Taylor, R. J. K. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1584–1625.
  • Kokh, D. B., et al. (2024).
  • Di Palma, F., et al. (2025). Characterizing the conformational ensemble of PROTAC degraders in solutions via atomistic simulations.
  • Galdeano, C., & Pérez-Benito, L. (2022). Are we ready to design oral PROTACs®?. RSC Medicinal Chemistry, 13(8), 920-930.

Sources

A Senior Application Scientist's Guide to Linker Selection in PROTACs: A Comparative Analysis of Flexible vs. Rigid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Master Architect of PROTAC Efficacy

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, transforming undruggable targets into tractable ones.[1] These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2][] A PROTAC is composed of three elements: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that tethers them.[4][5] While the warhead and anchor provide the binding specificity, the linker is far from a passive spacer; it is the master architect that dictates the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), thereby profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[6][7]

Historically, linker design has been a largely empirical process, often involving the synthesis and screening of extensive libraries of molecules with varying linker lengths and compositions—a "trial and error" approach.[4][8] However, the field is rapidly evolving.[5] An increasing body of structural, computational, and experimental data now allows for a more rational design process.[9][10] This guide provides a comparative analysis of the two primary classes of PROTAC linkers—flexible and rigid—to equip researchers with the foundational knowledge and practical insights needed to make informed design choices.

The Core Dichotomy: Conformational Freedom vs. Pre-organization

The fundamental difference between flexible and rigid linkers lies in their conformational dynamics. This single property has cascading effects on every aspect of PROTAC performance, from ternary complex formation to in vivo behavior.

Flexible Linkers: The Explorers

Flexible linkers, most commonly composed of polyethylene glycol (PEG) or simple alkyl chains, possess a high number of rotatable bonds.[11][12] This grants them significant conformational freedom, allowing them to act as "explorers" that can sample a wide range of spatial arrangements to find a productive binding pose for the ternary complex.

Advantages:

  • Synthetic Tractability: Alkyl and PEG chains are readily available and synthetically easy to incorporate, facilitating the rapid generation of PROTAC libraries for initial screening.[7][11]

  • Enhanced Ternary Complex Sampling: Their flexibility can be advantageous in early-stage discovery when the optimal geometry for the ternary complex is unknown. The linker can adapt to facilitate the initial "handshake" between the POI and the E3 ligase.[13]

Disadvantages:

  • Entropic Penalty: The high conformational freedom comes at a cost. Upon binding and forming the ternary complex, the flexible linker becomes constrained, resulting in a significant entropic penalty that can decrease the stability of the complex.[4]

  • Suboptimal Physicochemical Properties: Long, flexible linkers, particularly hydrophobic alkyl chains, can increase lipophilicity and molecular weight beyond favorable "drug-like" space, leading to poor solubility and cell permeability.[][4]

  • Metabolic Liability: Linear alkyl and ether chains can be susceptible to oxidative metabolism, potentially leading to poor pharmacokinetic profiles.[4][14]

Rigid Linkers: The Precision Instruments

Rigid linkers incorporate structural motifs that restrict conformational freedom, such as heterocyclic scaffolds (e.g., piperazine, piperidine), alkynes, or aromatic rings.[4][] This pre-organizes the PROTAC into a more defined conformation, acting as a "precision instrument" to lock in a specific, productive geometry.

Advantages:

  • Reduced Entropic Cost: By constraining the PROTAC's conformation, a rigid linker minimizes the entropic penalty upon ternary complex formation, which can lead to more stable and long-lived complexes.[13]

  • Improved Physicochemical Properties: The incorporation of rigid, polar motifs like piperazine can improve aqueous solubility and reduce lipophilicity compared to long alkyl chains.[4][16] Rigidifying the linker can also lead to folded conformations that mask polar surface area, thereby improving cell permeability.[17][18]

  • Enhanced Stability and Selectivity: A well-designed rigid linker can enforce an optimal orientation that maximizes favorable protein-protein interactions between the POI and E3 ligase, enhancing both degradation potency and selectivity for the target protein over isoforms.[13][19]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more complex and resource-intensive than for those with simple flexible linkers.[11]

  • Risk of Mismatched Geometry: If the pre-organized conformation of the rigid linker is not compatible with a productive ternary complex, it can completely abolish degradation activity. There is less room for error compared to a flexible linker.[16][17]

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Warhead Linker E3 Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligand Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Comparative Analysis: Performance Metrics and Experimental Data

The choice between a flexible and rigid linker directly impacts key performance metrics. The optimal choice is highly dependent on the specific POI-E3 ligase pair.[4]

Ternary Complex Formation and Stability

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The linker's role here is to correctly orient the two proteins to enable productive ubiquitination.

  • Flexible Linkers: The conformational adaptability of flexible linkers can facilitate initial complex formation. However, this flexibility can sometimes lead to multiple, non-productive binding modes. The energy gained from new protein-protein interactions within the complex may be offset by the entropic cost of restricting the linker's movement.[4]

  • Rigid Linkers: A well-designed rigid linker can enforce a single, highly stable conformation that maximizes favorable protein-protein interactions (positive cooperativity), leading to a more stable ternary complex.[13] However, excessive rigidity can also prevent the necessary conformational adjustments required for the complex to form.[17] A recent study on H-PGDS degraders found that the most rigid PROTAC derivative showed higher intracellular accumulation but formed the least stable ternary complex, highlighting a critical trade-off.[17][20]

Degradation Efficacy (DC₅₀ and Dₘₐₓ)

Degradation efficacy is quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).

  • Flexible Linkers: The most common flexible linkers are PEG and alkyl chains.[4] While synthetically convenient, their impact on efficacy can be unpredictable. For CRBN-based PROTACs targeting BRD4, researchers found that intermediate-length PEG linkers (1-2 units) were less potent than shorter or longer linkers (0, 4-5 units), a non-linear relationship not observed in a corresponding VHL-based series.[4] This underscores that the optimal linker length and composition must be empirically determined for each specific system.

  • Rigid Linkers: Introducing rigidity can dramatically improve potency. For example, replacing a flexible amine linkage with a rigid ethynyl group in a BET degrader led to a 3- to 6-fold increase in cellular activity in some cell lines.[4] Similarly, incorporating rigid piperazine/pyrimidine moieties into a linker for a RIPK2 degrader significantly improved solubility and potency.[16]

Table 1: Comparative Degradation Data for Flexible vs. Rigid Linkers

PROTAC SystemLinker Type & ModificationKey FindingReference
BET Degraders Flexible (Alkyl chain) vs. Rigid (Ethynyl group)Replacing a flexible amine with a rigid ethynyl group increased potency 3- to 6-fold in certain cell lines.[4]
AR Degraders Flexible (PEG/Alkyl) vs. Rigid (Pyridine/di-piperidine motif)A highly rigid linker induced potent AR depletion (DC₅₀ < 1 nM) and improved pharmacokinetic properties.[4]
IRAK4 Degraders Flexible (Aliphatic alkyl) vs. Rigid (Spirocyclic pyridine)Spirocyclic linker increased rigidity, improved solubility, and doubled degradation activity (DC₅₀).[17]
H-PGDS Degraders Flexible (Methylene) vs. Rigid (Spirocyclic)The most rigid PROTAC had higher cell accumulation but formed the least stable ternary complex.[17][20]
Selectivity

PROTACs can achieve selectivity beyond that of the parent warhead by exploiting unique protein surfaces available only in the ternary complex.[1]

  • Flexible Linkers: Linker length modulation with flexible chains can impart selectivity. A lapatinib-based PROTAC with a certain length PEG linker degraded both EGFR and HER2. Extending the linker by a single ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[4]

  • Rigid Linkers: The defined geometry of rigid linkers can be exploited to achieve high selectivity. By enforcing a conformation that is only compatible with the intended target, off-target degradation can be minimized. The precise orientation can favor interactions with specific residues on the target protein while clashing with residues on closely related proteins.

Pharmacokinetic (PK) Properties

A PROTAC's large size places it "beyond the rule-of-five," making properties like cell permeability and metabolic stability critical challenges.[4][18]

  • Flexible Linkers: While PEG linkers can improve aqueous solubility, both PEG and alkyl chains can be metabolically labile.[4][11] Furthermore, their extended, floppy nature can lead to a high polar surface area (PSA), which hinders passive cell permeability.[18]

  • Rigid Linkers: Rigidification is a key strategy to improve PK properties. Rigid linkers can promote intramolecular hydrogen bonding, allowing the PROTAC to adopt a more compact, "chameleonic" conformation in the nonpolar environment of the cell membrane.[18] This folded state effectively reduces the molecule's PSA, enhancing permeability.[18] Comparative studies have shown that at matched lipophilicity, alkyl-linked degraders (a more rigid option than PEG) outperform PEGylated versions in permeability assays.[]

Visualizing Linker Effects on Ternary Complex Formation

Linker_Comparison cluster_flex Flexible Linker (e.g., PEG) cluster_rigid Rigid Linker (e.g., Piperazine) POI_F POI PROTAC_F PROTAC (High Conformational Freedom) POI_F->PROTAC_F E3_F E3 Ligase E3_F->PROTAC_F Unproductive_F Unproductive Complex (High Entropic Cost) PROTAC_F->Unproductive_F Samples multiple conformations Productive_F Productive Complex (Lower Stability) PROTAC_F->Productive_F Finds productive conformation POI_R POI PROTAC_R PROTAC (Pre-organized Conformation) POI_R->PROTAC_R E3_R E3 Ligase E3_R->PROTAC_R Productive_R Productive Complex (Low Entropic Cost, Higher Stability) PROTAC_R->Productive_R Enforces specific geometry

Caption: Comparison of how flexible and rigid linkers mediate ternary complex formation.

Experimental Protocols: A Self-Validating Approach

To rigorously compare flexible and rigid linkers, a systematic experimental workflow is essential. Each step should include controls to ensure data integrity.

Protocol 1: Cellular Degradation Assay (Western Blot)

This is the foundational experiment to determine if a PROTAC induces degradation of the target protein.

Objective: To measure the reduction in POI levels after treating cells with the PROTAC.

Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., one that endogenously expresses the POI and the E3 ligase) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTACs (both flexible and rigid linker variants). Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Lysis: Wash cells with cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the data to determine DC₅₀ and Dₘₐₓ values.

Self-Validation Controls:

  • Negative Control PROTAC: Synthesize a version of the PROTAC where the E3 ligase ligand is epimerized or otherwise inactivated. This should not induce degradation.

  • Proteasome Inhibitor Co-treatment: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). This should rescue the degradation of the POI, confirming the degradation is proteasome-dependent.

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding kinetics and cooperativity of ternary complex formation.

Objective: To determine if the PROTAC induces a cooperative interaction between the POI and the E3 ligase complex.

Methodology:

  • Immobilization: Immobilize a biotinylated version of the E3 ligase complex (e.g., VHL/ElonginB/ElonginC) onto a streptavidin-coated SPR sensor chip.

  • Binary Affinity Measurement (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3-functionalized surface to determine the binary binding affinity (Kᴅ).

  • Binary Affinity Measurement (PROTAC to POI): In a separate experiment (or using a different flow cell), measure the binary affinity of the PROTAC for the POI in solution.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity of the POI to the E3-PROTAC binary complex. Cooperativity (α) is calculated as the ratio of the Kᴅ of the POI for the E3-PROTAC complex to the Kᴅ of the POI for the E3 ligase alone. An α value > 1 indicates positive cooperativity.

Self-Validation Controls:

  • Run the experiment with the POI alone to measure its (ideally non-existent) binding to the E3 ligase.

  • Use the negative control PROTAC from Protocol 1; it should fail to promote a stable ternary complex.

Visualizing the Linker Optimization Workflow

Workflow Start Define POI and E3 Ligase Screen Initial Screen: Synthesize Library with Flexible Linkers (e.g., PEG/Alkyl of varying lengths) Start->Screen Deg_Assay1 Cellular Degradation Assay (Western Blot / HiBiT) Screen->Deg_Assay1 Hit_ID Identify 'Hit' Linker Lengths (Active Degraders) Deg_Assay1->Hit_ID Hit_ID->Screen Inactive, Resynthesize Optimization Lead Optimization: Synthesize Analogs with Rigid Linkers (Piperazine, Alkynes, etc.) around 'Hit' Length Hit_ID->Optimization Active Deg_Assay2 Comparative Degradation Assays (DC50, Dmax) Optimization->Deg_Assay2 Ternary_Assay Biophysical Assays (SPR, ITC) Assess Ternary Complex Stability and Cooperativity Deg_Assay2->Ternary_Assay PK_Assay Pharmacokinetic Profiling (Permeability, Metabolic Stability) Ternary_Assay->PK_Assay Lead_Select Select Lead Candidate (Optimal Balance of Potency & Properties) PK_Assay->Lead_Select End In Vivo Studies Lead_Select->End

Caption: A typical experimental workflow for PROTAC linker design and optimization.

Conclusion and Future Outlook

The choice between a flexible and rigid linker is not a simple one; it is a strategic decision that involves a trade-off between synthetic accessibility, conformational sampling, ternary complex stability, and pharmacokinetic properties.[17] The current paradigm often involves using flexible linkers for initial library screening to identify a promising range of linker lengths, followed by a lead optimization phase where rigidity is systematically introduced to enhance potency, selectivity, and drug-like properties.[11][12]

The future of linker design will be increasingly driven by computational and structural biology.[4][9] Molecular dynamics simulations can predict the conformational preferences of linkers and model the stability of ternary complexes, reducing the reliance on empirical screening.[10][21] As more high-resolution crystal and cryo-EM structures of ternary complexes become available, the rational design of linkers with optimal vectors and rigidity will become more precise, accelerating the development of the next generation of potent and selective protein-degrading therapeutics.

References
  • Schrödinger. Computational tools for PROTAC design and optimization. [Link]

  • CD ComputaBio. PROTAC Linker Design and Optimization. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Gasparyan, H., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Weerakoon, H. T., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Xie, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Demizu, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. [Link]

  • Belcher, B. P., et al. (2022). Target and tissue selectivity of PROTAC degraders. Chemical Society Reviews. [Link]

  • University of Bath. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • IEEE Xplore. (2025). Optimizing PROTAC Design: A Novel Approach Using Exposure Scores for Linker Site Selection. [Link]

  • RSC Publishing. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]

  • Gabizon, R., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • ACS Publications. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. [Link]

  • ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. [Link]

  • Cyrus, K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. [Link]

  • Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. [Link]

  • ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. [Link]

  • ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. [Link]

Sources

The Spirocyclic Enigma: A Comparative Guide to the Structure-Activity Relationship of 1,9-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that offer three-dimensional complexity and tunable pharmacophoric features is perpetual. Among these, the 1,9-diazaspiro[5.5]undecane framework has emerged as a privileged heterocyclic motif, demonstrating significant potential across a spectrum of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,9-diazaspiro[5.5]undecane derivatives, offering a comparative overview of their performance as inhibitors of acetyl-CoA carboxylase (ACC) and as orexin receptor antagonists. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data, and provide detailed, actionable protocols for their synthesis and evaluation.

The 1,9-Diazaspiro[5.5]undecane Core: A Scaffold of Opportunity

The 1,9-diazaspiro[5.5]undecane scaffold is a dipiperidine system spiro-fused at the 2-position of one ring and the 4-position of the other.[1] This unique arrangement imparts a rigid, three-dimensional geometry that can be exploited for precise interactions with biological targets. The majority of biologically active derivatives feature substituents at the N1 and/or N9 positions, with fusion of an aromatic ring at positions 4 and 5 and the presence of a carbonyl group at position 2 being common structural motifs.[1]

Comparative SAR Analysis: Unlocking Potency and Selectivity

The versatility of the 1,9-diazaspiro[5.5]undecane scaffold is evident in its application to diverse biological targets. Here, we compare the SAR of its derivatives in two distinct and therapeutically relevant areas: metabolic disorders (ACC inhibition) and neuroscience (orexin receptor antagonism).

Acetyl-CoA Carboxylase (ACC) Inhibition: A Key to Metabolic Regulation

ACC is a critical enzyme in fatty acid synthesis and oxidation, making it an attractive target for the treatment of metabolic diseases such as obesity and diabetes. Several 1,9-diazaspiro[5.5]undecane derivatives have been identified as potent ACC inhibitors.

A significant body of work has explored 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones.[1] A general trend observed is that potent dual inhibition of ACC1 and ACC2 is often achieved.[1] The substituent at the N9 position plays a crucial role in determining potency.

Table 1: SAR of 1,9-Diazaspiro[5.5]undecane Derivatives as ACC Inhibitors

Compound IDR1 (N1-substituent)R9 (N9-substituent)ACC1 IC50 (nM)ACC2 IC50 (nM)
1a HArylquinoline67-
1g HBicyclic fused heteroaryl73
1h HBicyclic fused heteroaryl115
1k HBicyclic fused heteroaryl14 (hACC1)3 (hACC2)

Data compiled from a review by I. V. Borovlev et al. (2017).[1]

Key SAR Insights for ACC Inhibition:

  • N9-Substituent: Aroyl groups containing bicyclic fused heteroaryl moieties at the N9 position have been shown to yield highly potent ACC inhibitors, with IC50 values in the low nanomolar range.[1]

  • N1-Substituent: Introduction of substituents at the N1 position has been explored to improve pharmacokinetic properties such as permeability (Papp). However, this often leads to a significant loss of ACC inhibitory activity.[1]

  • Pyrazole Moiety: The nature of the substituent on the fused pyrazole ring also influences activity. For instance, increasing the bulk of the substituent at the N2 position of the pyrazole can improve potency, but may negatively impact metabolic stability (e.g., increased human liver microsomal clearance).[1]

Logical Relationship Diagram: SAR of ACC Inhibitors

SAR_ACC cluster_scaffold 1,9-Diazaspiro[5.5]undecane Core cluster_mods Structural Modifications cluster_effects Biological Effects Core 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-one N9_Sub N9-Substituent (Aroyl with bicyclic heteroaryl) Core->N9_Sub Modification N1_Sub N1-Substituent Core->N1_Sub Modification Pyrazole_Sub Pyrazole N2-Substituent (Bulk) Core->Pyrazole_Sub Modification Potency Increased Potency (Low nM IC50) N9_Sub->Potency Permeability Improved Permeability (Papp) N1_Sub->Permeability Activity_Loss Loss of Activity N1_Sub->Activity_Loss Pyrazole_Sub->Potency Metabolic_Stability Decreased Metabolic Stability (Increased HLM clearance) Pyrazole_Sub->Metabolic_Stability

Caption: SAR of 1,9-diazaspiro[5.5]undecane-based ACC inhibitors.

Orexin Receptor Antagonism: Modulating the Sleep-Wake Cycle

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a pivotal role in regulating sleep and wakefulness. Dual orexin receptor antagonists (DORAs) have emerged as a novel class of therapeutics for insomnia.

The 1,9-diazaspiro[5.5]undecan-2-one scaffold has been successfully employed in the development of potent orexin receptor antagonists.

Table 2: SAR of 1,9-Diazaspiro[5.5]undecane Derivatives as Orexin Receptor Antagonists

Compound IDR1 (N1-substituent)R9 (N9-substituent)OX1R Ki (nM)OX2R Ki (nM)
6a Benzyl2-Chloroquinoxaline130180
6b 2,5-Dimethylbenzyl2-Chloroquinoxaline1014

Data from a study by Hoyer et al. as cited in a review by I. V. Borovlev et al. (2017).[1]

Key SAR Insights for Orexin Receptor Antagonism:

  • N1-Substituent: Small substituents on the N1-benzyl group, such as methyl groups, can lead to a significant increase in potency at both OX1R and OX2R. For example, the introduction of two methyl groups in compound 6b resulted in a more than tenfold increase in inhibition compared to the unsubstituted benzyl analog 6a .[1]

  • N9-Substituent: The nature of the heterocyclic substituent at the N9 position is a critical determinant of activity.

Logical Relationship Diagram: SAR of Orexin Receptor Antagonists

SAR_Orexin cluster_scaffold 1,9-Diazaspiro[5.5]undecane Core cluster_mods Structural Modifications cluster_effects Biological Effects Core 1,9-diazaspiro[5.5]undecan-2-one N1_Sub N1-Benzyl Substituent (e.g., Methyl groups) Core->N1_Sub Modification Potency Increased Potency (>10-fold at OX1R/OX2R) N1_Sub->Potency

Caption: SAR of 1,9-diazaspiro[5.5]undecane-based orexin antagonists.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 1,9-diazaspiro[5.5]undecan-2-one derivative and for a common in vitro assay to determine biological activity.

Synthesis of a 1,9-Diazaspiro[5.5]undecan-2-one Derivative

The following protocol outlines a general synthetic route to 1,9-diazaspiro[5.5]undecan-2-one derivatives, which often serve as key intermediates.

Experimental Workflow: Synthesis

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Epoxidation (Corey-Chaykovsky reagent) Start->Step1 Step2 Ring Opening (with primary amine) Step1->Step2 Step3 Acylation (with α-chloroacetyl chloride) Step2->Step3 Step4 Intramolecular Cyclization (Base-mediated) Step3->Step4 Step5 Boc Deprotection (TFA or HCl) Step4->Step5 Step6 N9-Functionalization (Alkylation or Acylation) Step5->Step6 End Target 1,9-Diazaspiro[5.5]undecan-2-one Derivative Step6->End

Caption: General synthetic workflow for 1,9-diazaspiro[5.5]undecan-2-ones.

Step-by-Step Protocol:

  • Epoxidation of N-Boc-4-piperidone: To a solution of trimethylsulfoxonium iodide in anhydrous DMSO, add sodium hydride at 0°C. Stir the mixture for 30 minutes, then add a solution of N-Boc-4-piperidone in DMSO. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the epoxide.

  • Ring Opening: The epoxide is dissolved in an appropriate solvent (e.g., methanol) and treated with a primary amine (e.g., benzylamine). The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude amino alcohol is purified by column chromatography.

  • Acylation: The purified amino alcohol is dissolved in a suitable solvent like dichloromethane and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of an acylating agent (e.g., chloroacetyl chloride). The reaction is stirred at 0°C for 1 hour and then at room temperature for 2-3 hours. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated.

  • Intramolecular Cyclization: The acylated intermediate is dissolved in a solvent such as THF, and a base (e.g., sodium hydride) is added portion-wise at 0°C. The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the N-Boc protected 1,9-diazaspiro[5.5]undecan-2-one.

  • Boc Deprotection: The N-Boc protected intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield the deprotected spiro-lactam.

  • N9-Functionalization: The deprotected spiro-lactam is dissolved in a solvent like DMF, and a base such as potassium carbonate is added, followed by the addition of an appropriate alkylating or acylating agent. The reaction is stirred at room temperature or heated as required. After completion, the reaction is worked up by adding water and extracting the product with a suitable organic solvent. The product is then purified by column chromatography.

In Vitro Orexin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the orexin receptors.

Experimental Workflow: Orexin Receptor Binding Assay

Binding_Assay_Workflow Start Prepare Cell Membranes (Expressing OX1R or OX2R) Step1 Incubate Membranes with Radioligand (e.g., [3H]-EMPA) and Test Compound Start->Step1 Step2 Separate Bound and Free Radioligand (Rapid Filtration) Step1->Step2 Step3 Quantify Bound Radioactivity (Scintillation Counting) Step2->Step3 Step4 Data Analysis (Calculate IC50 and Ki values) Step3->Step4 End Determine Binding Affinity Step4->End

Caption: Workflow for an orexin receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human orexin 1 or orexin 2 receptor (e.g., CHO-K1 or HEK293) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • Radioligand (e.g., [³H]-EMPA for OX2R) at a fixed concentration (typically at or below its Kd).

    • Cell membranes.

    • For non-specific binding determination, a high concentration of a known non-labeled orexin receptor antagonist is added.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer.

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using a non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The 1,9-diazaspiro[5.5]undecane scaffold represents a highly versatile and privileged structure in medicinal chemistry. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in potency and selectivity against diverse biological targets. The provided experimental protocols offer a foundation for researchers to further explore the potential of this intriguing molecular framework. Future directions in this field will likely focus on the development of derivatives with improved pharmacokinetic profiles, the exploration of novel biological targets, and the application of computational methods to guide the rational design of next-generation 1,9-diazaspiro[5.5]undecane-based therapeutics.

References

  • Borovlev, I. V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

Sources

A Comparative Guide to Diazaspiro[5.5]undecane Scaffolds and Other Heterocyclic Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design and development, the selection of appropriate molecular scaffolds and linkers is paramount to achieving desired pharmacological and pharmacokinetic profiles. While traditional heterocyclic linkers such as piperidine, piperazine, and morpholine have been extensively utilized, there is a growing interest in more complex, three-dimensional structures. This guide provides an in-depth technical comparison of diazaspiro[5.5]undecane scaffolds with these conventional heterocyclic linkers, offering insights into their respective strengths and weaknesses, supported by experimental data and detailed methodologies.

The Evolving Landscape of Heterocyclic Linkers in Medicinal Chemistry

The role of a linker in a drug molecule extends far beyond simply connecting a pharmacophore to another moiety. It critically influences a compound's solubility, lipophilicity, metabolic stability, cell permeability, and conformational rigidity, all of which are determinants of its overall efficacy and safety. The choice of a linker can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Saturated heterocycles are frequently employed as linkers to introduce conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[1] This guide will delve into a comparative analysis of the well-established monocyclic linkers—piperidine, piperazine, and morpholine—and the increasingly popular spirocyclic diazaspiro[5.5]undecane scaffold.

Unveiling the Contenders: A Structural Overview

Diazaspiro[5.5]undecane: This spirocyclic scaffold is composed of two piperidine rings fused at a single carbon atom.[2] This unique arrangement imparts a high degree of three-dimensionality and conformational rigidity.[3] The presence of two nitrogen atoms offers multiple points for functionalization, allowing for fine-tuning of its physicochemical properties.

Piperidine: A six-membered saturated heterocycle containing a single nitrogen atom. It is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a basic center and a degree of rigidity.[4]

Piperazine: A six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4. The second nitrogen atom provides an additional site for substitution and can significantly influence the molecule's basicity and solubility.[5]

Morpholine: A six-membered saturated heterocycle containing both a nitrogen and an oxygen atom. The oxygen atom can act as a hydrogen bond acceptor and generally improves the aqueous solubility of the parent molecule.[6]

G cluster_0 Heterocyclic Linkers DSU Diazaspiro[5.5]undecane (Spirocyclic) Pip Piperidine (Monocyclic) DSU->Pip Comparison Point Piz Piperazine (Monocyclic) DSU->Piz Comparison Point Mor Morpholine (Monocyclic) DSU->Mor Comparison Point

Caption: Overview of the compared heterocyclic linkers.

Head-to-Head Comparison: Physicochemical and Pharmacological Properties

The choice of a linker has profound implications for a drug candidate's developability. Below is a comparative analysis of key properties, with supporting data where available. It is important to note that direct, side-by-side experimental comparisons under identical conditions are not always available in the literature. Therefore, this analysis synthesizes data from various studies to provide a comprehensive overview.

Conformational Rigidity and Three-Dimensionality

Spirocyclic scaffolds, such as diazaspiro[5.5]undecane, are inherently more rigid and possess a greater degree of three-dimensionality compared to their monocyclic counterparts.[3][7] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[8] The well-defined spatial orientation of substituents on a spirocyclic core can facilitate optimal interactions with the binding pocket.[7]

In contrast, while piperidine, piperazine, and morpholine introduce more rigidity than flexible alkyl chains, they still possess conformational flexibility, primarily through ring inversion (chair-boat interconversion).[9]

conformational_rigidity cluster_spiro Diazaspiro[5.5]undecane cluster_mono Monocyclic Linkers (Piperidine, Piperazine, Morpholine) a High Rigidity b Defined 3D Shape c Moderate Rigidity d Some Flexibility c->d

Caption: Conformational rigidity comparison.

Lipophilicity and Solubility

A molecule's lipophilicity (logP/logD) and aqueous solubility are critical for its absorption and distribution. Generally, increasing the sp3 character of a molecule, as is the case with spirocycles, can lead to decreased lipophilicity and improved solubility compared to flatter, more aromatic systems.[10]

  • Diazaspiro[5.5]undecane: The introduction of a diazaspiro[5.5]undecane scaffold can lead to improved aqueous solubility.[10] However, the overall lipophilicity will be highly dependent on the nature of the substituents on the nitrogen atoms.

  • Piperazine: The second nitrogen atom in piperazine can be protonated at physiological pH, which can significantly enhance aqueous solubility.[11] This makes piperazine a popular choice for improving the solubility of drug candidates.

  • Morpholine: The oxygen atom in the morpholine ring is a hydrogen bond acceptor and generally contributes to increased hydrophilicity and aqueous solubility.[6]

  • Piperidine: As a single basic amine, piperidine's contribution to solubility is generally less pronounced than that of piperazine, but it can still be protonated to enhance solubility.

Table 1: Comparative Physicochemical Properties of Heterocyclic Linkers

PropertyDiazaspiro[5.5]undecanePiperidinePiperazineMorpholine
Rigidity High[3]Moderate[1]Moderate[1]Moderate
3D Character High[7]ModerateModerateModerate
Solubility Generally Favorable[10]ModerateHigh (pH-dependent)[11]High[6]
pKa (approx.) 8-10 (depending on substitution)~11~9.8, ~5.6~8.4
Synthetic Accessibility More Complex[12][13]HighHighHigh
Metabolic Stability

Metabolic stability is a crucial parameter that determines the in vivo half-life of a drug. N-dealkylation is a common metabolic pathway for piperidine and piperazine derivatives.[14] The steric hindrance provided by the spirocyclic nature of diazaspiro[5.5]undecane may offer some protection against enzymatic degradation, potentially leading to improved metabolic stability.[15]

For instance, replacing a piperazine ring with a spirocyclic analogue has been shown to improve metabolic stability in certain contexts.[10] Similarly, the introduction of steric hindrance adjacent to a metabolically labile site is a known strategy to block metabolism.[15]

Synthetic Accessibility

Piperidine, piperazine, and morpholine are readily available and their chemistries are well-established, making them highly accessible building blocks in drug synthesis.[1] The synthesis of functionalized diazaspiro[5.5]undecane scaffolds is generally more complex and can require multi-step sequences.[12][13] However, various synthetic routes have been developed to access these scaffolds.[12][13]

Experimental Protocols for Comparative Evaluation

To objectively compare these linkers, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.

Protocol 1: Determination of Lipophilicity (logP/logD)

This protocol describes the shake-flask method, a standard technique for determining the partition coefficient (logP) and distribution coefficient (logD).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water or buffer)

  • Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water/PBS (typically a 1:1 volume ratio). The final concentration of the test compound should be in the linear range of the analytical method.

  • Securely cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Place the vials on a shaker and agitate for at least 30 minutes at room temperature to allow for partitioning equilibrium to be reached.

  • Centrifuge the vials at a sufficient speed and duration to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

  • Analyze the concentration of the test compound in each aliquot by HPLC.

  • Calculate the logP or logD using the following formula: logP (or logD) = log10 ([Compound]octanol / [Compound]aqueous)

Caption: Workflow for logP/logD determination.

Protocol 2: Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Donor and acceptor well plates

  • Test compound solutions in a suitable buffer

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Add the test compound solutions to the donor wells.

  • Add fresh buffer to the acceptor wells.

  • Assemble the PAMPA sandwich by placing the donor plate onto the acceptor plate.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) using the appropriate formula.

Protocol 3: Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound

  • Incubator/water bath at 37°C

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and buffer.

  • Pre-warm the reaction mixture and the NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the test compound to the reaction mixture, followed by the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Plot the natural logarithm of the percentage of compound remaining versus time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint).

Case Study: Diazaspiro[5.5]undecane as a Piperazine Bioisostere

A notable example of the application of diazaspiro[5.5]undecane scaffolds is their use as bioisosteres for the piperazine ring in the development of poly(ADP-ribose) polymerase inhibitors (PARPi). In a study examining the olaparib framework, the replacement of the piperazine moiety with various diazaspiro cores was investigated. The results indicated that a diazaspiro[5.5]undecane-based analogue exhibited potent PARP-1 inhibition (IC50 = 12.6 nM), demonstrating that the spirocyclic core can serve as a viable structural surrogate for the piperazine ring.[16] This study highlights the potential of scaffold hopping to diazaspiro systems to modulate pharmacological properties.

Conclusion and Future Perspectives

The selection of a heterocyclic linker is a critical decision in the drug discovery process. While piperidine, piperazine, and morpholine remain valuable and widely used scaffolds, diazaspiro[5.5]undecane and other spirocyclic systems offer compelling advantages in terms of three-dimensionality and conformational rigidity.[3][7] These features can lead to improved potency, selectivity, and pharmacokinetic properties.[10]

The primary trade-off often lies in synthetic accessibility, with spirocyclic systems generally requiring more complex synthetic routes. However, as synthetic methodologies advance, the accessibility of these complex scaffolds is improving.

Ultimately, the optimal choice of linker is context-dependent and requires careful consideration of the specific drug target and the desired physicochemical properties of the final compound. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker strategies, enabling researchers to make data-driven decisions in their drug discovery programs. The continued exploration of novel spirocyclic scaffolds like diazaspiro[5.5]undecane holds significant promise for the development of the next generation of therapeutics.

References

  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem.
  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
  • Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds.
  • 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Journal of Biomolecular Structure and Dynamics.
  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.
  • Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
  • Model of 1,9-diazaspiro[5.5]undecanes bound to PKA, generated by energy...
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders.
  • Correlation of binding affinities with linker lengths, analyzed...
  • Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders. Request PDF.
  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds.
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
  • Metabolic stability and its role in the discovery of new chemical entities. Postepy Higieny i Medycyny Doswiadczalnej.
  • Critical assessment of synthetic accessibility scores in computer-assisted synthesis planning.
  • An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison.
  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules.
  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. The Journal of the Chemical Society, Perkin Transactions 2.
  • tert-Butyl 3,9-diazaspiro[5.

Sources

A Senior Application Scientist's Guide to Evaluating the Impact of Linker Length and Composition on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC is a heterobifunctional molecule composed of three distinct parts: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][4][5][6]

While significant effort is often focused on optimizing the warhead and anchor ligands, it has become unequivocally clear that the linker is not a mere passive spacer.[4][5] The length, chemical composition, rigidity, and attachment points of the linker are critical determinants of a PROTAC's biological activity, influencing everything from ternary complex formation to cell permeability and overall degradation efficiency.[4][7] An improperly designed linker can render an otherwise promising PROTAC completely inactive.

This guide provides an in-depth, objective comparison of how linker properties modulate PROTAC performance, supported by experimental data and detailed methodologies to empower your own drug discovery efforts. We will move beyond simple descriptions to explain the causal relationships between linker design and PROTAC efficacy, providing a self-validating framework for your research.

The Central Role of the Linker: Orchestrating the Ternary Complex

The primary function of a PROTAC is to induce the formation of a productive ternary complex between the target protein and an E3 ligase.[8][9] The linker's role in this molecular matchmaking is paramount. Its properties dictate the spatial orientation and proximity of the two proteins, which in turn affects the stability of the complex and the efficiency of the subsequent ubiquitin transfer.[10]

An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex.[11] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[11]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC Action E1 E1 Activating Enzyme E1_Ub E1~Ub E1->E1_Ub ATP E2 E2 Conjugating Enzyme E2_Ub E2~Ub E2->E2_Ub Ub Ubiquitin Ub->E1 E1_Ub->E2 Ternary POI-PROTAC-E3 Ternary Complex E2_Ub->Ternary Ub Transfer PROTAC PROTAC PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides

Figure 1: PROTAC Mechanism of Action.

Part 1: The Impact of Linker Length

The distance between the warhead and the E3 ligand is a fundamental parameter. If the linker is too short, steric clashes can prevent the simultaneous binding of the POI and the E3 ligase, failing to form a ternary complex.[12] If the linker is too long, the resulting complex may be too flexible and transient, failing to position the E3 ligase correctly for efficient ubiquitination.[12][]

This "Goldilocks" principle has been demonstrated across numerous studies. For instance, early work on estrogen receptor (ER)-targeting PROTACs systematically varied the linker length and monitored the resulting ER degradation.[14]

Table 1: Impact of Alkyl Linker Length on Estrogen Receptor (ER) Degradation Data synthesized from Cyrus et al. (2011), which demonstrated a clear length-dependent effect on PROTAC efficacy.[14]

PROTAC CompoundLinker Length (atoms)ER Binding Affinity (IC50)ER Degradation Efficacy
11 9Similar to others+++
12 12Similar to others++++
13 16Similar to others+++++
14 19Similar to others++
15 21Similar to others+

As the data illustrates, while linker length did not significantly affect the PROTAC's ability to bind the ER, it had a profound impact on its ability to induce degradation.[14] The 16-atom linker proved to be optimal, with shorter and longer linkers showing diminished activity.[14] This highlights a critical lesson: binary binding affinity is not always predictive of degradation potency. The key is the formation of a productive ternary complex, which is heavily dependent on linker length.[4]

Part 2: The Impact of Linker Composition and Properties

Beyond simple length, the chemical makeup of the linker dictates its flexibility, solubility, and metabolic stability, all of which are crucial for efficacy.[4][7] The two most common linker motifs are polyethylene glycol (PEG) and alkyl chains, each with distinct advantages and disadvantages.[4][15]

Table 2: Comparative Guide to PEG vs. Alkyl Linkers

FeaturePEG LinkersAlkyl LinkersCausality & Field Insights
Composition Repeating ethylene glycol units (-O-CH2-CH2-)Saturated hydrocarbon chains (-CH2-)PEG linkers introduce ether oxygens, increasing polarity. Alkyl chains are purely lipophilic.
Solubility Generally hydrophilic, improving aqueous solubility.[8][12][15]Generally hydrophobic, can decrease aqueous solubility.[7][15]Poor solubility is a major hurdle in PROTAC development. PEG linkers are often employed to rescue the solubility of large, "greasy" PROTAC molecules.
Permeability Can enhance permeability by adopting folded conformations that shield polar groups.[15]Hydrophobicity can improve cell permeability, but excessive lipophilicity may lead to efflux or non-specific binding.[15]This is a trade-off. While hydrophobicity drives passive diffusion across membranes, high lipophilicity can lead to poor ADME properties.
Flexibility Highly flexible.[11][15]High conformational flexibility.[11]Flexibility allows the PROTAC to explore multiple conformations to find a productive binding mode, but this comes at an entropic cost upon binding, which can destabilize the ternary complex.[4][11]
Metabolic Stability Can be susceptible to metabolism.[15][16]Generally considered more metabolically stable.[7][15]Alkyl chains are more robust against oxidative metabolism compared to the ether bonds in PEG linkers.[7]
Synthesis Readily available with various functional groups for straightforward conjugation.[15]Synthetically accessible and easy to modify in length.[15][16]The commercial availability of bifunctional PEG and alkyl linkers has accelerated early-stage PROTAC development.[4]
Rigidity: A Strategy for Optimization

While flexible linkers are excellent for initial screening, introducing rigid elements can be a powerful optimization strategy.[9][11] Rigid linkers, such as those containing piperazine/piperidine rings, alkynes, or triazoles, pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[11][16] This can lead to improved potency, selectivity, and better physicochemical properties.[9][11] However, this rigidity comes at the cost of increased synthetic complexity and a reduced ability to adapt to the binding pockets, making the initial design more challenging.[11]

Part 3: Experimental Workflow for Linker Evaluation

A systematic, data-driven approach is essential for optimizing PROTAC linkers. The following workflow outlines the key experiments required to move from a library of linkers to a lead candidate, ensuring that each step provides a validation check for the next.

Workflow cluster_workflow PROTAC Linker Optimization Workflow A Step 1: Synthesize Linker Library (Vary Length & Composition) B Step 2: Ternary Complex Formation (Biophysical Assays: SPR, ITC) A->B Characterize Binding C Step 3: Cellular Degradation Assay (Western Blot, HiBiT) B->C Test Cellular Activity C->A Iterate Design D Step 4: Mechanism of Action (Ubiquitination Assay) C->D Confirm Mechanism E Step 5: Lead Optimization (ADME/PK, Off-Target) D->E Select Candidate

Figure 2: Experimental Workflow for Linker Optimization.
Protocol 1: Cellular Degradation Assay via Western Blot

This protocol is the gold standard for quantifying PROTAC-induced protein degradation and determining the two most critical efficacy parameters: DC50 (the concentration for 50% degradation) and Dmax (the maximum level of degradation).[1][17]

Objective: To determine the dose-response relationship of a PROTAC and calculate its DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein (e.g., MCF7 for ER, HeLa for BRD4).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • PROTAC compounds dissolved in DMSO (stock solutions).

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS).

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE equipment (gels, running buffer, etc.).

  • Western blot transfer system (membranes, transfer buffer).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the protein of interest.

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[17]

    • Causality: Seeding at a consistent, sub-confluent density ensures uniform cell health and drug response, minimizing variability between wells.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC compounds in fresh culture medium. A typical concentration range might be 1 nM to 10,000 nM. Aspirate the old medium from the cells and add the medium containing the PROTACs or vehicle (DMSO) control.

    • Causality: A wide dose range is crucial for accurately capturing the full sigmoidal dose-response curve needed to calculate DC50 and Dmax.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). The optimal time should be determined empirically but 18-24 hours is a common starting point.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Causality: This step is essential for ensuring equal protein loading in the subsequent SDS-PAGE, which is a prerequisite for accurate quantification.

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection & Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percent degradation against the log-transformed PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax.[17]

Protocol 2: Target Ubiquitination Assay

Objective: To confirm that PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.

Methodology:

  • Co-treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10x DC50) in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.

    • Causality: The proteasome inhibitor will block the final degradation step. If the PROTAC works via the UPS, inhibiting the proteasome should "rescue" the target protein from degradation and lead to an accumulation of its ubiquitinated forms.

  • Immunoprecipitation (IP): Lyse the cells as described above. Incubate the lysate with an antibody against the target protein to pull it down.

  • Western Blot Analysis: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and perform a Western blot.

  • Probing: Instead of probing for the target protein itself, probe the membrane with a primary antibody against ubiquitin .

  • Interpretation: A smear of high-molecular-weight bands in the lane corresponding to PROTAC + MG132 treatment indicates the accumulation of poly-ubiquitinated target protein, confirming the mechanism of action.[18][19]

Conclusion and Future Outlook

The linker is a pivotal component in PROTAC design, acting as the crucial bridge that dictates the geometry and stability of the ternary complex.[4][8] This guide has demonstrated that optimizing a PROTAC is a multi-parameter challenge where linker length and composition must be carefully balanced to achieve desired physicochemical properties and potent degradation activity.[7][12] There is no single "best" linker; the optimal choice is highly dependent on the specific target protein and E3 ligase pair.

The traditional "trial and error" approach to linker design is slowly giving way to more rational strategies.[5] Advances in structural biology and computational modeling are beginning to allow for the in silico prediction of ternary complex structures, providing a roadmap for linker design before a single molecule is synthesized.[6][10][20][21] As our understanding of the complex interplay between the linker and the ternary complex deepens, we can expect the development of even more potent, selective, and drug-like PROTACs to accelerate, unlocking new therapeutic possibilities for previously "undruggable" targets.

References

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Khabibullin, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 1, 313-329. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317. [Link]

  • Sameshima, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Chemical Science, 14(41), 11425-11432. [Link]

  • CD ComputaBio. PROTAC Linker Design and Optimization. [Link]

  • Zografou-Barredo, N. A., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters, 14(5), 585-590. [Link]

  • Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. [Link]

  • Sameshima, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]

  • CD Bioparticles. PROTAC Linkers. [Link]

  • Reaction Biology. Protein Degradation Assays – PROTAC Screening. [Link]

  • Sun, X., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 9(1), 15. [Link]

  • Liu, S., et al. (2023). Kinetic Modeling of PROTAC-Induced Protein Degradation. ChemMedChem, 18(24), e202300530. [Link]

  • Johnson, K. A. (2022). Applications of KinTek Explorer Kinetic Simulations of Targeted Protein Degradation for Evaluation and Design of PROTACs. Biochemistry, 61(24), 2733-2745. [Link]

  • Sun, R., et al. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology, 12, 691554. [Link]

  • ResearchGate. (2023). Kinetic Modeling of PROTAC‐Induced Protein Degradation. [Link]

  • Bitesize Bio. (2023). How to Measure the Kinetics of Targeted Protein Degradation. [Link]

  • Metternich, J. B., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]

  • Testa, A., & Ciulli, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 3, e896. [Link]

  • DOKUMEN.PUB. (2021). Targeted Protein Degradation: Methods and Protocols. [Link]

  • Linsky, T. W., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. [Link]

  • Ciulli, A. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. SLAS Discovery, 24(8), 819-835. [Link]

  • Wang, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 13(10), 4305-4316. [Link]

  • Schiemer, J., et al. (2021). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. Journal of Chemical Information and Modeling, 61(11), 5537-5548. [Link]

  • Kumar, A., & Kumar, S. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Journal of Chemical Information and Modeling. [Link]

  • Lu, S., et al. (2024). Efficient Sampling of PROTAC-Induced Ternary Complexes. bioRxiv. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of PROTACs Featuring Diazaspiro Linkers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for evaluating Proteolysis Targeting Chimeras (PROTACs), with a special focus on the emerging class of diazaspiro linkers. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and translatable evaluation cascade from bench to pre-clinical models.

The Linker's Gambit: Why Linker Composition Dictates PROTAC Success

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3] A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker connecting them.[4][5]

While the two ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall performance, profoundly influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic (PK) properties.[6][7][8]

The field is rapidly evolving from synthetically tractable flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, towards more rigid and conformationally constrained structures.[4][] This shift is driven by the understanding that rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially improving stability, selectivity, and cell permeability.[7][8]

The Rise of Diazaspiro Linkers: A Focus on Conformational Rigidity

Diazaspiro linkers, such as derivatives of 3,9-diazaspiro[5.5]undecane and 8-azaspiro[4.5]decane, are a compelling class of rigid linkers.[10][11] Their spirocyclic nature introduces a defined three-dimensional geometry that can lock the exit vectors of the two ligands into a specific spatial orientation. This contrasts sharply with the high conformational flexibility of traditional PEG or alkyl linkers.

Key Advantages of Diazaspiro and Other Rigid Linkers:

  • Enhanced Ternary Complex Stability: By minimizing conformational entropy loss upon binding, rigid linkers can foster more stable and productive ternary complexes, leading to more efficient ubiquitination and degradation.[7][8]

  • Improved Selectivity: A constrained conformation can favor the geometry of the on-target ternary complex while disfavoring the formation of off-target complexes.[12][13]

  • Favorable Physicochemical Properties: Moving away from long, flexible, and often greasy alkyl chains can improve properties like solubility while reducing the molecular weight and lipophilicity that challenge the druggability of many PROTACs.[1][14]

The following sections will detail a comprehensive workflow to evaluate and compare PROTACs, highlighting experimental choices and controls that are particularly relevant when assessing candidates containing advanced linkers like diazaspiro scaffolds.

The In Vitro Evaluation Cascade: From Binding to Degradation

A logical, stepwise in vitro evaluation is crucial to identify promising PROTAC candidates. The primary goal is to confirm that the molecule can effectively form a productive ternary complex that leads to selective, potent, and efficient degradation of the target protein.

InVitro_Workflow cluster_0 Step 1: Complex Formation cluster_1 Step 2: Degradation Assessment cluster_2 Step 3: Mechanistic Validation a Binary Binding Affinity (PROTAC to POI & E3) b Ternary Complex Formation & Cooperativity a->b Confirms engagement c Degradation Potency & Efficacy (DC50 & Dmax) b->c Is the complex productive? d Degradation Kinetics (Rate, t½, Dmax) c->d Moves beyond endpoint e Ubiquitination Assays d->e Does degradation correlate with ubiquitination? f Proteasome Dependence e->f Confirms MoA g Selectivity Profiling (Global Proteomics) f->g Assesses off-targets

Caption: A logical workflow for the in vitro evaluation of PROTACs.

Step 1: Quantifying Ternary Complex Formation

The formation of a stable ternary complex is the foundational event for PROTAC activity.[15] Evaluating this step first provides critical mechanistic insight and can explain why a PROTAC fails to induce degradation despite having high-affinity ligands. The key parameter to measure here is cooperativity (alpha, α) , which indicates whether the binding of the PROTAC to one protein enhances (positive cooperativity, α > 1) or hinders (negative cooperativity, α < 1) its binding to the second protein.[16]

Assay Principle Throughput Key Output Advantages Disadvantages
Surface Plasmon Resonance (SPR) Mass-based detection of binding to a protein-immobilized sensor chip.Low to MediumBinding affinity (KD), kinetics (kon/koff), cooperativity.Real-time, label-free, provides full kinetic profile.[17]Requires protein immobilization, potential for artifacts.
Biolayer Interferometry (BLI) Interference pattern of light shifts upon binding to a protein-coated biosensor.MediumBinding affinity (KD), kinetics (kon/koff), cooperativity.Real-time, crude sample compatible.[17]Lower sensitivity than SPR for small molecules.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.LowBinding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).Gold standard for thermodynamics, label-free solution-based.[17]High protein consumption, low throughput.
TR-FRET / HTRF Energy transfer between donor and acceptor fluorophores on POI and E3 ligase upon proximity.HighProximity signal, relative affinity.Homogeneous, high-throughput, sensitive.[6]Requires labeled proteins, potential for compound interference.
NanoBRET™ Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged protein and a fluorescently-labeled partner.HighProximity signal (BRET ratio), intracellular complex formation.Live-cell format provides physiological context.[15]Requires genetic modification of cells.

Expert Insight: While biophysical methods like SPR are excellent for precise kinetic measurements in purified systems, a cell-based assay like NanoBRET™ is invaluable.[15] It confirms that the PROTAC can engage its targets and form a ternary complex within the crowded, complex environment of a living cell, providing more biologically relevant data early in the screening process.

Step 2: Assessing Potency, Efficacy, and Kinetics of Degradation

Once complex formation is confirmed, the next critical step is to measure the functional outcome: protein degradation.

Key Metrics:

  • DC50: The concentration of PROTAC that induces 50% degradation of the target protein, a measure of potency .[18]

  • Dmax: The maximum percentage of protein degradation achieved, a measure of efficacy .[18]

  • Degradation Rate (kdeg): The speed at which the protein is degraded, a measure of kinetic efficiency.[19]

Assay Principle Throughput Key Output Advantages Disadvantages
Western Blot Antibody-based detection of protein levels in cell lysates.LowRelative protein levels, DC50, Dmax.Gold standard, widely accessible, direct protein detection.Semi-quantitative, low throughput, labor-intensive.[20]
In-Cell Western / ELISA Antibody-based detection in fixed cells or lysates in a microplate format.Medium to HighQuantitative protein levels, DC50, Dmax.More quantitative and higher throughput than traditional Westerns.Requires highly specific antibodies.
HiBiT Lytic/Live-Cell Assay Complementation of a small peptide tag (HiBiT) on the POI with LgBiT to generate luminescence.HighReal-time protein levels, DC50, Dmax, degradation kinetics.Highly sensitive, quantitative, kinetic data in live cells.[19]Requires CRISPR/Cas9-mediated tagging of the endogenous protein.
Mass Spectrometry (Proteomics) Quantification of peptide fragments from digested cell lysates.Low to MediumAbsolute protein quantification, selectivity profile.Unbiased, global view of the proteome, ideal for off-target analysis.Technically complex, expensive, lower throughput.[18]

This protocol is designed to provide high-confidence kinetic data, which is crucial for differentiating between fast-acting and slow-acting PROTACs.

Objective: To kinetically measure target protein degradation in real-time in response to PROTAC treatment.

System: A cell line endogenously expressing the POI tagged with the HiBiT peptide.

Methodology:

  • Cell Plating: Seed the HiBiT-tagged cells in a 96-well white, clear-bottom plate at a density that ensures they are in a logarithmic growth phase during the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test PROTACs (e.g., diazaspiro-linked vs. PEG-linked) and controls in cell culture medium.

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

    • Proteasome Inhibitor Control: A high concentration of the test PROTAC + 10 µM MG132. This control validates that degradation is proteasome-dependent; no signal decrease should be observed.

  • Reagent Preparation: Prepare the detection reagent by mixing the LgBiT protein and the furimazine substrate in the appropriate buffer as per the manufacturer's instructions (e.g., Promega Nano-Glo® Live Cell Assay).

  • Assay Initiation: Add the detection reagent to the cells and incubate for at least 10 minutes at 37°C to allow for reagent equilibration.

  • Baseline Reading: Place the plate in a plate reader capable of measuring luminescence and equilibrated to 37°C and 5% CO₂. Take an initial luminescence reading for all wells before adding the compounds. This serves as the t=0 baseline.

  • Treatment: Add the prepared PROTAC dilutions and controls to the appropriate wells.

  • Kinetic Measurement: Immediately begin measuring luminescence every 15-30 minutes for a period of 12-24 hours.

  • Data Analysis:

    • Normalize the luminescence signal in each well to its t=0 reading.

    • Plot the normalized luminescence vs. time for each concentration.

    • From these curves, determine kinetic parameters such as the initial degradation rate, the time to Dmax, and the half-life of degradation (t½).

    • From an endpoint reading (e.g., 24 hours), plot the percentage of remaining protein vs. log[PROTAC concentration] to determine the DC50 and Dmax values.

Step 3: Mechanistic Validation and Selectivity Profiling

A potent degrader must be selective to minimize toxicity.[21] Global proteomics using mass spectrometry is the definitive method to assess selectivity.[22] This technique provides an unbiased snapshot of the entire proteome, revealing any proteins that are degraded besides the intended target.

Experimental Rationale: When comparing a diazaspiro-linked PROTAC with a flexible-linked analog, proteomics can reveal if the rigid structure improves selectivity by reducing the degradation of off-target proteins that might be promiscuously captured by the more conformationally dynamic flexible PROTAC.[21]

The In Vivo Evaluation: From Pharmacokinetics to Efficacy

Promising in vitro candidates must prove their worth in a complex biological system. In vivo evaluation assesses the molecule's drug-like properties, safety, and therapeutic efficacy.[] PROTACs present unique pharmacokinetic challenges due to their high molecular weight and complex structures, often leading to poor solubility and permeability—an area where linker optimization is critical.[1][24]

InVivo_Workflow cluster_0 Pre-clinical Feasibility cluster_1 Therapeutic Potential a Pharmacokinetic (PK) Profiling (Exposure, Half-life, Bioavailability) b Pharmacodynamic (PD) Assessment (Target Degradation in Tissue) a->b Link exposure to effect c Efficacy Studies (e.g., Tumor Growth Inhibition) b->c Does target degradation drive efficacy? d Tolerability & Safety (Body Weight, Clinical Signs) c->d Assess therapeutic window

Caption: A streamlined workflow for the in vivo evaluation of PROTACs.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

The goal of a PK/PD study is to establish a clear relationship between the concentration of the PROTAC in the body (PK) and its biological effect on the target protein (PD).[25]

Experimental Design Rationale: A well-designed PK/PD study in rodents (typically mice or rats) is the first crucial in vivo test.[26] The choice of a diazaspiro linker over a PEG linker might be justified by an improved PK profile—for example, by increasing metabolic stability or oral bioavailability.[14]

PK/PD Parameter Description Method of Measurement
Cmax Maximum observed plasma concentration.LC-MS/MS of plasma samples.
Tmax Time at which Cmax is reached.LC-MS/MS of plasma samples over time.
AUC Area Under the Curve; total drug exposure over time.LC-MS/MS of plasma samples over time.
t½ (Half-life) Time required for the drug concentration to decrease by half.LC-MS/MS of plasma samples over time.
Target Degradation Percentage of POI reduction in the target tissue (e.g., tumor).Western Blot, IHC, or Mass Spectrometry of tissue homogenates.

Objective: To determine the PK profile of a PROTAC and correlate it with target protein degradation in tumor tissue over time.

Model: Immunocompromised mice bearing subcutaneous tumors derived from a human cancer cell line.

Methodology:

  • Animal Acclimation & Tumor Implantation: Allow animals to acclimate. Implant cancer cells subcutaneously. Monitor tumor growth until tumors reach an average volume of 150-200 mm³.

  • Dosing: Administer a single dose of the PROTAC (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48, 72 hours) post-dose, collect samples from cohorts of mice (n=3-4 per time point).

    • Blood: Collect via cardiac puncture into EDTA-coated tubes. Centrifuge to isolate plasma for PK analysis.

    • Tumor Tissue: Excise the tumor. Snap-freeze a portion in liquid nitrogen for PD analysis.

  • PK Analysis:

    • Extract the PROTAC from plasma samples.

    • Quantify the concentration using a validated LC-MS/MS method.

    • Calculate PK parameters (Cmax, Tmax, AUC, t½) using software like Phoenix WinNonlin.

  • PD Analysis:

    • Homogenize the frozen tumor tissue to create a lysate.

    • Measure the level of the target protein and a loading control (e.g., GAPDH, Actin) via Western Blot.

    • Quantify band intensities and express target protein levels as a percentage of the levels in vehicle-treated control animals.

  • Data Integration: Plot the plasma concentration (PK) and the percentage of target degradation in the tumor (PD) on the same time-course graph to visualize the PK/PD relationship.

Expert Insight: For PROTACs, the PD effect (degradation) often lasts much longer than the drug exposure.[25] This "PK/PD uncoupling" is a hallmark of their catalytic mechanism and a key therapeutic advantage. A successful PROTAC can induce deep and durable degradation even after the compound has been largely cleared from circulation.

Efficacy and Safety Studies

Once a dose and schedule that achieves significant target degradation are established, the PROTAC's therapeutic efficacy is tested in longer-term studies. In oncology, this typically involves measuring the inhibition of tumor growth in xenograft models.[27][28] Throughout these studies, animal welfare is monitored closely (body weight, behavior) to establish a preliminary safety profile.

Conclusion: Integrating Data for a Holistic Comparison

The evaluation of PROTACs, particularly those with novel linkers like diazaspiro scaffolds, requires a multi-faceted approach. A direct comparison between a diazaspiro-linked PROTAC and a more conventional flexible-linked counterpart should be made across the entire evaluation cascade.

Final Comparative Analysis:

Evaluation Stage Diazaspiro Linker (Hypothesized Advantage) Flexible Linker (Potential Disadvantage)
In Vitro: Ternary Complex Higher positive cooperativity (α > 1) due to pre-organized conformation.Lower or negative cooperativity (α ≤ 1) due to entropic penalty of flexible chain.
In Vitro: Degradation Potentially lower DC50 and/or more complete degradation (lower Dmax) due to a more stable productive complex.May exhibit a "hook effect" at lower concentrations; potentially less efficient degradation.[15]
In Vitro: Selectivity Higher selectivity with fewer off-target degraders identified in proteomics.Higher risk of off-target degradation due to conformational promiscuity.
In Vivo: Pharmacokinetics Improved metabolic stability and potentially better oral bioavailability.May suffer from rapid metabolism and poor absorption, limiting in vivo utility.[24]
In Vivo: Efficacy Deeper and more sustained target degradation in tissue, leading to greater tumor growth inhibition.Insufficient exposure or rapid clearance may lead to weak or transient target degradation and modest efficacy.

By systematically applying the assays described in this guide, researchers can generate a comprehensive data package to objectively determine if the rational design of a diazaspiro linker translates into a superior therapeutic candidate with enhanced potency, selectivity, and drug-like properties.

References

  • Domainex. Ternary Complex Formation Assays. Domainex. [Link]

  • PubMed. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • National Institutes of Health (NIH). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. NIH. [Link]

  • ResearchGate. Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats. ResearchGate. [Link]

  • LabRulez LCMS. Rapid Determination Of The Pharmacokinetics, Metabolism, Elimination And Tissue Distribution Of A PROTACs Drug Using UHPLC-MS/MS, HRMS And DESI Imaging. LabRulez. [Link]

  • National Institutes of Health (NIH). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. NIH. [Link]

  • National Institutes of Health (NIH). Proteolysis-targeting chimeras with reduced off-targets. NIH. [Link]

  • National Institutes of Health (NIH). Degrading proteins in animals: “PROTAC”tion goes in vivo. NIH. [Link]

  • National Institutes of Health (NIH). Targeted Protein Degradation: Design Considerations for PROTAC Development. NIH. [Link]

  • Journal of the American Chemical Society. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. ACS Publications. [Link]

  • ResearchGate. Catalytic in vivo protein knockdown by small-molecule PROTACs. ResearchGate. [Link]

  • ResearchGate. PROTACs improve selectivity for targeted proteins. ResearchGate. [Link]

  • National Institutes of Health (NIH). Characteristic roadmap of linker governs the rational design of PROTACs. NIH. [Link]

  • National Institutes of Health (NIH). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. NIH. [Link]

  • BMG Labtech. Cell-based protein degrader assays for microplates. BMG Labtech. [Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Royal Society of Chemistry. Target and tissue selectivity of PROTAC degraders. RSC Publishing. [Link]

  • National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. NIH. [Link]

  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Figshare. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Figshare. [Link]

  • ResearchGate. Determination of PROTAC efficacy. A. PROTACs having different linker... ResearchGate. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. [Link]

  • ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Figshare. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Figshare. [Link]

Sources

Benchmarking "Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate" against established linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Critical Role of the Linker in Antibody-Drug Conjugate (ADC) Efficacy

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] The linker, a chemical bridge connecting these two components, is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile.[2][3] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently liberate the cytotoxic agent upon internalization into the target cancer cell.[4][5] This delicate balance has driven extensive research into novel linker chemistries.

This guide introduces a novel linker scaffold, "Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate," and proposes a comprehensive benchmarking study against two clinically validated linkers: the enzyme-cleavable valine-citrulline (Val-Cit) linker and the non-cleavable SMCC linker.[2][][] The rigid, three-dimensional structure of the diazaspiro[5.5]undecane core presents an intriguing alternative to the more common linear linkers, potentially offering unique advantages in terms of stability and pharmacokinetic properties.[8] We will outline the proposed synthesis of an ADC with this novel linker and detail a suite of experiments designed to rigorously evaluate its performance.

The Novel Linker: Functionalization of this compound

The foundational molecule, this compound, possesses a spirocyclic core with two nitrogen atoms.[9] One nitrogen is protected by a benzyl carboxylate group, while the other, a secondary amine, serves as a versatile handle for chemical modification. We propose a synthetic route to convert this scaffold into a functional linker-payload construct ready for conjugation to a monoclonal antibody. This involves the attachment of a model cytotoxic payload, monomethyl auristatin E (MMAE), and a maleimide group for conjugation to antibody cysteine residues.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process to first attach the payload and then introduce the maleimide functionality.

G cluster_synthesis Proposed Synthesis of Diazaspiro-MMAE Linker start This compound step1 Couple with Maleimidocaproyl-Val-Cit-PABC-MMAE start->step1 Acylation of free amine step2 Diazaspiro-MMAE Linker-Payload step1->step2 Intermediate Product final_product Final ADC Conjugate step2->final_product Thiol-Maleimide Conjugation antibody Thiolated Monoclonal Antibody antibody->final_product

Caption: Proposed synthetic workflow for the novel diazaspiro-linker ADC.

Benchmarking Experimental Design

To objectively assess the performance of the novel diazaspiro-linker, a head-to-head comparison with Val-Cit-MMAE and SMCC-MMAE ADCs will be conducted. The following experiments will evaluate key performance attributes.

ADC Conjugation and Characterization

The first step is the successful conjugation of the linker-payload constructs to a model monoclonal antibody (e.g., Trastuzumab) and characterization of the resulting ADCs.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

  • Linker-Payload Conjugation: React the reduced antibody with a molar excess of the maleimide-functionalized linker-payloads (Diazaspiro-MMAE, MC-Val-Cit-PABC-MMAE, and SMCC-MMAE) in a suitable buffer (e.g., PBS with EDTA).

  • Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).

The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute.[3][10]

  • Sample Preparation: Prepare solutions of the purified ADCs in a suitable buffer (e.g., PBS).

  • Spectrophotometer Measurement: Measure the absorbance of the ADC solutions at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (e.g., ~248 nm for MMAE).[]

  • DAR Calculation: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the payload to calculate the average DAR.[10][]

G cluster_dar DAR Determination Workflow adc_sample Purified ADC Sample uv_vis UV/Vis Spectrophotometry (A280 & A_payload) adc_sample->uv_vis beer_lambert Beer-Lambert Law Calculation uv_vis->beer_lambert dar_value Average DAR Value beer_lambert->dar_value

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).

In Vitro Plasma Stability

Assessing the stability of the ADC in plasma is crucial to predict its in vivo behavior and potential for off-target toxicity.[1][5]

  • Incubation: Incubate the ADCs in human and mouse plasma at 37°C over a time course (e.g., 0, 24, 48, 96, and 168 hours).[1][12]

  • Sample Collection: At each time point, take an aliquot of the plasma-ADC mixture.

  • ADC Capture: Isolate the ADC from the plasma using affinity capture (e.g., Protein A magnetic beads).[13][14]

  • Analysis:

    • Intact ADC Analysis (LC-MS): Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the change in average DAR over time.[13]

    • Released Payload Quantification (LC-MS/MS): Precipitate plasma proteins from the supernatant and quantify the amount of released payload using tandem mass spectrometry (LC-MS/MS).[1]

Payload Release Mechanisms

Understanding how and where the payload is released is fundamental to linker design.

This assay evaluates the susceptibility of the cleavable linkers (Diazaspiro and Val-Cit) to lysosomal proteases.[15][16]

  • Reaction Setup: Incubate the ADCs with recombinant human Cathepsin B in an appropriate assay buffer at 37°C.[17]

  • Time-Course Sampling: Collect samples at various time points.

  • Quantification of Released Payload: Quench the enzymatic reaction and quantify the amount of released MMAE using LC-MS/MS.[17]

In Vitro Cytotoxicity

The ultimate measure of an ADC's efficacy is its ability to selectively kill target cancer cells.

  • Cell Culture: Culture both an antigen-positive cell line (e.g., SK-BR-3 for HER2-targeting ADCs) and an antigen-negative cell line (e.g., MCF-7).[18][19]

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs for a prolonged period (e.g., 72-96 hours).

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay.[18][20]

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each ADC on both cell lines to determine potency and specificity.

G cluster_cytotoxicity In Vitro Cytotoxicity Workflow cell_lines Antigen-Positive & Antigen-Negative Cell Lines adc_treatment Treat with Serial Dilutions of ADCs cell_lines->adc_treatment incubation Incubate for 72-96 hours adc_treatment->incubation mtt_assay MTT Cell Viability Assay incubation->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50

Caption: Workflow for assessing in vitro cytotoxicity of the ADCs.

Comparative Data Summary

The following tables present a hypothetical summary of the expected data from the benchmarking studies.

Table 1: ADC Conjugation and Characterization

Linker-PayloadAverage DARAggregation (%)
Diazaspiro-MMAE3.8< 2%
Val-Cit-MMAE3.9< 2%
SMCC-MMAE3.73-5%

Table 2: In Vitro Plasma Stability (Human Plasma, 168 hours)

Linker-PayloadDAR Loss (%)Free Payload Release (%)
Diazaspiro-MMAE< 5%< 1%
Val-Cit-MMAE10-15%2-4%
SMCC-MMAE< 2%< 0.5%

Table 3: Payload Release and In Vitro Cytotoxicity

Linker-PayloadCathepsin B Release (t½, hours)IC50 on Ag+ cells (nM)IC50 on Ag- cells (nM)
Diazaspiro-MMAE~40.5> 100
Val-Cit-MMAE~20.4> 100
SMCC-MMAEN/A1.2> 200

Conclusion

The development of novel linkers is paramount to advancing the field of antibody-drug conjugates. The proposed benchmarking of the this compound scaffold provides a rigorous framework for evaluating its potential as a next-generation linker technology. The unique spirocyclic structure may confer enhanced plasma stability compared to traditional linear linkers, potentially leading to a wider therapeutic window. The detailed experimental protocols outlined in this guide will enable a thorough comparison against established cleavable and non-cleavable linkers, providing the critical data necessary to determine its suitability for further preclinical and clinical development. The insights gained from such studies will not only validate this specific linker but also contribute to the broader understanding of structure-activity relationships in ADC design.

References

  • Lu, J., Jiang, F., Lu, A., & Zhang, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link]

  • Rubinstein, R., & Levi, M. (2006). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • Staben, L. R., Koenig, S. G., & Lehar, S. M. (2016). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B–Cleavable Antibody–Drug Conjugates. Cancer Research, 76(20), 6174-6183. Available at: [Link]

  • Chen, Y. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Methods in Molecular Biology, 1045, 267-273. Available at: [Link]

  • Waters, C., et al. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Waters Corporation. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of phenyl-, benzyl-, carboxylate- and carboxamide-substituted racemic 1,9-diazaspiro[5.5]undecane derivatives. Available at: [Link]

  • Wakankar, A., Chen, Y., & Gokarn, Y. (2013). Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy. Springer Nature Experiments. Available at: [Link]

  • Le, K. N., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4495-4502. Available at: [Link]

  • Pérez-Benito, L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10834-10853. Available at: [Link]

  • ResearchGate. (n.d.). Conjugation of SMCC linker to antibody followed by DM1 attachment. Available at: [Link]

  • Zuo, S. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent Technologies. Available at: [Link]

  • An, Z., & Li, G. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Bio-protocol, 11(16), e4129. Available at: [Link]

  • Scott, J. S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. MedChemComm, 8(4), 655-677. Available at: [Link]

  • Ohri, R., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Communications, 13(1), 6986. Available at: [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Available at: [Link]

  • Li, Y., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]

  • Sun, M. M. C., et al. (2016). Cathepsin B Cleavage of vcMMAE-Based Antibody–Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific. Bioconjugate Chemistry, 27(3), 746-754. Available at: [Link]

  • Wang, L., et al. (2016). An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates. mAbs, 8(2), 264-271. Available at: [Link]

  • ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2 negative cell line) and (b) BT-474 (HER2 positive cell line). Available at: [Link]

  • Creative Biolabs. (n.d.). SMCC (CAT#: ADC-L-016). Available at: [Link]

  • Manabe, S., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3671-3674. Available at: [Link]

  • Kumar, A., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceutics, 15(11), 2636. Available at: [Link]

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Available at: [Link]

  • Le, K. N., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Publications. Available at: [Link]

  • Chen, Y. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Semantic Scholar. Available at: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Synthesis of 4, 5-dihydroxy-9, 10-dioxoanthracene-2- benzyl carboxylate ester from rhein. Available at: [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. Available at: [Link]

  • BioAgilytix. (n.d.). ADCC and CDC Assay: Validation and Optimization. Available at: [Link]

  • Dana Bioscience. (n.d.). Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride 5g. Available at: [Link]

Sources

The Art of Restriction: A Comparative Guide to the Conformational Effects of Benzyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as an Active Architect of Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules act as molecular matchmakers, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce degradation.[1][2] The efficacy of a PROTAC is not merely the sum of its parts—a warhead for the POI and an anchor for the E3 ligase—but is critically dictated by the chemical linker that bridges them. Far from being a passive spacer, the linker is an active architect, profoundly influencing the formation, stability, and productive orientation of the crucial POI-PROTAC-E3 ligase ternary complex.[3][4]

Among the diverse array of linker chemotypes, those incorporating rigid aromatic units, such as the benzyl group, have garnered significant attention. This guide provides an in-depth analysis of the conformational effects of benzyl linkers, comparing how restricting and directing the PROTAC's geometry can dramatically impact degradation efficiency and selectivity. We will explore the causal logic behind these design choices, supported by experimental data and detailed protocols to empower researchers in their rational design of next-generation protein degraders.

The Benzyl Linker: Imposing Order on Molecular Flexibility

While flexible alkyl and PEG chains are the most common motifs in PROTAC design, their high degree of conformational freedom can be a double-edged sword.[5] A flexible linker may allow the PROTAC to adopt a suitable conformation for ternary complex formation, but this comes at an entropic cost.[6] Furthermore, excessive flexibility can lead to unproductive binding modes. Introducing a rigid element like a benzyl ring into the linker backbone offers a powerful strategy to mitigate these challenges.

The primary advantages of using a benzyl linker are:

  • Conformational Pre-organization: A rigid linker can pre-organize the PROTAC into a bioactive conformation that is primed for ternary complex formation. This reduces the entropic penalty associated with binding, potentially leading to higher cooperativity and more stable complexes.

  • Vectorial Control: The substitution pattern on the benzyl ring—ortho (1,2), meta (1,3), or para (1,4)—precisely defines the exit vectors from the linker.[7] This geometric constraint is critical for orienting the POI and E3 ligase in a manner that is productive for ubiquitin transfer.

  • Novel Protein-Protein Interactions: The rigid nature of the benzyl group can facilitate new, favorable protein-protein interactions between the POI and the E3 ligase that would be transient or non-existent with a flexible linker. It can also introduce direct interactions between the linker itself and the protein surfaces.[8]

The following diagram illustrates the core principle: a flexible linker exists as a random coil, whereas a benzyl linker restricts the possible orientations of the warhead and anchor relative to each other.

G cluster_0 Flexible Linker (e.g., PEG/Alkyl) cluster_1 Rigid Benzyl Linker Warhead_F Warhead Anchor_F Anchor Linker_F Random Coil Conformations Warhead_F->Linker_F Linker_F->Anchor_F Warhead_R Warhead Linker_R Defined Vector Warhead_R->Linker_R Anchor_R Anchor Linker_R->Anchor_R

Figure 1. Conformational freedom of flexible vs. rigid linkers.

Case Study 1: Rational Design of ACBI1, a Potent SMARCA2/4 Degrader

A compelling example of structure-based rational design using a rigid linker is the development of ACBI1, a potent degrader of the BAF ATPase subunits SMARCA2 and SMARCA4.[9][10] The researchers, Farnaby et al., systematically evolved their PROTAC design, culminating in a molecule that incorporates a para-disubstituted benzyl ring to recruit the VHL E3 ligase.[5]

The rationale for this design choice was multifaceted:

  • Mimicking a Bioactive Conformation: The para-disubstituted ring was designed to recapitulate the geometry of a previously identified, highly active PEG-linked PROTAC.[10]

  • Reducing Polarity: The aromatic linker decreased the polarity of the molecule, a common strategy to improve cell permeability and pharmacokinetic properties.[5]

  • Exploiting a Specific Interaction: Crucially, the design intended for the benzyl ring to form a specific pi-stacking interaction with a tyrosine residue (Y98) on the surface of VHL.[5][8]

High-resolution crystal structures of the ternary complex confirmed this hypothesis, showing the phenyl ring of the linker in close proximity to VHL's Y98.[10] This additional, linker-mediated interaction contributed to the high cooperativity and stability of the ternary complex, translating into potent degradation. ACBI1 demonstrated impressive degradation of SMARCA2, SMARCA4, and PBRM1 with low nanomolar DC50 values.[4][11]

CompoundTarget(s)DC50 (MV-4-11 cells, 18h)Key Linker Feature
ACBI1 SMARCA26 nMpara-disubstituted benzyl
SMARCA411 nMConformationally restricted
PBRM132 nMEnables pi-stacking with VHL Y98

Table 1: Degradation data for the rationally designed PROTAC ACBI1. Data sourced from Farnaby et al. (2019) and related documentation.[4][11]

Case Study 2: When Rigidity Fails—Lessons from Androgen Receptor Degraders

While conformational restriction can be a boon, it is not a universal solution. The precise geometry imposed by a rigid linker must be compatible with a productive ternary complex. A study by Shibata et al. provides a cautionary tale. They attempted to improve upon a flexible SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) that targeted the Androgen Receptor (AR) for degradation.[1]

The parent compound, PROTAC 54 , which utilized a flexible chain, successfully degraded AR. However, when the flexible linker was replaced with a series of disubstituted phenyl rings (PROTACs 55-57 ), AR degradation was completely abrogated.[5]

CompoundTargetDegradation Activity (22Rv1 cells)Key Linker Feature
PROTAC 54 Androgen Receptor (AR)Yes (at 3 µM)Flexible Chain
PROTACs 55-57 Androgen Receptor (AR)No ActivityDisubstituted Phenyl (Rigid)

Table 2: Comparative activity of flexible vs. rigid AR-targeting PROTACs. Data sourced from Shibata et al. as cited in Troup et al. (2020).[1][5]

This outcome strongly suggests that the rigid conformations enforced by the phenyl linkers were incompatible with the formation of a productive AR-PROTAC-IAP ternary complex.[12] The fixed exit vectors may have introduced steric clashes or oriented the E3 ligase in a way that prevented efficient ubiquitin transfer to the AR. This highlights a critical principle in linker design: there is a necessary balance between rigidity and flexibility, and the optimal solution is highly dependent on the specific POI and E3 ligase pair.[12]

Experimental Workflows for Analyzing Linker Effects

To rigorously evaluate the impact of a benzyl linker's conformation, a combination of biophysical and cell-based assays is essential. Below are detailed protocols for two cornerstone experiments.

Workflow 1: Biophysical Characterization of Ternary Complex Formation via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation and stability of the ternary complex in vitro.[13]

Objective: To determine the dissociation constant (Kd) and cooperativity (alpha) of the POI-PROTAC-E3 ligase complex.

Materials:

  • Purified, tagged POI (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged VHL/ElonginB/ElonginC)

  • TR-FRET Donor Antibody (e.g., Terbium-labeled anti-GST)

  • TR-FRET Acceptor Antibody (e.g., AF488-labeled anti-His)

  • PROTACs with different benzyl linker isomers (ortho, meta, para)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well, low-volume, non-binding plates

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the PROTACs in Assay Buffer. Prepare working solutions of the tagged proteins and TR-FRET antibodies at 2x final concentration.

  • Assay Plate Setup: To each well of a 384-well plate, add 5 µL of the 2x protein/antibody mix (containing POI, E3 ligase, and both antibodies).

  • PROTAC Addition: Add 5 µL of the serially diluted PROTAC solutions to the wells. For control wells, add 5 µL of Assay Buffer with DMSO.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., Donor at 620 nm, Acceptor at 520 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log of the PROTAC concentration.

    • Fit the data to a bell-shaped dose-response curve to determine the ternary complex Kd and maximal signal. A more potent PROTAC will form a complex at a lower concentration.

Workflow 2: Cellular Degradation Assay via Western Blot

The ultimate test of a PROTAC's efficacy is its ability to degrade the target protein in a cellular environment. Western blotting is the gold-standard method for quantifying this effect.

Objective: To determine the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) for each PROTAC.

Materials:

  • Relevant human cell line (e.g., MV-4-11 for SMARCA2/4)

  • Cell culture media and supplements

  • PROTACs with different benzyl linker isomers

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Protocol:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC isomer for a defined period (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again, then apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imager.

    • Strip and re-probe the membrane for the loading control antibody.

    • Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit to a dose-response curve to calculate the DC50 and Dmax.

The following diagram outlines the integrated workflow for evaluating PROTACs with different benzyl linker conformations.

G cluster_0 PROTAC Design & Synthesis cluster_1 Biophysical Analysis cluster_2 Cellular Analysis cluster_3 Data Analysis & Interpretation Ortho Ortho-substituted Benzyl Linker PROTAC TRFRET TR-FRET Assay Ortho->TRFRET DegAssay Degradation Assay (Western Blot / In-Cell Western) Ortho->DegAssay Meta Meta-substituted Benzyl Linker PROTAC Meta->TRFRET Meta->DegAssay Para Para-substituted Benzyl Linker PROTAC Para->TRFRET Para->DegAssay ITC ITC / SPR (Optional) Analysis Calculate: - Ternary Complex Kd, Cooperativity - Cellular DC50, Dmax - Structure-Activity Relationship (SAR) TRFRET->Analysis PhenoAssay Phenotypic Assay (e.g., Cell Viability) DegAssay->Analysis

Figure 2. Integrated workflow for analyzing benzyl linker conformational effects.

Conclusion and Future Outlook

The strategic incorporation of a benzyl linker is a powerful tool in the rational design of PROTACs. By imposing conformational restraint, these rigid motifs can pre-organize a degrader into a bioactive state, control the geometry of the ternary complex through defined exit vectors, and introduce new, stabilizing interactions. The success of ACBI1, guided by structure-based design, underscores the immense potential of this approach. However, the contrasting failure of rigid linkers in the AR system serves as a crucial reminder that rigidity is not a panacea; the specific conformational constraints must be productive for the target-ligase pair .

Future advancements will likely involve more sophisticated computational modeling to predict productive ternary complex conformations, guiding the optimal placement and substitution pattern of benzyl and other rigid linkers. As our understanding of "linkerology" deepens, the ability to fine-tune the conformational landscape of a PROTAC will be paramount in developing next-generation degraders with superior potency, selectivity, and drug-like properties.

References

  • Pond, J. (2020). Difference Between Ortho Para and Meta Substitution. Pediaa.com. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. [Link]

  • AK LECTURES. (2014). Ortho, Meta and Para Substitution. YouTube. [Link]

  • Swarthmore College. (2023). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Swarthmore College. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Farnaby, W., Koegl, M., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. [Link]

  • Shibata, N., et al. (2017). Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands. Journal of Medicinal Chemistry, 60(19), 8134-8147. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. University of Dundee. [Link]

  • Odan, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]

  • Ciulli, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. (2024). MDPI. [Link]

  • ACBI1 is a potent and selective degrader of SMARCA2, SMARCA4 and PBRM1. (n.d.). ResearchGate. [Link]

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025). University of Hertfordshire. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2021). ResearchGate. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2020). MDPI. [Link]

  • Wang, L., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]

  • ACBI1 is a PROTAC Degrader of BAF Complex. (2019). Network of Cancer Research. [Link]

  • SMARCA2/4 PROTAC | ACBI1. (n.d.). opnMe.com. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Validating PROTAC Ternary Complex Formation with Diazaspiro Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the formation of a stable and productive ternary complex is the pivotal event determining the success of a Proteolysis Targeting Chimera (PROTAC).[1][2] This guide provides an in-depth comparative analysis of the essential biophysical and cellular methods required to validate this critical interaction, with a specific focus on PROTACs incorporating rigidifying diazaspiro linkers.

The efficacy of a PROTAC is not merely a function of its binary affinities for the target Protein of Interest (POI) and the E3 ubiquitin ligase.[1] Instead, its power lies in its ability to cooperatively bridge these two entities, creating a transient complex that facilitates the transfer of ubiquitin and subsequent degradation of the target.[3] The linker connecting the two warheads is not a passive spacer but a key determinant of ternary complex stability and geometry.[4][5][6] Rigid linkers, such as those built on diazaspiro scaffolds, are designed to pre-organize the PROTAC, potentially reducing the entropic penalty of binding and enhancing the stability of the ternary complex.[4][6]

This guide moves beyond simple protocol recitation. It explains the causality behind experimental choices, outlines self-validating orthogonal approaches, and provides the technical foundation necessary to generate robust, reliable data for your PROTAC development program.

The Central Role of the Linker in Ternary Complex Formation

The linker is a critical design element that profoundly influences a PROTAC's biological activity.[6][7] Its length, attachment points, and conformational flexibility dictate the spatial orientation of the POI and E3 ligase.[5][7] An optimal linker promotes favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which significantly stabilizes the ternary complex.[6]

Diazaspiro linkers, such as those based on 3,9-diazaspiro[5.5]undecane, introduce conformational rigidity.[4][8] This rigidity can be advantageous by:

  • Minimizing Entropic Loss: Pre-organizing the warheads into a productive conformation can lower the energetic barrier to forming the ternary complex.[6]

  • Enhancing Stability: Rigid structures can form additional stabilizing interactions with the POI or E3 ligase, increasing the overall stability of the complex.[4]

  • Improving Selectivity: By restricting conformational freedom, these linkers can disfavor the formation of unproductive or off-target ternary complexes.[6]

However, this rigidity also presents a challenge; a poorly designed rigid linker may induce steric clashes that prevent complex formation altogether.[7] Therefore, rigorous experimental validation is non-negotiable.

Mechanism of Action: The PROTAC Catalytic Cycle

PROTACs operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] The process is a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.

PROTAC_MoA POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ubi Ubiquitination Ternary->Ubi Induces Deg Proteasomal Degradation Ubi->Deg Marks for SPR_Workflow start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize binary_run Inject PROTAC Alone (Determine Binary KD) immobilize->binary_run ternary_run Inject PROTAC + POI (Determine Ternary KD) immobilize->ternary_run analyze Fit Sensorgrams (Calculate ka, kd) binary_run->analyze ternary_run->analyze cooperativity Calculate Cooperativity (α) analyze->cooperativity end End cooperativity->end

Caption: Workflow for determining PROTAC cooperativity using SPR.

NanoBRET™ for In-Cell Ternary Complex Formation

While biophysical assays are essential, they do not guarantee that a PROTAC can efficiently form a ternary complex within the complex milieu of a living cell. [9]The NanoBRET™ assay is the gold standard for confirming and quantifying this event in a physiological context. [10][11] Experimental Rationale: The assay relies on energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor). [10]When the PROTAC brings the two tagged proteins into close proximity (<10 nm), BRET occurs, generating a quantifiable signal that is directly proportional to the amount of ternary complex formed. [11] Step-by-Step Protocol:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) that endogenously expresses the POI tagged with HiBiT (a small 11-amino-acid peptide) via CRISPR/Cas9 gene editing. These cells should also stably express LgBiT, the complementary part of the NanoLuc enzyme.

    • Causality: Using endogenously tagged protein at physiological expression levels provides the most biologically relevant data, avoiding artifacts from overexpression. [12]2. Acceptor Transfection: Transiently transfect the cells with a plasmid encoding the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag®.

  • Labeling and Treatment:

    • Add the fluorescent HaloTag® ligand (the BRET acceptor) to the cells and incubate to allow for covalent labeling.

    • Wash the cells to remove the excess, unbound ligand.

    • Add the NanoLuc substrate (e.g., Nano-Glo® Vivazine) which serves as the BRET donor. [12] * Treat the cells with a dilution series of the diazaspiro-PROTAC.

  • Measurement: Measure both the donor emission (~460 nm) and acceptor emission (~610 nm) simultaneously over time using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the NanoBRET™ ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC50 for ternary complex formation.

Interpreting the Data: Building a Cohesive Picture

Data from orthogonal assays should be synthesized to build a complete profile of your diazaspiro-linked PROTAC.

Hypothetical PROTAC SPR: Binary KD (E3) SPR: Ternary KD (E3+POI) SPR: Cooperativity (α) NanoBRET™ EC50 Interpretation
PROTAC-A (Diazaspiro) 80 nM8 nM1050 nMExcellent Candidate: Strong positive cooperativity in vitro translates to potent ternary complex formation in living cells. The rigid linker is likely enforcing a highly productive binding conformation.
PROTAC-B (Flexible Linker) 75 nM60 nM1.25500 nMSuboptimal: Lacks significant cooperativity. While it can form a complex in cells, it is inefficient. The flexible linker may allow too many non-productive binding modes.
PROTAC-C (Diazaspiro) 90 nM>1000 nM<0.1>10 µMPoor Candidate: Strong negative cooperativity. The rigid linker is likely causing a steric clash, preventing the proteins from associating. Fails to form a complex in cells.

A key phenomenon to be aware of is the "hook effect," where at very high concentrations, the PROTAC saturates both the POI and the E3 ligase in binary complexes, preventing the formation of the ternary complex and reducing degradation efficacy. [13][14]This effect is often observed in cellular degradation assays and can be mitigated by designing PROTACs with high cooperativity. [15]

Conclusion

Validating the ternary complex is a foundational step in the development of any PROTAC, particularly for those employing structurally constrained linkers like diazaspiro derivatives. A successful validation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal assays. By combining the quantitative power of biophysical methods like SPR with the physiological relevance of cell-based assays like NanoBRET™, researchers can gain a comprehensive understanding of their molecule's mechanism of action. This rigorous, data-driven approach is essential for making informed decisions, optimizing linker design, and ultimately developing potent and selective protein degraders.

References

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols. Available at: [Link].

  • Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio. Available at: [Link].

  • In silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. ResearchGate. Available at: [Link].

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. Available at: [Link].

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at: [Link].

  • PROTAC-mediated ternary complex formation and hook effect. ResearchGate. Available at: [Link].

  • Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. Available at: [Link].

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link].

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Discovery - the University of Dundee Research Portal. Available at: [Link].

  • Characteristic roadmap of linker governs the rational design of PROTACs. PMC. Available at: [Link].

  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews (RSC Publishing). Available at: [Link].

  • Characterising PROTAC ternary complex formation using SPR. o2h discovery website. Available at: [Link].

  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. Available at: [Link].

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PMC - NIH. Available at: [Link].

  • NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. Available at: [Link].

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available at: [Link].

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link].

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link].

Sources

A Head-to-Head Comparison of Diazaspiro[5.5]undecane Isomers as Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of targeted therapeutics, the linker connecting a targeting moiety to its payload is no mere tether; it is a critical determinant of efficacy, selectivity, and pharmacokinetic profile. Among the arsenal of rigid linkers, diazaspiro[5.5]undecanes have emerged as a privileged scaffold, offering a three-dimensional architecture that can pre-organize a molecule for optimal target engagement. However, not all diazaspiro[5.5]undecane isomers are created equal. The seemingly subtle shift in the position of the nitrogen atoms within the spirocyclic framework can have profound consequences on the linker's conformational rigidity, vectoral properties, and ultimately, its performance in modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This guide provides an in-depth, head-to-head comparison of key diazaspiro[5.5]undecane isomers—specifically the 1,9-, 3,9-, 2,7-, and 2,8-isomers—as linkers in drug development. While direct comparative studies are sparse, by synthesizing data from independent investigations and leveraging established principles of medicinal chemistry, we can construct a robust framework for rational isomer selection.

The Structural Landscape of Diazaspiro[5.5]undecane Isomers

The diazaspiro[5.5]undecane core consists of two piperidine rings fused at a central spiro-carbon. The positioning of the two nitrogen atoms defines the isomer and dictates the geometry and accessibility of the exit vectors for linker attachment.

Figure 1. Key isomers of diazaspiro[5.5]undecane.

The choice of isomer has a significant impact on the spatial orientation of the attached ligands. This guide will delve into the nuances of each of these isomers, providing a comparative analysis of their synthesis, conformational properties, and potential impact on drug performance.

Head-to-Head Comparison of Isomer Properties

The selection of a specific diazaspiro[5.5]undecane isomer should be a deliberate choice based on a thorough understanding of its inherent properties. The following table summarizes key comparative aspects, which will be elaborated upon in subsequent sections.

Property1,9-Diazaspiro[5.5]undecane3,9-Diazaspiro[5.5]undecane2,7-Diazaspiro[5.5]undecane2,8-Diazaspiro[5.5]undecane
Symmetry C1C2C2Cs
Nitrogen Environment One secondary, one tertiary amine-likeTwo secondary aminesTwo secondary aminesTwo secondary amines
Exit Vector Geometry Asymmetric, potentially allowing for more complex 3D arrangementsSymmetric, providing a more linear and predictable geometrySymmetric, with a distinct angular relationship between exit vectorsSymmetric, with a more constrained geometry
Synthetic Accessibility Well-established, with multiple reported routes[1][2]Accessible, with established protocols for use in medicinal chemistry[3][4][5]Synthetically accessible, though less commonly reported than 1,9- and 3,9-isomers[6]Less common, with synthesis often approached through multi-step sequences[7]
Conformational Rigidity High, due to the spirocyclic natureHigh, with predictable chair conformations of the piperidine ringsHigh, with specific conformational preferencesHigh, with a unique set of conformational constraints
Reported Applications Broad use in medicinal chemistry as scaffolds for various targets[1][8][9]Used in PROTAC linkers and as a scaffold for CNS-targeting agents[3][10][11]Explored in the synthesis of natural product analogs like perhydrohistrionicotoxin[6]Limited reports, but its unique symmetry presents opportunities in linker design

In-Depth Analysis of Individual Isomers

1,9-Diazaspiro[5.5]undecane: The Versatile Scaffold

The 1,9-isomer is arguably the most extensively studied of the diazaspiro[5.5]undecanes, with a rich history in medicinal chemistry as a privileged scaffold for a variety of biological targets, including neurokinin receptors and metabotropic glutamate receptors.[1][9] Its utility as a linker is derived from its rigid structure and the distinct chemical nature of its two nitrogen atoms.

Conformational Insights: The 1,9-diazaspiro[5.5]undecane core enforces a rigid chair-chair conformation of the two piperidine rings. The N1 nitrogen is part of a hemiaminal-like linkage, while the N9 nitrogen is a standard secondary amine. This inherent asymmetry allows for differential functionalization and the creation of linkers with complex three-dimensional trajectories. Bioactive compounds incorporating this scaffold typically feature substituents at the 9-position, and sometimes at the 1-position.[1]

Implications for Linker Design: The asymmetric nature of the 1,9-isomer can be advantageous in PROTAC and ADC design, where precise control over the spatial relationship between the two linked moieties is paramount. The N9 position is the more common attachment point for extending the linker chain.[1]

Figure 2. Schematic of a PROTAC utilizing a 1,9-diazaspiro[5.5]undecane linker.

3,9-Diazaspiro[5.5]undecane: The Symmetrical Workhorse

The 3,9-isomer possesses C2 symmetry, with two chemically equivalent secondary amine groups. This symmetry can be both a benefit and a challenge in synthesis, but it imparts a more predictable and linear geometry to the resulting linkers.

Conformational Insights: Like the 1,9-isomer, the 3,9-diazaspiro[5.5]undecane core maintains a rigid double-chair conformation. The two nitrogen atoms are in identical chemical environments, which simplifies its conformational analysis but requires strategies for selective mono-functionalization if desired.

Implications for Linker Design: The symmetric nature of the 3,9-isomer is well-suited for creating linear, rigid linkers. This can be particularly useful in PROTAC design where a specific distance between the target protein and the E3 ligase needs to be spanned without introducing excessive flexibility.[10][12] Its use has been noted in the development of PROTACs and as a scaffold for GABA-A receptor antagonists, highlighting its favorable properties for interacting with biological targets.[3][11]

2,7- and 2,8-Diazaspiro[5.5]undecane: The Emerging Alternatives

The 2,7- and 2,8-isomers are less explored in the context of linker design but offer unique structural features that warrant consideration.

2,7-Diazaspiro[5.5]undecane: This isomer also possesses C2 symmetry. Its synthesis has been reported in the context of natural product synthesis, demonstrating its synthetic accessibility.[6] The geometry of the exit vectors from the two nitrogen atoms is distinct from the 3,9-isomer, offering a different angular disposition for the attached ligands.

2,8-Diazaspiro[5.5]undecane: With a plane of symmetry, the 2,8-isomer presents yet another distinct geometric arrangement. While less common in the literature, its synthesis has been described, and its rigid framework holds potential for constraining linkers in a unique manner.[7]

The choice between these less common isomers and the more established 1,9- and 3,9-isomers will depend on the specific spatial requirements of the biological system being targeted.

Experimental Protocols

The successful implementation of diazaspiro[5.5]undecane linkers hinges on robust and reproducible synthetic methodologies. The following section provides representative, step-by-step protocols for the synthesis of the core scaffolds and their subsequent functionalization.

Synthesis of N-Boc-1,9-Diazaspiro[5.5]undecane

This protocol is adapted from methodologies described in the literature, often employing a ring-closing metathesis (RCM) approach.[2][4]

RCM_Synthesis Starting_Material N-Boc-4-piperidone Diallylation Diallylation Starting_Material->Diallylation Allylmagnesium bromide RCM Ring-Closing Metathesis (Grubbs' Catalyst) Diallylation->RCM Reduction Diene Reduction (H2, Pd/C) RCM->Reduction Final_Product N-Boc-1,9-Diazaspiro[5.5]undecane Reduction->Final_Product

Figure 3. Workflow for the synthesis of N-Boc-1,9-diazaspiro[5.5]undecane.

Step-by-Step Methodology:

  • Diallylation of N-Boc-4-piperidone: To a solution of N-Boc-4-piperidone in an appropriate solvent (e.g., THF) at reduced temperature, add a solution of allylmagnesium bromide. The reaction is quenched and worked up to yield the diallyl alcohol intermediate.

  • Ring-Closing Metathesis (RCM): The diallyl intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Grubbs' catalyst. The reaction mixture is heated to effect the RCM reaction.

  • Reduction of the Diene: The resulting spirocyclic diene is reduced, typically by catalytic hydrogenation (H2, Pd/C), to afford the saturated N-Boc-1,9-diazaspiro[5.5]undecane.

  • Purification: The final product is purified by column chromatography.

Synthesis of 3,9-Diazaspiro[5.5]undecane Derivatives

The synthesis of the 3,9-isomer can be achieved through various routes, including a double Michael addition or construction from piperidone-derived intermediates.[4][5]

Step-by-Step Methodology for Functionalization:

  • Mono-N-Boc Protection: The commercially available 3,9-diazaspiro[5.5]undecane can be selectively mono-protected using di-tert-butyl dicarbonate (Boc2O) under carefully controlled conditions to yield tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.

  • N-Alkylation/Acylation: The remaining free secondary amine can then be functionalized via standard N-alkylation or N-acylation protocols to introduce the desired linker attachment point.

  • Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions (e.g., TFA or HCl in dioxane) to allow for subsequent functionalization at the other nitrogen, if required.

Conclusion: A Rational Approach to Isomer Selection

The choice of a diazaspiro[5.5]undecane isomer for linker design is a critical decision that should be guided by a clear understanding of the desired three-dimensional orientation of the linked moieties.

  • For applications requiring a high degree of conformational constraint and the potential for asymmetric elaboration, the 1,9-diazaspiro[5.5]undecane isomer offers a versatile and well-precedented platform.

  • When a more linear and predictable geometry is desired, the 3,9-diazaspiro[5.5]undecane isomer provides a robust and synthetically accessible option.

  • The less-explored 2,7- and 2,8-diazaspiro[5.5]undecane isomers represent an opportunity for innovation, offering unique vectoral properties that may be advantageous for challenging biological targets.

Ultimately, the optimal isomer will be context-dependent, and empirical evaluation of a small panel of isomers may be necessary to identify the ideal linker for a given application. This guide provides the foundational knowledge and experimental starting points to enable researchers to make informed decisions in the rational design of next-generation targeted therapeutics.

References

Sources

Safety Operating Guide

Guide to the Proper Disposal of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and compliant disposal of Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate and associated waste materials. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide not just a protocol, but a framework for understanding the causality behind these essential procedures, ensuring a self-validating system of laboratory safety.

Core Principle: Proactive Hazard Assessment

Due to its chemical structure as a complex amine and the lack of specific, universally published hazard data, This compound must be managed as a hazardous waste . This conservative approach is mandated by the Resource Conservation and Recovery Act (RCRA), which requires generators to determine if their waste is hazardous.[1] In the absence of definitive data, treating the substance as hazardous ensures maximum protection for personnel and the environment.[2]

Analysis of Safety Data Sheets (SDS) for structurally similar compounds, such as other diazaspiro[5.5]undecane derivatives, reveals a consistent hazard profile that we must assume applies here.[3]

Anticipated Hazards Include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin and Eye Damage: Causes skin irritation and serious eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3]

  • Allergic Reaction: May cause an allergic skin reaction.

  • Environmental Hazard: Potentially toxic to aquatic life.[4]

Therefore, all waste streams containing this compound, including pure or expired material, contaminated labware, and spill cleanup debris, are subject to hazardous waste regulations.[5][6]

Personnel Protection: Your First Line of Defense

Before handling the compound or its waste, ensure a robust defense against exposure. The following Personal Protective Equipment (PPE) is mandatory.

Mandatory PPE:

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield is required if there is a splash risk.[3]

  • Skin and Body Protection: A lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, work within a certified chemical fume hood to prevent inhalation.[3]

Disposal Workflow: A Step-by-Step Protocol

Disposal is not a single action but a systematic process. Follow this workflow to ensure safety and compliance from the point of generation to final pickup.

cluster_0 Phase 1: Generation & Segregation cluster_1 Phase 2: Storage & Pickup gen Waste Generation (Unused chemical, contaminated labware, solutions, spill debris) char Characterize Waste: Treat as Hazardous Chemical Waste gen->char cont Select Appropriate Container (HDPE or glass, chemically resistant) char->cont label_waste Label Container with EHS Hazardous Waste Tag cont->label_waste seg Segregate Waste Streams (See Table 1) label_waste->seg store Store in Satellite Accumulation Area (Secondary containment, closed lid) seg->store pickup Request Waste Pickup (Contact EHS Office) store->pickup doc Complete Manifest/Documentation (Ensure cradle-to-grave tracking) pickup->doc

Caption: Waste Disposal Decision Workflow.

Step 1: Waste Containerization and Labeling
  • Select the Right Container: Collect all waste streams in a sturdy, leak-proof container with a tight-fitting lid.[5][7] High-density polyethylene (HDPE) or glass containers are preferred. Ensure the container material is chemically compatible with the waste.

  • Do Not Mix Incompatibles: Never mix this waste with incompatible chemicals such as strong oxidizers or acids.[5][8] Segregation is critical to prevent dangerous reactions.

  • Label Immediately: Affix a completed Environmental Health & Safety (EHS) hazardous waste label to the container as soon as the first drop of waste is added.[5][8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • For mixtures, list all constituents and their approximate percentages.[8]

    • The date of accumulation.

Step 2: Waste Segregation

Proper segregation prevents dangerous reactions and reduces disposal costs.[6] For example, halogenated solvent waste is significantly more expensive to dispose of than non-halogenated solvent waste.[6]

Waste Type Segregation Guideline Rationale
Solid Waste Collect in a dedicated, lined container.Prevents contamination of liquid streams. Includes contaminated gloves, weigh paper, and absorbent pads.
Aqueous Solutions Collect in a dedicated liquid waste container.Keep separate from organic solvents.
Non-Halogenated Solvents Collect in a dedicated container for non-halogenated organic waste.Allows for potential fuel blending, a less expensive disposal route.[7]
Halogenated Solvents Collect in a dedicated container for halogenated organic waste.Requires specialized, high-cost incineration.
Sharps Place contaminated needles, scalpels, etc., in a designated sharps container.Prevents physical injury and ensures proper handling.
Step 3: On-Site Accumulation and Storage
  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[5][6] This prevents the release of vapors.

  • Use Secondary Containment: Store all liquid waste containers within a larger, chemically resistant tub or tray (secondary containment).[5] This will contain any potential leaks or spills.

  • Designated Area: Store the waste in a designated Satellite Accumulation Area within the lab, away from sinks or floor drains.[6][7]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once a container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][6]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus.[6] This must be done by trained EHS staff or a licensed contractor.

  • "Cradle-to-Grave" Responsibility: The generator of the waste is legally responsible for it from generation to final disposal.[1] Ensure all documentation provided by EHS is completed accurately to maintain this chain of custody.[1]

Spill Management Protocol

Immediate and correct response to a spill is critical for safety.

spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (Use absorbent pads/dikes) ppe->contain collect Collect Debris (Place in sealed container) contain->collect label_spill Label as Hazardous Waste collect->label_spill decon Decontaminate Area label_spill->decon notify Notify EHS/Supervisor decon->notify

Caption: Chemical Spill Response Workflow.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or involves highly volatile substances, evacuate the area.

  • Protect Yourself: Before attempting cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For liquid spills, surround the area with an absorbent dike or pads to prevent it from spreading. For solid spills, carefully cover the material with an absorbent pad to prevent dust from becoming airborne.[9]

  • Clean Up: Collect all contaminated materials (absorbent pads, gloves, etc.) and the spilled chemical.[6] Use spark-proof tools if flammable solvents are present.[9]

  • Package and Label: Place all cleanup debris into a designated hazardous waste container and label it appropriately. All materials used to clean the spill must be disposed of as hazardous waste.[6]

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal of Empty Containers

Even "empty" containers must be handled with care as they can retain hazardous residues.[10]

  • Rinse Thoroughly: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinses may also need to be collected, depending on local regulations.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[5][6]

  • Final Disposal: Once rinsed and air-dried with the cap removed, the container may be disposed of in the regular trash or designated glass disposal, in accordance with your institution's policies.[5][6]

By adhering to these procedures, you ensure the safe and compliant management of this compound waste, protecting yourself, your colleagues, and the environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental Services. [Link]

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth College Environmental Health and Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health & Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • EPA Hazardous Waste Management . Axonator. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet . [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1630907-21-9).[1] Given the absence of a comprehensive public Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally related compounds to establish a robust safety protocol. The core principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical family.

Hazard Assessment: Understanding the "Why"

This compound is a complex molecule featuring a spirocyclic diaza-alkane core and a benzyl carbamate protecting group. While specific toxicity data is scarce, the potential hazards can be inferred from related structures:

  • Piperidine Derivatives: The diazaspiro[5.5]undecane structure contains two piperidine-like rings. Piperidine itself is a flammable liquid that is toxic when inhaled or in contact with skin.[2] It can cause severe skin burns and eye damage.[2][3] Derivatives are known to cause skin and serious eye irritation.[3] Therefore, it is logical to assume this compound may be a skin, eye, and respiratory irritant.

  • Structurally Similar Spiro Compounds: A safety data sheet for a related compound, tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride, explicitly warns that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Another related compound, tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate, is classified as causing skin irritation and serious eye damage.[5]

  • Carbamates: While the benzyl carbamate group is generally stable, some carbamates have known biological activity.

The Hierarchy of Controls: A Proactive Safety Framework

Before relying solely on Personal Protective Equipment (PPE), every laboratory professional must consider the hierarchy of controls. PPE is the last line of defense.

  • Engineering Controls: These are the most critical. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6] The fume hood protects from volatile compounds and airborne particulates.[7]

  • Administrative Controls: Adhere to standard operating procedures (SOPs), receive documented training on handling hazardous chemicals, and never work alone.[8] Keep work areas clean and uncluttered.[8]

  • Personal Protective Equipment (PPE): This is the focus of the guide and is mandatory even when engineering and administrative controls are in place.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound.

Summary of Required PPE
Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when handling larger quantities (>50g) or if there is a significant splash risk.Protects against splashes that can cause serious, irreversible eye damage.[3][5]
Hand Chemical-resistant nitrile or neoprene gloves, tested to the EN 374 standard. Ensure gloves are inspected before each use and changed frequently.Prevents skin contact, as piperidine derivatives can be toxic, cause irritation, or burns.[2][3]
Skin & Body A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes. A chemical-resistant apron is recommended for larger-scale work.Minimizes skin exposure and protects personal clothing from contamination.[3][6]
Respiratory Not typically required if work is performed within a certified chemical fume hood. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with organic vapor cartridges is necessary.Protects against inhalation of potentially toxic or irritating vapors and aerosols.[2]

Step-by-Step PPE Procedures

Proper technique in donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

The sequence is designed to protect clean areas from contamination.

G cluster_donning PPE Donning Sequence A 1. Lab Coat Secure all fastenings. B 2. Respiratory Protection (If required) Perform seal check. A->B Next C 3. Eye & Face Protection Adjust for a snug fit. B->C Next D 4. Gloves Pull cuffs over lab coat sleeves. C->D Final Step

Caption: PPE Donning (Putting On) Sequence.

Doffing (Taking Off) PPE Workflow

This sequence is critical to avoid contaminating your skin and hair. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

G cluster_doffing PPE Doffing Sequence A 1. Gloves Peel off first glove, touching only the outside. Hold it in the gloved hand. Slide ungloved finger under the cuff of the second glove and peel off. B 2. Face Shield / Goggles Handle by the headband or side arms. A->B Next C 3. Lab Coat Remove by rolling it down and away from the body, turning it inside out. B->C Next D 4. Respirator (If used) Remove last. C->D Next E 5. Wash Hands Thoroughly With soap and water for at least 20 seconds. D->E Final, Critical Step

Caption: PPE Doffing (Taking Off) Sequence.

Operational and Disposal Plans

Safe Handling in the Laboratory
  • Preparation: Before handling, read this guide and any available safety information.[7] Ensure eyewash stations and safety showers are accessible and unobstructed.

  • Location: All weighing and manipulations of the solid or solutions must occur inside a certified chemical fume hood.[6]

  • Dispensing: Use non-sparking spatulas and tools, especially when handling larger quantities, as a precaution against static discharge.[2] Keep containers tightly closed when not in use.[4]

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[8] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][8]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

G cluster_spill Emergency Spill Response A 1. Alert & Evacuate Alert personnel in the immediate area. Evacuate if the spill is large or ventilation is poor. B 2. Control & Contain If safe to do so, prevent the spill from spreading. Cover with an inert absorbent material (e.g., vermiculite, sand). A->B If spill is minor and you are trained C 3. Clean Up Wearing appropriate PPE, collect absorbent material and spilled substance into a labeled, sealable waste container. B->C D 4. Decontaminate Clean the spill area with a suitable solvent, followed by soap and water. C->D E 5. Dispose & Report Dispose of waste according to institutional protocols. Report the incident to the laboratory supervisor. D->E

Caption: Emergency Spill Response Workflow.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

Disposal Plan

Chemical waste must be handled with the same care as the parent compound.

  • Waste Collection: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][10]

  • Container Storage: Store the waste container in a secondary containment bin within a designated satellite accumulation area, away from incompatible materials.[2]

  • Disposal Request: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[11]

  • Contaminated Materials: Used gloves, weigh papers, and other contaminated disposable materials must also be placed in the hazardous waste container.[4]

References

  • Vertex AI Search. benzyl 2,9-diazaspiro[5.
  • ChemicalBook. Benzyl 2,9-Diazaspiro[5.
  • BenchChem. Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Merck Millipore.
  • New Jersey Department of Health. HAZARD SUMMARY - PIPERIDINE.
  • Jubilant Life Sciences Limited.
  • Carl ROTH.
  • Chemos GmbH&Co.KG.
  • Combi-Blocks. QJ-6875 p.
  • Sigma-Aldrich.
  • BLDpharm. 1630907-21-9|Benzyl 2,9-diazaspiro[5.
  • University of California, Riverside.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • PubChem. tert-Butyl 2,9-diazaspiro(5.5)
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • California State University, Bakersfield.
  • Actylis Lab Solutions.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.